molecular formula C13H11BF2O3 B1423435 {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid CAS No. 1335234-26-8

{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

Cat. No.: B1423435
CAS No.: 1335234-26-8
M. Wt: 264.03 g/mol
InChI Key: WHTAOABISMWPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is a useful research compound. Its molecular formula is C13H11BF2O3 and its molecular weight is 264.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTAOABISMWPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=C(C=C(C=C2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid, a key building block in contemporary drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the mechanistic rationale behind the chosen synthetic strategy.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed carbon-carbon bond formation allows for the facile construction of complex biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals and functional materials. The title compound, this compound, is of particular interest due to the presence of the 2,4-difluorophenyl group, which can impart desirable pharmacokinetic and physicochemical properties to target molecules, such as enhanced metabolic stability and binding affinity.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The boronic acid functionality can be introduced via the borylation of an organometallic intermediate, which in turn can be generated from a corresponding aryl halide. The ether linkage can be formed through a nucleophilic substitution reaction between a phenol and a benzyl halide. This leads to the following proposed synthetic pathway:

Retrosynthesis Target This compound Intermediate1 2-(2,4-Difluorobenzyloxy)bromobenzene Target->Intermediate1 Lithiation-Borylation StartingMaterials 2-Bromophenol + 2,4-Difluorobenzyl bromide Intermediate1->StartingMaterials Williamson Ether Synthesis

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

Part 1: Synthesis of the Key Intermediate: 2-(2,4-Difluorobenzyloxy)bromobenzene via Williamson Ether Synthesis

The first key step is the formation of the diaryl ether intermediate, 2-(2,4-difluorobenzyloxy)bromobenzene. The Williamson ether synthesis is the method of choice for this transformation, involving the reaction of a phenoxide with an alkyl halide.[2]

Mechanistic Insights

The reaction proceeds via an SN2 mechanism.[2] The phenolic proton of 2-bromophenol is first abstracted by a base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2,4-difluorobenzyl bromide, displacing the bromide leaving group to form the desired ether.

Williamson_Mechanism Reactants 2-Bromophenol + 2,4-Difluorobenzyl bromide Phenoxide 2-Bromophenoxide Reactants->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Product 2-(2,4-Difluorobenzyloxy)bromobenzene Phenoxide->Product SN2 Attack Byproduct H-Base+ + Br- Product->Byproduct

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Synthesis of 2-(2,4-Difluorobenzyloxy)bromobenzene

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromophenol173.0110.0 g57.8 mmol
2,4-Difluorobenzyl bromide207.0213.2 g63.6 mmol
Potassium carbonate (K₂CO₃)138.2111.9 g86.7 mmol
Acetone58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromophenol (10.0 g, 57.8 mmol), potassium carbonate (11.9 g, 86.7 mmol), and acetone (200 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2,4-difluorobenzyl bromide (13.2 g, 63.6 mmol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(2,4-difluorobenzyloxy)bromobenzene as a colorless oil. An expected yield is in the range of 85-95%.

Part 2: Formation of this compound via Lithiation-Borylation

The final step involves the conversion of the aryl bromide to the corresponding boronic acid. A highly effective method for this transformation is the lithium-halogen exchange followed by borylation.[3]

Mechanistic Rationale

This reaction proceeds in two main stages. First, the aryl bromide undergoes a lithium-halogen exchange with an organolithium reagent, typically n-butyllithium, at low temperature to form a highly reactive aryllithium intermediate.[3] The reaction is driven by the formation of the more stable alkyllithium species. Subsequently, this aryllithium species acts as a potent nucleophile, attacking the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. The resulting boronate ester is then hydrolyzed upon acidic workup to yield the final boronic acid.

Lithiation_Borylation cluster_0 Step 1: Lithium-Halogen Exchange cluster_1 Step 2: Borylation and Hydrolysis ArylBromide 2-(2,4-Difluorobenzyloxy)bromobenzene ArylLithium Aryllithium Intermediate ArylBromide->ArylLithium Exchange at -78 °C nBuLi n-Butyllithium nBuLi->ArylLithium BoronateEster Boronate Ester Intermediate ArylLithium->BoronateEster Nucleophilic Attack BorateEster Triisopropyl Borate BorateEster->BoronateEster BoronicAcid This compound BoronateEster->BoronicAcid Acidic Workup Suzuki_Coupling BoronicAcid This compound Product Coupled Product BoronicAcid->Product ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Product Catalyst Pd Catalyst & Base Catalyst->Product

Caption: General Scheme of a Suzuki-Miyaura Coupling.

The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination.

Safety Considerations

  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should be handled with extreme care under an inert atmosphere using proper syringe techniques. [4]* 2,4-Difluorobenzyl bromide: This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents are essential for the lithiation-borylation step to prevent quenching of the organolithium intermediate.

Conclusion

This technical guide has outlined a reliable and scalable synthetic pathway for this compound. The described two-step sequence, involving a Williamson ether synthesis followed by a lithium-halogen exchange and borylation, provides an efficient route to this valuable building block. The mechanistic insights and detailed experimental protocols provided herein are intended to empower researchers in their synthetic endeavors, facilitating the development of novel molecules for a wide range of applications.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Clayden, J., & Yagupolskii, L. M. (2009). Organolithiums: Selectivity for Synthesis. Elsevier.
  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

Sources

An In-depth Technical Guide to {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. While specific experimental data for this compound is not extensively documented in publicly available literature, this document extrapolates its expected characteristics based on the well-established principles of arylboronic acid chemistry and data from structurally similar analogs. This approach is designed to provide researchers with a robust framework for its handling, application, and the rationale behind experimental design.

Molecular Identity and Physicochemical Profile

This compound is an organic compound featuring a phenylboronic acid moiety ortho-substituted with a 2,4-difluorobenzyloxy group. This unique substitution pattern imparts specific electronic and steric properties that are highly valuable in synthetic applications.

Table 1: Key Identifiers and Properties

PropertyValueSource/Rationale
IUPAC Name This compoundNomenclature rules
CAS Number 1335234-26-8Commercial Supplier Data[1]
Molecular Formula C₁₃H₁₁BF₂O₃Derived from structure[1]
Molecular Weight 264.03 g/mol Calculated from formula[1]
Appearance White to off-white solidExpected for arylboronic acids[1]
Melting Point Not available (Expected to be a high-melting solid)General property of crystalline arylboronic acids
Boiling Point Not applicable (Decomposes at high temperatures)General property of arylboronic acids
Solubility Sparingly soluble in water; soluble in organic solvents like THF, DMF, and DMSO.General solubility of arylboronic acids

The presence of the difluorophenyl group is expected to increase the compound's lipophilicity and modulate the acidity of the boronic acid moiety. The ether linkage provides conformational flexibility, which can be a critical factor in its interaction with other molecules, particularly in the context of drug design.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the phenylboronic acid ring will likely appear in the range of 7.0-8.0 ppm. The methylene protons of the benzyloxy group (-O-CH₂-) would likely present as a singlet around 5.0-5.5 ppm. The protons on the difluorophenyl ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbon atom attached to the boron will be observed in the range of 130-140 ppm. The difluoro-substituted carbons will show characteristic splitting due to carbon-fluorine coupling.

  • ¹¹B NMR: The ¹¹B NMR spectrum is a crucial tool for characterizing boronic acids. A single resonance is expected in the range of 28-33 ppm, which is typical for a trigonal planar boronic acid.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum will show two distinct resonances for the two fluorine atoms on the difluorophenyl ring, with characteristic coupling patterns.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational frequencies include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

  • C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • B-O stretching: A strong absorption band around 1330-1380 cm⁻¹.

  • C-O stretching (ether): A signal in the 1200-1300 cm⁻¹ range.

  • C-F stretching: Strong absorptions in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the exact mass of the molecular ion [M]+ or protonated molecule [M+H]+, consistent with the molecular formula C₁₃H₁₁BF₂O₃. Fragmentation patterns would likely involve the loss of water, the boronic acid group, and cleavage of the ether linkage.

Synthesis and Reactivity

Synthetic Strategy

A plausible synthetic route to this compound is outlined below. This strategy is based on well-established methodologies for the synthesis of arylboronic acids.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Borylation A 2-Bromophenol C 1-Bromo-2-[(2,4-difluorophenyl)methoxy]benzene A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B 1-(Bromomethyl)-2,4-difluorobenzene B->C D This compound C->D 1. n-BuLi or Mg 2. B(OiPr)₃ 3. H₃O⁺

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: A Generalized Approach

Step 1: Williamson Ether Synthesis

  • To a solution of 2-bromophenol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate.

  • To this mixture, add 1-(bromomethyl)-2,4-difluorobenzene dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the resulting crude 1-bromo-2-[(2,4-difluorophenyl)methoxy]benzene by column chromatography.

Causality behind Experimental Choices: The Williamson ether synthesis is a reliable method for forming the ether linkage. The choice of a polar aprotic solvent facilitates the SN2 reaction, and an inorganic base is sufficient to deprotonate the phenol.

Step 2: Borylation

  • Dissolve the purified 1-bromo-2-[(2,4-difluorophenyl)methoxy]benzene in an anhydrous ethereal solvent like THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C and add a solution of n-butyllithium in hexanes dropwise.

  • Stir the mixture at -78 °C for a period to ensure complete metal-halogen exchange.

  • Add triisopropyl borate dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Causality behind Experimental Choices: The borylation is typically achieved via a lithium-halogen exchange followed by reaction with a borate ester. The use of low temperatures (-78 °C) is crucial to prevent side reactions of the highly reactive organolithium intermediate. An acidic workup is necessary to hydrolyze the boronate ester to the desired boronic acid.

Chemical Reactivity

Arylboronic acids are known for their versatile reactivity, primarily in palladium-catalyzed cross-coupling reactions.

Reactivity_Diagram A This compound B Suzuki-Miyaura Coupling (with Aryl/Vinyl Halides) A->B C Chan-Lam Coupling (with N-H or O-H compounds) A->C D Liebeskind-Srogl Coupling (with Thioesters) A->D E Biaryl Compounds B->E F Aryl Ethers/Amines C->F G Aryl Ketones D->G

Figure 2: Key reactions of this compound.

The most prominent application of this compound is in the Suzuki-Miyaura coupling reaction , where it serves as the organoboron partner to form carbon-carbon bonds with various organic halides or triflates. The presence of the electron-withdrawing fluorine atoms can influence the transmetalation step in the catalytic cycle.

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound are of significant interest in medicinal chemistry. The 2,4-difluorophenyl group is a common substituent in many bioactive molecules, often enhancing metabolic stability and binding affinity. The phenylboronic acid moiety can act as a versatile handle for further chemical modifications or as a pharmacophore itself, capable of forming reversible covalent bonds with biological targets.

Potential applications include:

  • Synthesis of Biaryl Scaffolds: As a key building block in the synthesis of complex biaryl compounds, which are prevalent in many classes of pharmaceuticals.

  • Development of Enzyme Inhibitors: Boronic acids are known to act as inhibitors of serine proteases and other enzymes by forming a stable tetrahedral intermediate with the active site serine residue.

  • Materials Science: Arylboronic acids are used in the development of sensors, particularly for saccharides, and in the construction of self-healing polymers and hydrogels.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling arylboronic acids should be followed.

Table 2: General Safety and Handling Recommendations

AspectRecommendationRationale
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat.To prevent skin and eye contact.
Handling Handle in a well-ventilated area or a fume hood. Avoid generating dust.To prevent inhalation of the solid powder.
Storage Store in a cool, dry place away from moisture and strong oxidizing agents.Arylboronic acids can undergo dehydration to form boroxines.
Stability Generally stable under normal conditions. May be sensitive to light and moisture over long periods.To ensure the integrity and reactivity of the compound.

Arylboronic acids are generally considered to be of low toxicity. However, as with any chemical reagent, appropriate care should be taken to minimize exposure.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably predicted based on the extensive knowledge of arylboronic acid chemistry. This guide provides a foundational understanding to enable researchers to effectively utilize this compound in their synthetic endeavors. Further experimental characterization of this molecule would be a valuable contribution to the chemical literature.

References

  • Hall, D. G. (Ed.). (2011).
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 43(1), 412-443.
  • Tripp, J. C., S. V. S. R. K. Pullez, & P. J. Guiry. (2002). The Development of the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry–A European Journal, 8(1), 2-10.
  • PubChem. 2,4-Difluorophenylboronic acid. [Link]

Sources

Spectroscopic Blueprint of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, arylboronic acids are indispensable building blocks, prized for their versatility in cross-coupling reactions and their unique electronic properties. Among these, {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid (CAS No. 1335234-26-8) emerges as a compound of significant interest. Its intricate molecular architecture, featuring a difluorinated phenyl ring linked via a benzylic ether to a phenylboronic acid moiety, presents a compelling scaffold for the development of novel therapeutics and advanced materials. The precise structural elucidation of this molecule is paramount for understanding its reactivity, predicting its biological activity, and ensuring its quality in synthetic applications.

This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As Senior Application Scientist, my objective is to not only present the raw data but also to offer a field-proven interpretation, explaining the causality behind the observed spectral features. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to confidently identify, characterize, and utilize this important chemical entity.

Molecular Structure and Properties

  • Molecular Formula: C₁₃H₁₁BF₂O₃[1]

  • Molecular Weight: 264.03 g/mol [1]

  • Appearance: Solid[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and structural integrity.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: The sample is introduced into the ESI source, where it is ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured. Both positive and negative ion modes are typically employed to obtain a comprehensive fragmentation profile.

Data Interpretation:

The ESI-MS spectrum is expected to show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻). The high-resolution mass measurement of this ion should be consistent with the calculated exact mass of the compound.

Table 1: Predicted Key Mass Spectral Fragments

m/z (Predicted) Fragment Ion Interpretation
265.07[M+H]⁺Protonated molecular ion
247.06[M-OH]⁺Loss of a hydroxyl group from the boronic acid moiety
129.02[C₇H₄F₂O]⁺Fragment corresponding to the 2,4-difluorobenzyloxy cation
121.05[C₇H₆O₂B]⁺Fragment corresponding to the 2-hydroxyphenylboronic acid cation

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Prep Dissolve sample in a suitable solvent ESI Electrospray Ionization Prep->ESI Introduction Analyzer Mass Analyzer ESI->Analyzer Ion Transfer Detector Detector Analyzer->Detector Ion Separation Spectrum Mass Spectrum Generation Detector->Spectrum Signal Acquisition Interpretation Fragmentation Analysis Spectrum->Interpretation Data Interpretation

Caption: Workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: The analysis is performed using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is first collected and automatically subtracted from the sample spectrum.

Data Interpretation:

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups within the molecule.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) (Predicted) Vibrational Mode Functional Group
3400-3200 (broad)O-H stretchBoronic acid (-B(OH)₂)
3100-3000C-H stretchAromatic rings
1620-1580C=C stretchAromatic rings
1350-1310B-O stretchBoronic acid
1280-1240C-O stretchAryl ether
1150-1100C-F stretchAryl fluoride

Workflow for FT-IR Spectroscopy Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing Prep Place solid sample on ATR crystal Source IR Source Interferometer Interferometer Source->Interferometer Sample Sample on ATR Interferometer->Sample Detector Detector Sample->Detector Transform Fourier Transform Detector->Transform Spectrum IR Spectrum Transform->Spectrum

Caption: Workflow for ATR FT-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration
B(OH )₂8.0-9.0br s2H
Aromatic-H (phenylboronic acid ring)6.8-7.8m4H
Aromatic-H (difluorophenyl ring)6.9-7.5m3H
-O-CH ₂-5.1-5.3s2H

The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Chemical Shift (δ, ppm) (Predicted)
C -B (ipso-carbon)130-140 (broad)
Aromatic C -O155-165
Aromatic C -F160-170 (with large ¹JCF coupling)
Aromatic C -H110-135
-O-C H₂-65-75

The carbon attached to the boron atom often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms.

Table 5: Predicted ¹⁹F NMR Chemical Shifts

Fluorine Assignment Chemical Shift (δ, ppm) (Predicted) Multiplicity
F at C-2'-110 to -115d
F at C-4'-105 to -110d

Chemical shifts are relative to CFCl₃. The splitting pattern will be a doublet for each fluorine due to coupling with the adjacent aromatic proton.

¹¹B NMR Spectroscopy

¹¹B NMR provides direct information about the boron center.

Table 6: Predicted ¹¹B NMR Chemical Shift

Boron Assignment Chemical Shift (δ, ppm) (Predicted)
-B (OH)₂28-33

A single, relatively broad signal is expected for the trigonal planar boronic acid.

Workflow for NMR Spectroscopy Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Prep Dissolve sample in deuterated solvent Spectrometer High-Field NMR Spectrometer Prep->Spectrometer Pulse Pulse Sequence (¹H, ¹³C, ¹⁹F, ¹¹B) Spectrometer->Pulse Acquisition Data Acquisition Pulse->Acquisition FID Free Induction Decay Acquisition->FID FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum

Caption: Workflow for NMR spectroscopy analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed and unambiguous structural confirmation. The convergence of data from Mass Spectrometry, IR Spectroscopy, and multinuclear NMR Spectroscopy creates a robust analytical package, essential for quality control, reaction monitoring, and the confident application of this molecule in research and development. The predicted data and interpretations presented in this guide serve as a reliable reference for scientists working with this and structurally related compounds. The methodologies described herein represent best practices in the field, ensuring the scientific integrity and trustworthiness of the data generated.

References

Sources

The Strategic Incorporation of the Difluorophenyl Moiety in Modern Molecular Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of innovation. Among the vast arsenal of chemical motifs employed to enhance the efficacy and safety of therapeutic agents, the difluorophenyl group has emerged as a powerful and versatile tool. Its judicious placement within a molecule can profoundly influence a cascade of physicochemical and pharmacokinetic properties, ultimately shaping a drug candidate's success. This in-depth guide provides a comprehensive overview of the multifaceted roles of the difluorophenyl moiety, grounded in field-proven insights and supported by authoritative references.

The Foundational Impact of Difluorination on Core Molecular Properties

The introduction of two fluorine atoms onto a phenyl ring is not a trivial substitution. The high electronegativity and small van der Waals radius of fluorine impart unique electronic and steric characteristics that ripple through the entire molecule. The specific substitution pattern of the difluoro moiety—be it 2,4-, 3,4-, or 3,5-difluorophenyl—further refines these effects, offering a palette of options for the discerning molecular architect.

Modulating Acidity and Basicity: The pKa Perspective

The strong electron-withdrawing nature of fluorine atoms significantly influences the acidity (pKa) of nearby functional groups. This effect is particularly pronounced when the difluorophenyl ring is in proximity to an acidic proton or a basic nitrogen. By lowering the pKa of an acidic group or a protonated amine, the difluorophenyl moiety can alter the ionization state of a molecule at physiological pH. This, in turn, affects crucial parameters such as solubility, membrane permeability, and receptor-binding interactions. The magnitude of this pKa modulation is dependent on the substitution pattern, with the effect generally being more pronounced when the fluorines are positioned to exert a stronger inductive and resonance effect on the ionizable group.

Fine-Tuning Lipophilicity for Optimal Bioavailability

Lipophilicity, often expressed as logP or logD, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the introduction of a single fluorine atom can have a variable effect on lipophilicity, the addition of a second fluorine atom generally increases it. However, the difluoromethyl group is notably less lipophilic than the trifluoromethyl group, offering a more nuanced approach to lipophilicity modulation.[1] The ability to fine-tune a molecule's lipophilicity by selecting the appropriate difluorophenyl isomer is a key strategy for optimizing its pharmacokinetic properties and achieving a desirable balance between solubility and membrane permeability.

Enhancing Metabolic Stability: A Shield Against Biotransformation

One of the most compelling reasons for incorporating a difluorophenyl moiety is to enhance a molecule's metabolic stability.[2][3] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By placing fluorine atoms at positions on the phenyl ring that are susceptible to oxidative metabolism, chemists can effectively "shield" the molecule from degradation. This leads to a longer half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile. For instance, the presence of a difluorophenyl group is a common strategy to increase resistance to oxidative metabolism.[4]

The Difluorophenyl Moiety in Action: Shaping Ligand-Target Interactions

Beyond its influence on fundamental physicochemical properties, the difluorophenyl group plays an active and often decisive role in the binding of a ligand to its biological target. The unique electronic nature of the C-F bond enables a range of non-covalent interactions that can significantly contribute to binding affinity and selectivity.

The Versatile Nature of Hydrogen Bonding

The difluoromethyl group (CHF2) can act as a weak hydrogen bond donor, a property that is increasingly being exploited in drug design.[5] This "lipophilic hydrogen bond donor" concept allows for the formation of favorable interactions with hydrogen bond acceptors in a protein's binding pocket, often in regions where a traditional, more polar hydrogen bond donor would be disfavored.[5] This can lead to enhanced binding affinity and selectivity.

Harnessing the Power of Halogen Bonding

A halogen bond is a non-covalent interaction between a halogen atom (in this case, fluorine) and a Lewis base, such as an oxygen or nitrogen atom.[6] While fluorine is the least polarizable of the halogens, it can still participate in meaningful halogen bonds, particularly when the electron density on the fluorine atom is sufficiently depleted by the electron-withdrawing phenyl ring. These interactions are highly directional and can provide a significant contribution to the overall binding energy of a ligand-receptor complex.[7][8]

Orchestrating π-π Stacking and Hydrophobic Interactions

The electron-deficient nature of the difluorophenyl ring makes it an excellent partner for π-π stacking interactions with electron-rich aromatic residues, such as tryptophan, tyrosine, and phenylalanine, in a protein's active site. These interactions, driven by electrostatic complementarity, can significantly enhance binding affinity. Furthermore, the hydrophobic surface of the difluorophenyl group can engage in favorable van der Waals interactions within hydrophobic pockets of the target protein.

Case Studies: The Difluorophenyl Moiety in Approved and Investigational Drugs

The strategic application of the difluorophenyl moiety is evident in a growing number of successful drug development programs across various therapeutic areas.

Kinase Inhibitors: A Prevalent Motif

The difluorophenyl group is a common feature in the design of kinase inhibitors. For example, in the development of p38 MAP kinase inhibitors, the 2,4-difluorophenyl moiety has been shown to be crucial for potent and selective activity. The fluorine atoms can form key interactions with the hinge region of the kinase, a critical determinant of binding for many ATP-competitive inhibitors.

Antifungal Agents: Voriconazole

The broad-spectrum antifungal agent Voriconazole features a 2,4-difluorophenyl group.[9] This moiety contributes to the drug's potent inhibition of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a key component of the fungal cell membrane. The difluorophenyl group enhances the molecule's binding affinity and metabolic stability.

Orexin Receptor Antagonists: Lemborexant

Lemborexant, a dual orexin receptor antagonist for the treatment of insomnia, incorporates a 3,5-difluorophenyl group. The selection of this specific substitution pattern was critical for achieving high in vitro binding affinity, good solubility, and a favorable pharmacological profile.

Quinolone Antibiotics: Trovafloxacin

The antibiotic Trovafloxacin contains a 2,4-difluorophenyl substituent at the N-1 position of the quinolone core. This modification was found to enhance the drug's activity against anaerobic bacteria.

Practical Applications and Methodologies

The successful integration of a difluorophenyl moiety into a drug candidate requires careful consideration of synthetic feasibility and the availability of appropriate building blocks.

Synthetic Strategies and Key Building Blocks

A variety of synthetic methods are available for the introduction of difluorophenyl groups. A common and versatile approach involves the use of difluorophenylboronic acids in Suzuki-Miyaura cross-coupling reactions. These reagents are commercially available for various substitution patterns or can be readily synthesized.

Experimental Protocol: Synthesis of 2,4-Difluorophenylboronic Acid

This protocol outlines a general procedure for the synthesis of 2,4-difluorophenylboronic acid, a key intermediate for introducing the 2,4-difluorophenyl moiety.

Materials:

  • 1-Bromo-2,4-difluorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (e.g., argon or nitrogen), activate magnesium turnings in a dry flask.

    • Add a solution of 1-bromo-2,4-difluorobenzene in anhydrous THF dropwise to the magnesium turnings.

    • Initiate the reaction with gentle heating if necessary. Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux.

    • After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

  • Borylation:

    • Cool the Grignard reagent to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench with 2 M hydrochloric acid until the solution is acidic.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude 2,4-difluorophenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes).

Data-Driven Decision Making: Quantitative Analysis

The selection of the optimal difluorophenyl isomer is often guided by quantitative data. The following table provides a comparative overview of the physicochemical properties of different difluoroaniline isomers, which are common precursors in drug synthesis.

CompoundpKacLogP
Aniline4.630.90
2,4-Difluoroaniline2.851.57
3,4-Difluoroaniline3.521.57
3,5-Difluoroaniline2.531.57

Data is illustrative and may vary depending on the prediction software and experimental conditions.

This data highlights how the position of the fluorine atoms can significantly impact the basicity of the aniline nitrogen, a crucial consideration when this moiety is part of a pharmacophore.

Visualizing the Impact: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the key principles.

The Influence of Difluorophenyl Substitution on Molecular Properties

molecular_properties cluster_properties Physicochemical Properties pKa pKa Modulation LogP Lipophilicity Tuning MetStab Metabolic Stability DFP Difluorophenyl Moiety DFP->pKa Electron-withdrawing effect DFP->LogP Hydrophobicity DFP->MetStab C-F bond strength

Caption: The difluorophenyl moiety influences key molecular properties.

Key Interactions in a Receptor Binding Pocket

binding_interactions cluster_interactions Binding Pocket Interactions Hbond Hydrogen Bonding (C-F···H-X) Xbond Halogen Bonding (C-F···Lewis Base) PiStack π-π Stacking (with aromatic residues) DFP_ligand Difluorophenyl in Ligand DFP_ligand->Hbond DFP_ligand->Xbond DFP_ligand->PiStack

Sources

Harnessing the Electron Sink: A Guide to the Electronic Effects of Fluorine Substituents in Arylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] When applied to arylboronic acids—a class of compounds indispensable to synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions—the effects are profound and nuanced. This guide provides an in-depth analysis of the electronic effects imparted by fluorine substituents on arylboronic acids. We will explore how fluorine's unique electronic character—a delicate balance of potent inductive withdrawal and modest resonance donation—influences the acidity (pKa), stability, and reactivity of these critical reagents. By understanding these principles, researchers can make more informed decisions in catalyst design, reaction optimization, and the development of novel therapeutics and diagnostics.

The Unique Duality of Fluorine's Electronic Influence

Substituents on an aromatic ring fundamentally alter the properties of the attached functional group, in this case, the boronic acid moiety [-B(OH)₂], by modifying the electron density of the entire system.[3][4] Fluorine, the most electronegative element, exerts its influence through two primary electronic mechanisms:

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions.

  • Resonance Effect (+R): The lone pair electrons on the fluorine atom can be donated into the aromatic π-system. This mesomeric effect increases electron density, particularly at the ortho and para positions.

Crucially, for fluorine, the inductive effect is overwhelmingly dominant over its resonance effect. However, the subtle interplay between these two opposing forces is highly dependent on the substituent's position and is key to understanding the observed chemical behavior.

G cluster_legend Legend cluster_para Para-Fluoro Substituent cluster_meta Meta-Fluoro Substituent Inductive (-I) Inductive (-I) Resonance (+R) Resonance (+R) Inductive_Key p_ring Aryl Ring (Phenylboronic Acid) p_B B(OH)₂ p_ring->p_B p_F F p_F->p_ring -I (Inductive Withdrawal) p_F->p_ring +R (Resonance Donation) m_ring Aryl Ring (Phenylboronic Acid) m_B B(OH)₂ m_ring->m_B m_F F m_F->m_ring -I Dominates cluster_para cluster_para cluster_meta cluster_meta

Caption: Dueling electronic effects of fluorine on an arylboronic acid.

Modulating Acidity: The Impact of Fluorine on pKa

The acidity of a boronic acid, its pKa, is a critical parameter that governs its behavior in solution, its interaction with biological targets, and its reactivity in catalysis.[5] The boronic acid acts as a Lewis acid, accepting a hydroxide ion to form a more nucleophilic boronate species. Fluorine substitution, by withdrawing electron density, increases the Lewis acidity of the boron center, generally leading to a lower pKa (stronger acid).[3][6]

The magnitude of this effect is position-dependent:

  • meta-Substitution: At the meta position, the resonance effect is negligible. Therefore, the strong inductive withdrawal significantly lowers the pKa, making the boronic acid more acidic.[3]

  • para-Substitution: At the para position, the electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance effect. This compensation results in only a minor increase in acidity compared to the unsubstituted parent compound.[3][5]

  • ortho-Substitution: The ortho position experiences the strongest inductive withdrawal. Furthermore, it can form an intramolecular hydrogen bond between the fluorine atom and a hydroxyl proton of the boronic acid group, which can further enhance acidity.[3]

Polyfluorination generally leads to a cumulative increase in acidity.[3]

Data Presentation: pKa Values of Fluorinated Phenylboronic Acids

The following table summarizes experimentally determined pKa values, illustrating the tangible effects of fluorine substitution patterns.

Arylboronic AcidSubstituent Position(s)pKa ValueKey Electronic Effect(s)
Phenylboronic AcidUnsubstituted~8.8Baseline
4-Fluorophenylboronic Acidpara8.77[3]-I effect partially offset by +R effect
3-Fluorophenylboronic Acidmeta8.35[3]Dominant -I effect
2-Fluorophenylboronic Acidortho8.05[3]Strong -I effect, potential H-bonding
3,5-Difluorophenylboronic Acidmeta, meta7.50[3]Additive -I effect
2,3,4,5,6-Pentafluorophenylboronic AcidAll6.70[3]Strong, cumulative -I effect
2,3,4,6-Tetrafluorophenylboronic Acidortho, meta, para, ortho6.17[3]Strongest observed acidifying effect

Data sourced from a 2022 review by Sporzyński et al., unless otherwise noted.[3]

Enhancing Stability and Confronting Protodeboronation

Arylboronic acids are susceptible to several decomposition pathways, with protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond—being a major side reaction in many applications, especially cross-coupling.[7] The stability of the boronic acid is crucial for its storage, handling, and efficacy in a reaction.

Diminishing the electron density on the boron atom can enhance oxidative stability.[8][9] The electron-withdrawing nature of fluorine substituents generally stabilizes the C-B bond towards certain degradation pathways. However, the effect on protodeboronation is more complex. Base-catalyzed protodeboronation is a significant issue, particularly for electron-rich arylboronic acids. While electron-withdrawing groups like fluorine can increase the Lewis acidity and favor the formation of the reactive boronate, they can also influence the kinetics of the C-B bond cleavage. For instance, studies have shown that for some substrates, protodeboronation rates are exacerbated at a pH close to the pKa of the boronic acid.

In the context of copper-mediated radiofluorination for Positron Emission Tomography (PET), protodeboronation is a common side reaction that competes with the desired fluorination.[7][10] The choice of solvent, base, and additives is critical to suppress this unwanted pathway.[11]

G ArBOH2 Arylboronic Acid Ar-B(OH)₂ Base Base (e.g., OH⁻) ArBOH3 Arylboronate [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3 Lewis Acid-Base Reaction ArH Protodeboronation Product (Ar-H) ArBOH3->ArH C-B Bond Cleavage Coupling_Product Desired Cross-Coupling Product (Ar-Ar') ArBOH3->Coupling_Product Transmetalation (Desired Pathway) H2O Proton Source (e.g., H₂O) Pd_Cat Pd Catalyst + Aryl Halide BOH3 B(OH)₃

Caption: Competing pathways for an arylboronate in cross-coupling reactions.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, and fluorinated arylboronic acids are common coupling partners. The critical step involving the boronic acid is transmetalation, where the aryl group is transferred from boron to the palladium catalyst.[12][13]

The generally accepted mechanism involves the activation of the boronic acid by a base to form the more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.

Electronic Effects on Transmetalation:

  • Increased Lewis Acidity: Electron-withdrawing fluorine substituents make the boronic acid a stronger Lewis acid. This facilitates the initial reaction with the base (e.g., OH⁻) to form the active boronate species, which can accelerate the overall catalytic cycle.[14]

  • Nucleophilicity of the Aryl Group: While the boronate is more nucleophilic than the boronic acid, the fluorine substituents on the aryl ring itself decrease its nucleophilicity. This can potentially slow down the rate of aryl transfer to the palladium center.

The outcome is a balance of these competing factors. In many cases, the enhanced rate of boronate formation is the dominant factor, and fluorinated arylboronic acids are highly effective coupling partners.[15] The use of fluoride ions (e.g., from CsF) as the base is particularly effective for highly fluorinated arylboronic esters, as they can form highly reactive intermediate boronates.[15][16]

Characterization and Experimental Protocols

Key Characterization Technique: ¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally powerful and sensitive tool for the analysis of fluorinated arylboronic acids.[3] Its advantages include:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance.

  • Wide Chemical Shift Range: The chemical shifts are highly sensitive to the electronic environment, making it easy to distinguish between fluorine atoms in different positions or in different species (e.g., boronic acid vs. boroxine anhydride).[3]

  • Equilibria Monitoring: It can be used to study solution-state equilibria, such as the dehydration of boronic acids to form their cyclic boroxine anhydrides.[3]

  • Reaction Kinetics: The technique is invaluable for monitoring the progress of reactions, such as fluorination or cross-coupling.[3]

Experimental Protocol: Copper-Mediated ¹⁸F-Radiofluorination for PET Imaging

This protocol is a representative example of a late-stage fluorination, where the electronic properties of the arylboronic acid precursor are critical for success. This method is valuable for synthesizing PET tracers.[10]

Objective: To synthesize an ¹⁸F-labeled arene from an arylboronic acid precursor.

Self-Validation System: The protocol's success is validated by radiochemical conversion (RCC) and radiochemical purity (RCP), determined by radio-HPLC. The suppression of the protodeboronated byproduct is a key metric of optimization.

Step-by-Step Methodology:

  • ¹⁸F-Fluoride Preparation:

    • Aqueous [¹⁸F]fluoride is transferred to a shielded reaction vial.

    • An elution solution (e.g., 80% MeCN/H₂O containing K₂CO₃ and a kryptofix [K2.2.2]) is added.

    • The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at ~110 °C until dry. This step is critical to ensure anhydrous conditions.

  • Reaction Setup:

    • To the dried [¹⁸F]fluoride/Kryptofix complex, add a solution of the arylboronic acid precursor (1.0 eq.) and a copper catalyst (e.g., Cu(OTf)₂•py₄, 1.2 eq.) in a suitable anhydrous solvent (e.g., DMF or DMA).

    • Causality: The copper catalyst is essential for mediating the C-F bond formation. Anhydrous conditions are required to minimize competing hydrolysis and protodeboronation of the precursor.[7]

  • Reaction:

    • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 110-130 °C) for a set time (e.g., 15-20 minutes).

    • Causality: Heat provides the necessary activation energy for the reaction. The time is optimized to maximize RCC while minimizing degradation.

  • Quenching and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable solvent (e.g., water/acetonitrile) for HPLC analysis.

    • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to separate the desired ¹⁸F-labeled product from unreacted precursor, byproducts (like the protodeboronated arene), and catalyst residues.

  • Analysis:

    • Analyze the collected HPLC fraction corresponding to the product peak using an analytical radio-HPLC to determine radiochemical purity (RCP).

    • Calculate the radiochemical conversion (RCC) from the initial crude reaction chromatogram.

Conclusion

The electronic effects of fluorine substituents in arylboronic acids are a fascinating case study in physical organic chemistry with profound practical implications. The strong, position-dependent inductive withdrawal of fluorine atoms significantly enhances the Lewis acidity of the boron center, which in turn influences the compound's pKa, stability, and reactivity profile in cornerstone reactions like the Suzuki-Miyaura coupling. While these effects can be leveraged to increase reaction rates and stability, they must be carefully balanced against potential side reactions like protodeboronation. For researchers in drug discovery and materials science, a deep understanding of these electronic principles is not merely academic; it is a prerequisite for the rational design of molecules and the optimization of synthetic pathways that build our molecular world.

References

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
  • Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal.
  • On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI.
  • Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
  • Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids.
  • Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynyl
  • Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex.
  • Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine. Journal of Organic Chemistry.
  • Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetall
  • Boronic acid with high oxidative stability and utility in biological contexts.
  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
  • Fluorination of aryl boronic acids using acetyl hypofluorite made directly
  • The role of fluorine in medicinal chemistry. PubMed.
  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation
  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions (RSC Publishing).
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Boronic acid with high oxidative stability and utility in biological contexts.

Sources

literature review of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Foreword: The Architectural Elegance of Boronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, boronic acids and their derivatives have emerged as indispensable tools.[1] Their unique electronic properties, stability, and versatile reactivity make them prized building blocks in the synthesis of complex organic molecules.[2] This guide focuses on a specific, highly functionalized reagent, This compound , a molecule designed for the precise introduction of a difluorinated aryl ether moiety. The strategic placement of the boronic acid group at the ortho-position to the ether linkage, combined with the electronic characteristics of the 2,4-difluorobenzyl group, makes this compound a valuable asset in constructing novel molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.

This document serves as a technical deep-dive for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a logical journey from the foundational synthesis of the molecule to its characterization and strategic deployment in synthetic workflows. Every step is explained with an emphasis on the underlying chemical principles, ensuring that the reader can not only replicate the described methods but also adapt them to their specific research needs.

Part 1: Synthesis of this compound

The synthesis of the title compound is most logically approached via a two-step sequence: first, the formation of an aryl ether linkage, followed by the introduction of the boronic acid moiety. This strategy allows for the use of readily available starting materials and employs robust, well-established chemical transformations.

Step 1: Williamson Ether Synthesis of 1-Bromo-2-[(2,4-difluorophenyl)methoxy]benzene

The initial step involves the formation of the ether bond between 2-bromophenol and 2,4-difluorobenzyl bromide. The Williamson ether synthesis is a classic and reliable method for this purpose, proceeding via an SN2 reaction between an alkoxide and a primary halide.[3]

Causality Behind Experimental Choices:
  • Base: Potassium carbonate (K₂CO₃) is chosen as a mild and effective base to deprotonate the phenol. Its heterogeneous nature in a solvent like acetone or acetonitrile simplifies work-up, as it can be removed by simple filtration.

  • Solvent: Acetonitrile (CH₃CN) is an excellent polar aprotic solvent for this SN2 reaction, as it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.

  • Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate.

Detailed Experimental Protocol:
  • To a stirred solution of 2-bromophenol (1.0 eq.) in acetonitrile, add anhydrous potassium carbonate (1.5 eq.).

  • To this suspension, add 2,4-difluorobenzyl bromide (1.05 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-2-[(2,4-difluorophenyl)methoxy]benzene as a pure compound.

Step 2: Borylation of 1-Bromo-2-[(2,4-difluorophenyl)methoxy]benzene

The conversion of the aryl bromide to the corresponding boronic acid is a pivotal step. One of the most common and effective methods involves a lithium-halogen exchange followed by quenching with a trialkyl borate.[2]

Causality Behind Experimental Choices:
  • Lithiation Reagent: n-Butyllithium (n-BuLi) is a strong base and an excellent reagent for lithium-halogen exchange with aryl bromides.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organolithium intermediate and its low reactivity towards n-BuLi at low temperatures.

  • Temperature: The reaction is conducted at very low temperatures (-78°C) to prevent side reactions, such as the reaction of n-BuLi with the solvent or other functional groups.

  • Borating Agent: Trimethyl borate or triisopropyl borate are common electrophiles for trapping the aryllithium species.[4]

  • Hydrolysis: Acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.

Detailed Experimental Protocol:
  • Dissolve 1-bromo-2-[(2,4-difluorophenyl)methoxy]benzene (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq., typically as a solution in hexanes) dropwise, maintaining the temperature below -70°C.

  • Stir the mixture at -78°C for 1 hour to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 2 M hydrochloric acid.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or by trituration with a suitable solvent system (e.g., hexane/diethyl ether).

Synthesis_Pathway A 2-Bromophenol cond1 K2CO3, CH3CN Reflux A->cond1 B 2,4-Difluorobenzyl bromide B->cond1 C 1-Bromo-2-[(2,4-difluorophenyl)methoxy]benzene cond2 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. H3O+ C->cond2 D n-BuLi E B(OiPr)3 F This compound G H3O+ cond1->C cond2->F

Caption: Proposed two-step synthesis of the title compound.

Part 2: Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.[5]

Expected NMR Data:
Nucleus Expected Chemical Shift (δ, ppm) Key Features
¹H NMR 7.0 - 8.0Complex multiplets for the aromatic protons.
5.1 - 5.3A singlet for the benzylic -CH₂- protons.
8.0 - 9.0A broad singlet for the boronic acid -B(OH)₂ protons, which is D₂O exchangeable.
¹³C NMR 110 - 165Multiple signals in the aromatic region. Carbons attached to fluorine will show characteristic C-F couplings. The carbon attached to the boron atom will likely be broad.
~70Signal for the benzylic -CH₂- carbon.
¹⁹F NMR -110 to -140Two distinct signals for the two non-equivalent fluorine atoms on the benzyl ring.
¹¹B NMR 28 - 33A single, broad signal characteristic of a trigonal planar boronic acid.

Note: Exact chemical shifts are dependent on the solvent and concentration.[5]

NMR Protocol:
  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Standard 1D proton experiment.

    • ¹³C NMR: Proton-decoupled ¹³C experiment.

    • ¹⁹F NMR: Standard 1D fluorine experiment.

    • ¹¹B NMR: Standard 1D boron experiment.

Other Analytical Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Expect characteristic peaks for O-H stretching (broad, ~3200-3400 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C=C aromatic stretching (~1450-1600 cm⁻¹), C-O ether stretching (~1250 cm⁻¹), and B-O stretching (~1350 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

  • Melting Point: The melting point of the purified solid should be determined as an indicator of purity. For comparison, 2-(Benzyloxy)phenylboronic acid has a melting point of 105-110 °C.

Part 3: Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[7]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 R1-Pd(II)L2-X oxidative_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 R1-Pd(II)L2-R2 transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 product R1-R2 reductive_elim->product r1x R1-X (Aryl Halide) r1x->oxidative_add boronic R2-B(OH)2 (Boronic Acid) base Base boronic->base base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights for a Self-Validating Protocol
  • Catalyst Choice: A catalyst system like Pd(dppf)Cl₂ is often a good starting point for coupling reactions involving complex boronic acids, as it is generally robust and air-stable.[6]

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The base activates the boronic acid to facilitate transmetalation.[6]

  • Solvent System: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is often employed to dissolve both the organic and inorganic reagents.[7]

General Protocol for Suzuki-Miyaura Coupling:
  • In a reaction vessel, combine this compound (1.2 eq.), the aryl halide partner (1.0 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture (typically 80-100°C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting biaryl product by column chromatography or recrystallization.

Conclusion

This compound stands as a testament to the principle of rational design in chemical synthesis. By combining a sterically accessible boronic acid with a functionally rich, fluorinated side chain, it provides a direct route to a class of complex diaryl ethers. This guide has laid out a logical and robust pathway for its synthesis, provided a framework for its comprehensive characterization, and detailed its primary application as a key building block in Suzuki-Miyaura cross-coupling reactions. The protocols and insights herein are intended to empower researchers to confidently incorporate this valuable reagent into their synthetic programs, accelerating the discovery and development of novel chemical entities.

References

  • Witiak, D. T., et al. (1988). Peri Fluoro Steric Effects: Syntheses and Comparative Acid-Catalyzed Isomerization of the 8-, 9-, and 11-Fluoro-1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracenes to Exo Methylene Tautomers. J. Org. Chem., 53, 345-352. [Link]

  • Clariant GmbH. (2002). Process for preparing highly pure formylphenylboronic acids.
  • Rodríguez-Cuamatzi, P., et al. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 65(1), o44-o45. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. J. Org. Chem., 70(21), 8575–8578. [Link]

  • Adamczyk-Woźniak, A., et al. (2018). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. European Journal of Inorganic Chemistry. [Link]

  • Rodríguez-Cuamatzi, P., et al. (2008). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o44–o45. [Link]

  • Zou, G., et al. (2003). Ag(I)-Promoted Suzuki—Miyaura Cross-Couplings of n-Alkylboronic Acids. Angewandte Chemie International Edition, 42(44), 5439-5442. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved January 24, 2026, from [Link]

  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(24), 11213–11234. [Link]

  • Sporzyński, A., et al. (2013). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 15(48), 10537-10546. [Link]

  • CNIPA. (2015). Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • Rojas, D., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2552–2558. [Link]

  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Pitman, M. R., & Procter, D. J. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51(13), 5557-5578. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. [Link]

  • Dow AgroSciences LLC. (2010). Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes.
  • Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Brown, H. C., & Cole, T. E. (1983). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Organometallics, 2(10), 1316-1319. [Link]

  • SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved January 24, 2026, from [Link]

  • Talwelkar, M. (2012). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-Portal.org. [Link]

  • Yamamoto, H., & Ishihara, K. (2013). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 49(44), 5037-5039. [Link]

  • Ciba-Geigy Corporation. (1984). Process for preparing 2-benzoylbenzoic acids.
  • Li, J., et al. (2011). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Liaocheng University (Natural Science Edition), 24(3), 50-54. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved January 24, 2026, from [Link]

Sources

Methodological & Application

screening bases and solvents for reactions with {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Screening of Bases and Solvents for Suzuki-Miyaura Cross-Coupling Reactions of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of this compound

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. The specific structural element derived from this compound is of particular interest. The ortho-alkoxy substituent can induce specific conformational preferences in the final product, influencing binding to biological targets. Furthermore, the 2,4-difluorophenyl group is a well-established bioisostere for a phenyl ring, often introduced to modulate metabolic stability, lipophilicity, and binding interactions.

The Suzuki-Miyaura cross-coupling reaction is the premier method for synthesizing such biaryl compounds, valued for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1] However, the success and efficiency of this reaction are highly dependent on the interplay of the catalyst, base, and solvent. For a sterically hindered and electronically distinct substrate like this compound, finding the optimal reaction conditions is a non-trivial task that necessitates a systematic approach. This document provides the theoretical rationale and a detailed experimental protocol for the high-throughput screening of bases and solvents to optimize the Suzuki-Miyaura coupling of this key building block.

Mechanistic Considerations for Reaction Optimization

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[2] The choice of base and solvent directly influences the efficiency of key steps in this cycle, particularly the transmetalation step.

The Role of the Base

The base is a critical component in the Suzuki-Miyaura coupling; in its absence, the transmetalation step is often prohibitively slow.[2][3] The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻).[4] This "ate" complex is more readily transferred to the palladium center. The strength and nature of the base can significantly impact the reaction outcome:

  • Strong Bases (e.g., NaOH, K₃PO₄): These can be very effective at forming the boronate species, leading to faster reaction rates. However, they can also promote side reactions, such as the degradation of base-sensitive functional groups on the coupling partners.[5]

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for activating the boronic acid and are compatible with a wider range of functional groups.[6] Cesium carbonate, in particular, is often found to be highly effective, though its exact mode of action is not always fully understood.[6]

  • Fluoride Sources (e.g., KF, CsF): Fluoride ions can also act as the activating species, forming a trifluoroborate intermediate that is highly effective in transmetalation.[3][4]

The Influence of the Solvent

The solvent plays a multifaceted role in the Suzuki-Miyaura reaction, influencing the solubility of reagents, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle.[7][8]

  • Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): These are commonly used as they effectively dissolve the various components of the reaction mixture.[9] They can also play a role in stabilizing the palladium catalyst and intermediates.[8]

  • Aromatic Solvents (e.g., Toluene): These are often used in combination with a phase-transfer catalyst or in biphasic systems with water to facilitate the interaction of the organic and inorganic components.

  • Protic Solvents (e.g., H₂O, Alcohols): The addition of water is common in many Suzuki-Miyaura protocols, as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[9]

The interplay between the base and solvent is crucial; for instance, strong bases like NaOH are typically used in aqueous or biphasic systems, while weaker bases like K₂CO₃ are often employed in polar aprotic solvents like DMF.[5]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + [R²-B(OH)₃]⁻ PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate Base Base (e.g., OH⁻) Base->Boronate Aryl_Halide R¹-X

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

High-Throughput Screening (HTS) Protocol

High-throughput screening is an efficient methodology for rapidly evaluating multiple reaction parameters in parallel, making it ideal for optimizing reaction conditions.[10][11][12] This protocol is designed for a 96-well microplate format to screen six different bases across eight different solvent systems for the coupling of this compound with a model aryl bromide.

Materials and Reagents
  • Boronic Acid: this compound

  • Aryl Halide (Model): 4-Bromoacetophenone

  • Palladium Catalyst: Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride

  • Bases: K₃PO₄, K₂CO₃, Cs₂CO₃, NaOH, KF, CsF

  • Solvents: Dioxane, Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF), Dioxane/H₂O (4:1), THF/H₂O (4:1), Toluene/H₂O (4:1), DMF/H₂O (4:1)

  • Internal Standard: 1,3,5-Trimethoxybenzene (for analytical purposes)

  • Equipment: 96-well microplate with cap mat, automated liquid handler (optional but recommended), multichannel pipette, vortex mixer, heating block for microplates, HPLC or UPLC-MS system for analysis.

Stock Solution Preparation
  • Aryl Halide Stock (0.2 M): Dissolve the appropriate amount of 4-Bromoacetophenone in each of the eight solvent systems.

  • Boronic Acid Stock (0.3 M): Dissolve the appropriate amount of this compound in each of the eight solvent systems.

  • Catalyst Stock (0.01 M): Dissolve the appropriate amount of Pd(dppf)Cl₂ in each of the eight solvent systems.

  • Internal Standard Stock (0.1 M): Dissolve the appropriate amount of 1,3,5-Trimethoxybenzene in a compatible solvent (e.g., Dioxane).

Screening Workflow

HTS_Workflow Start Start: Prepare Stock Solutions Dispense_Bases Dispense Solid Bases into 96-Well Plate Start->Dispense_Bases Dispense_Liquids Dispense Solvents, Aryl Halide, Boronic Acid, and Catalyst Stocks Dispense_Bases->Dispense_Liquids Seal_Plate Seal the 96-Well Plate Dispense_Liquids->Seal_Plate Incubate Incubate at Reaction Temperature (e.g., 80-100 °C) Seal_Plate->Incubate Quench Quench Reactions and Add Internal Standard Incubate->Quench Analyze Analyze by UPLC-MS or HPLC Quench->Analyze End End: Identify Optimal Conditions Analyze->End

Figure 2: High-throughput screening experimental workflow.

Step-by-Step Protocol
  • Dispense Bases: To each well of the 96-well plate, add the appropriate solid base (3.0 equivalents relative to the aryl halide). This can be done manually or with a solid-handling robot.

  • Dispense Liquids: Using a multichannel pipette or automated liquid handler, add the following to each well in the specified order:

    • Solvent (to bring the final volume to 250 µL)

    • Aryl Halide Stock (50 µL, 0.01 mmol, 1.0 eq)

    • Boronic Acid Stock (50 µL, 0.015 mmol, 1.5 eq)

    • Catalyst Stock (25 µL, 0.00025 mmol, 2.5 mol%)

  • Seal and Mix: Securely seal the 96-well plate with a cap mat. Vortex the plate to ensure thorough mixing of the reagents.

  • Incubation: Place the sealed plate on a pre-heated heating block (e.g., at 90 °C) for a specified time (e.g., 12 hours).

  • Quenching and Sample Preparation: After the incubation period, allow the plate to cool to room temperature. Add 250 µL of a quenching solution (e.g., water) and 50 µL of the Internal Standard Stock to each well.

  • Analysis: Centrifuge the plate to pellet any solids. Transfer the supernatant to a new 96-well plate for analysis by UPLC-MS or HPLC to determine the percent conversion and identify any side products.

Data Presentation and Interpretation

The results of the high-throughput screen should be tabulated to allow for easy comparison of the different reaction conditions.

Table 1: 96-Well Plate Layout for Base and Solvent Screening
WellSolvent System 1 (Dioxane)Solvent System 2 (THF)Solvent System 3 (Toluene)Solvent System 4 (DMF)Solvent System 5 (Dioxane/H₂O)Solvent System 6 (THF/H₂O)Solvent System 7 (Toluene/H₂O)Solvent System 8 (DMF/H₂O)
Row A K₃PO₄K₃PO₄K₃PO₄K₃PO₄K₃PO₄K₃PO₄K₃PO₄K₃PO₄
Row B K₂CO₃K₂CO₃K₂CO₃K₂CO₃K₂CO₃K₂CO₃K₂CO₃K₂CO₃
Row C Cs₂CO₃Cs₂CO₃Cs₂CO₃Cs₂CO₃Cs₂CO₃Cs₂CO₃Cs₂CO₃Cs₂CO₃
Row D NaOHNaOHNaOHNaOHNaOHNaOHNaOHNaOH
Row E KFKFKFKFKFKFKFKF
Row F CsFCsFCsFCsFCsFCsFCsFCsF
Table 2: Example Data Output (% Conversion)
BaseDioxaneTHFTolueneDMFDioxane/H₂OTHF/H₂OToluene/H₂ODMF/H₂O
K₃PO₄ 85%80%75%90%92%88%85%95%
K₂CO₃ 70%65%60%75%78%72%70%80%
Cs₂CO₃ 95%92%88%98%99%96%94%>99%
NaOH 50%45%40%60%85%80%75%90%
KF 60%55%50%65%70%65%60%75%
CsF 75%70%65%80%85%80%78%90%

Note: The data in Table 2 is hypothetical and for illustrative purposes only.

From the screening results, researchers can identify the most promising base-solvent combinations that provide the highest conversion to the desired product. These "hit" conditions can then be further optimized on a larger scale, for example, by fine-tuning the reaction temperature, catalyst loading, or reaction time.

Conclusion

The successful application of this compound in complex molecule synthesis relies on the careful optimization of reaction conditions. The Suzuki-Miyaura cross-coupling, while powerful, is sensitive to the choice of base and solvent. A systematic high-throughput screening approach, as detailed in this protocol, provides a robust and efficient method for identifying the optimal conditions for this specific building block. By understanding the underlying mechanistic principles and applying a logical screening strategy, researchers can unlock the full synthetic potential of this valuable reagent.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o133–o134. Retrieved from [Link]

  • Zhang, X., et al. (2015). Exploring New Reactions with an Accessible High-throughput Screening (Open-HTS) Chemical Robotic System. Organic Process Research & Development, 19(6), 778–785. Retrieved from [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Retrieved from [Link]

  • Bora, U., et al. (2014). Screening of different bases for Suzuki coupling. Journal of the Indian Chemical Society, 91(9), 1667-1672. Retrieved from [Link]

  • Daina, A., et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Pharmaceuticals, 4(12), 1574-1591. Retrieved from [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8734–8740. Retrieved from [Link]

  • Lloyd, M. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. Retrieved from [Link]

Sources

Unlocking Function: A Guide to Advanced Synthesis in Agrochemicals and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergent Evolution of Chemical Synthesis

In the modern chemical landscape, the once-distinct fields of agrochemical development and materials science are increasingly drawing from a common well of synthetic innovation. The relentless drive for sustainability, efficiency, and high performance has catalyzed a paradigm shift, moving beyond traditional synthetic methods to embrace strategies that are more precise, resource-conscious, and capable of generating unprecedented molecular complexity.[1][2] The challenges are strikingly similar: in agriculture, the need to overcome pest resistance and reduce environmental impact mirrors the demand in materials science for durable, functional, and intelligent materials.[3][4]

This guide provides researchers, scientists, and development professionals with an in-depth look at the cornerstone synthetic methodologies that are revolutionizing both domains. We will move beyond mere procedural descriptions to explore the underlying causality of experimental choices, offering field-proven insights into the application of green chemistry, high-throughput experimentation, flow chemistry, C-H functionalization, and photoredox catalysis. By understanding these core principles and their practical applications, researchers can unlock new possibilities in the creation of next-generation agrochemicals and advanced functional materials.

Section 1: The Modern Synthesis Toolkit: Common Methodologies Driving Innovation

The contemporary synthetic chemist's toolkit is defined by its precision, efficiency, and adherence to sustainable principles. The following methodologies represent the forefront of chemical synthesis, enabling the rapid discovery and scalable production of novel molecules in both agrochemical and materials research.

Green Chemistry: A Foundational Principle for Sustainable Innovation

Green chemistry is not a specific technique but a guiding philosophy that seeks to minimize the environmental impact of chemical processes and products.[1] Its 12 principles, which advocate for waste prevention, the use of renewable resources, and the design of safer chemicals, are critical for developing sustainable technologies.[5][6] In agrochemical synthesis, this translates to creating potent, biodegradable pesticides that are non-toxic to non-target organisms.[7][8] In materials science, it involves developing energy-efficient synthesis routes and creating materials that can be recycled or degrade benignly at the end of their lifecycle.[6] The adoption of biocatalysts, such as enzymes, in synthetic pathways is a prime example of green chemistry in action, offering high selectivity under mild conditions.[1]

High-Throughput Experimentation (HTE) for Accelerated Discovery

The discovery of novel active ingredients or high-performance materials is a numbers game. High-Throughput Screening (HTS), a key component of HTE, utilizes automation and miniaturization to test thousands to millions of compounds or reaction conditions in a short period.[1][9] This approach dramatically accelerates the discovery timeline compared to traditional methods.[9] The process is crucial for identifying "hits"—compounds showing desired activity—from large chemical libraries, which are then optimized into lead candidates for new agrochemicals or materials.[4][10]

The HTS workflow is a systematic process designed for efficiency and reliability. It begins with assay development and validation, ensuring the screen can accurately identify active compounds, and proceeds through automated screening to hit confirmation and preliminary structure-activity relationship (SAR) analysis.[11][12]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_execution Phase 3: Execution & Analysis cluster_followup Phase 4: Follow-Up consult Consultation & Strategy assay_dev Assay Development & Miniaturization (to 384-well) consult->assay_dev dry_run Dry Run (Controls Only) Validate Z' > 0.5 assay_dev->dry_run pilot Pilot Screen (~2,000 Compounds) Validate Z' & Z-factors > 0.5 dry_run->pilot full_screen Full High-Throughput Screen (HTS) pilot->full_screen data_analysis Data Analysis (Identify 'Actives') full_screen->data_analysis hit_confirm Hit Confirmation (Dose-Response) data_analysis->hit_confirm sar Preliminary SAR hit_confirm->sar repurchase Hit Repurchase / Resynthesis sar->repurchase h2l Hit-to-Lead (H2L) Medicinal Chemistry repurchase->h2l

Caption: High-Throughput Screening (HTS) Workflow.

Flow Chemistry: Enhancing Safety and Scalability

Flow chemistry, or continuous-flow synthesis, represents a fundamental shift from traditional batch processing.[13] Reactions are performed in a continuously flowing stream within a network of tubes or microreactors.[3] This methodology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to improved yields, higher reproducibility, and significantly enhanced safety, especially for hazardous reactions.[14] The short residence times and expanded chemical space can provide access to novel molecular structures.[3] For the agrochemical industry, which operates on a large scale, flow chemistry provides a direct bridge from laboratory discovery to industrial production, simplifying scale-up and reducing costs.[3][15]

Protocol 1: Representative Synthesis of a Substituted Pyrimidine Derivative via Flow Chemistry

This protocol is a conceptual representation based on the use of flow chemistry for synthesizing agrochemical intermediates.[3]

Objective: To demonstrate a two-step continuous flow process for the synthesis of a functionalized pyrimidine, a common core in herbicides.

System Setup:

  • Two pumps for reagent delivery.

  • A T-mixer for combining reagent streams.

  • Two heated reactor coils (Reactor 1 and Reactor 2).

  • A back-pressure regulator to maintain pressure and prevent solvent boiling.

  • Collection vessel.

Reagents:

  • Solution A: Substituted amidine in an appropriate solvent (e.g., THF).

  • Solution B: Diethyl malonate in the same solvent.

  • Solution C: Base (e.g., Sodium ethoxide) in ethanol.

Procedure:

  • Step 1 - Condensation: Pump Solution A and Solution B at equimolar flow rates into the T-mixer.

  • The combined stream immediately enters Reactor 1, heated to 80-120°C. The residence time is controlled by the reactor volume and flow rate (typically 5-15 minutes) to facilitate the initial condensation reaction.

  • Step 2 - Cyclization: The output stream from Reactor 1 is mixed with Solution C (base) at a second T-mixer.

  • This new stream enters Reactor 2, heated to 70-100°C, with a residence time of 10-20 minutes to drive the base-catalyzed cyclization and formation of the pyrimidine ring.

  • The final product stream exits the reactor system through the back-pressure regulator and is collected.

  • Analysis: The collected product is analyzed by HPLC and NMR to determine conversion, purity, and yield.

Causality: The use of flow chemistry allows for precise temperature control, preventing side reactions. The rapid mixing and controlled residence times ensure high conversion rates. This setup is safer than a large-scale batch reaction, as only a small volume of material is reacting at any given moment.

Flow_Chemistry_Setup pumpA Pump A (Amidine) mixer1 T-Mixer pumpA->mixer1 pumpB Pump B (Malonate) pumpB->mixer1 pumpC Pump C (Base) mixer2 T-Mixer pumpC->mixer2 reactor1 Heated Reactor 1 (Condensation) mixer1->reactor1 reactor2 Heated Reactor 2 (Cyclization) mixer2->reactor2 reactor1->mixer2 bpr Back-Pressure Regulator reactor2->bpr collection Product Collection bpr->collection

Caption: A simple two-step flow chemistry setup.

C–H Functionalization: A Paradigm Shift in Molecular Construction

C–H functionalization is a powerful strategy that allows for the direct conversion of ubiquitous carbon-hydrogen (C-H) bonds into new C-C, C-N, or C-O bonds.[16] This approach is revolutionary because it bypasses the need for traditional pre-functionalization steps (e.g., creating an organohalide or boronic acid), thus shortening synthetic routes and reducing waste.[17] In agrochemical synthesis, it enables the rapid generation of complex molecular architectures and the late-stage modification of lead compounds.[18] In materials science, it is used to synthesize complex conjugated molecules for organic electronics and to functionalize polymers, imparting new properties.[18]

Photoredox Catalysis: Harnessing Light for Chemical Transformations

Visible-light photoredox catalysis uses a catalyst (metallo- or organo-based) that, upon absorbing light, can initiate single-electron transfer (SET) processes to mediate redox reactions.[19] This allows for the formation of highly reactive radical intermediates under exceptionally mild conditions (often room temperature).[20] The process can be switched on and off with the light source, offering a high degree of temporal control.[20] This methodology has unlocked novel transformations for building complex organic molecules and has become a cornerstone of modern polymer synthesis through techniques like Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP), which enables the creation of polymers with precisely controlled architectures.[21][22]

Photoredox_Cycle cluster_ox Oxidative Quenching cluster_red Reductive Quenching PC PC PC_star PC* PC->PC_star Light (hν) PC_ox PC+ PC_star->PC_ox -e- PC_red PC- PC_star->PC_red e- Ox Oxidant (Substrate) PC_ox->Ox SET Red Reductant (Substrate) PC_red->Red SET Red_ox Reductant(ox) Red->Red_ox Ox_red Oxidant(red) Ox->Ox_red

Caption: General photoredox catalytic cycles.

Section 2: Application Focus - Synthesis of Advanced Agrochemicals

The synthesis of modern agrochemicals is a delicate balance between maximizing efficacy against target pests and minimizing off-target environmental effects. Advanced synthetic methods are crucial for achieving this balance.

Application Note: Controlled-Release Formulations using Smart Polymers

A major goal in sustainable agriculture is to deliver pesticides and fertilizers more efficiently, reducing the total amount needed and minimizing runoff into the ecosystem.[23] Smart polymeric systems are a key technology in this area. These materials are designed to encapsulate an agrochemical and release it in a controlled manner in response to specific environmental triggers like changes in pH, temperature, or the presence of light.[23][24] This ensures the active ingredient is released only when and where it is needed. For example, a pH-responsive polymer nanoparticle might release its payload in the slightly acidic environment of a plant's root system. The rate of release is highly dependent on the nature of the polymer, including its hydrophilicity, degree of cross-linking, and architecture.[23]

Table 1: Examples of Polymer-Based Controlled-Release Systems for Agrochemicals [23]

Polymer System UsedAgrochemicalNature of CarrierRelease Trigger/Property
Chitosan-polylactide graft copolymerImidaclopridMicelleDiffusion control
Azidobenzaldehyde-functionalized chitosanAvermectinNanoparticlepH responsive
PNIPAm–polydopamineImidaclopridCore–shell microsphereNIR-light and temperature responsive
Pesticide conjugated polymer (PEG/acrylate)2,4-DMicelleLight responsive
Cross-linked (Acrylamide–itaconic acid)Potassium nitrateCross-linked nanoparticleDepends on the nature of cross-linker
Protocol: Green Synthesis of Silver Nanoparticles for Antifungal Applications

This protocol describes an environmentally friendly method for synthesizing silver nanoparticles (AgNPs), which have shown significant antifungal and pesticidal activity.[7] The use of plant extracts replaces harsh chemical reducing agents, aligning with the principles of green chemistry.

Objective: To synthesize AgNPs using a plant leaf extract as both a reducing and capping agent.

Materials:

  • Silver nitrate (AgNO₃) solution (1 mM).

  • Fresh plant leaves (e.g., Azadirachta indica or other locally available plants known for high phenolic content).

  • Deionized water.

  • Magnetic stirrer with hot plate.

  • UV-Vis Spectrophotometer for characterization.

Procedure:

  • Preparation of Leaf Extract:

    • Thoroughly wash 20g of fresh leaves with deionized water.

    • Finely chop the leaves and boil them in 100 mL of deionized water for 10-15 minutes.

    • Allow the mixture to cool and filter it through Whatman No. 1 filter paper to obtain a clear leaf broth. This broth acts as the reducing agent.

  • Synthesis of AgNPs:

    • Add 10 mL of the prepared leaf extract to 90 mL of a 1 mM aqueous AgNO₃ solution in an Erlenmeyer flask.

    • Place the flask on a magnetic stirrer and heat to 60-70°C while stirring.

  • Observation and Confirmation:

    • Observe the color of the solution. A gradual color change from light green/yellow to a stable dark brown indicates the formation of silver nanoparticles due to the reduction of Ag⁺ ions.[7]

    • The reaction is typically complete within 30-60 minutes.

  • Characterization:

    • Confirm the formation of AgNPs by taking a small aliquot of the solution and measuring its UV-Vis spectrum. A characteristic surface plasmon resonance (SPR) peak for AgNPs is typically observed between 400-450 nm.

  • Purification (Optional):

    • The nanoparticle solution can be centrifuged at high speed (e.g., 12,000 rpm for 20 minutes) to pellet the AgNPs, which can then be redispersed in deionized water to remove unreacted components.

Causality: The bioactive compounds in the plant extract (e.g., flavonoids, terpenoids) act as natural reducing agents, converting silver ions (Ag⁺) to elemental silver (Ag⁰). These same compounds also act as capping agents, adsorbing to the surface of the newly formed nanoparticles to prevent them from aggregating, thus ensuring their stability and nanoscale dimensions.

Section 3: Application Focus - Synthesis of Functional Materials

Materials science is centered on creating materials with novel or enhanced properties.[25] The ability to precisely control the synthesis at a molecular level is paramount to achieving desired functionalities, from self-healing polymers to highly efficient organic semiconductors.

Application Note: Precision Polymer Synthesis via O-ATRP

For advanced materials, the macroscopic properties are a direct result of the polymer's microscopic structure—its molecular weight, architecture (linear, branched, star-shaped), and composition.[23] Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a state-of-the-art technique that provides exceptional control over these parameters.[21] Driven by an organic photoredox catalyst, O-ATRP allows for the synthesis of well-defined polymers under mild, ambient temperature conditions.[22] This precision enables the creation of complex block copolymers for nanotechnology, functional polymers for biomedical devices, and advanced coatings with tailored properties. The ability to start and stop the polymerization with light also allows for the creation of intricate 3D structures through additive manufacturing processes.[21]

Protocol: Photoinduced O-ATRP of Methyl Methacrylate (MMA)

This protocol provides a laboratory-scale example of synthesizing a well-defined polymer using a visible-light-mediated O-ATRP method.

Objective: To synthesize poly(methyl methacrylate) (PMMA) with a controlled molecular weight and low dispersity.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed.

  • Organic photoredox catalyst (e.g., an organic dye like perylene).

  • ATRP initiator (e.g., ethyl α-bromophenylacetate).

  • Anisole (solvent).

  • Schlenk flask, rubber septum, syringes, and needles for air-free technique.

  • Light source (e.g., blue LED strip, λ ≈ 450 nm).

  • Nitrogen or Argon source.

Procedure:

  • Setup: Place a magnetic stir bar in a Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (N₂ or Ar) to create an oxygen-free environment.

  • Reagent Addition: To the flask, add the photoredox catalyst (e.g., 0.01 mmol), MMA (10 mmol, the monomer), and anisole (solvent, to achieve desired concentration).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen, which can quench the reaction.

  • Initiation: After the final thaw cycle, under a positive flow of inert gas, add the ATRP initiator (e.g., 0.1 mmol) via syringe. The ratio of monomer to initiator will determine the target molecular weight.

  • Polymerization: Seal the flask, place it in a water bath at room temperature for thermal control, and wrap the LED light strip around it to begin the irradiation. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: The polymerization is "living," meaning it can be controlled by the light source. To monitor progress, small aliquots can be taken periodically via a degassed syringe and analyzed for monomer conversion (via NMR) and molecular weight progression (via Gel Permeation Chromatography - GPC). The polymerization proceeds only when the light is on.[20]

  • Termination: Once the desired conversion is reached (or after a set time, e.g., 6-12 hours), turn off the light source and open the flask to the air. The exposure to oxygen will quench the photocatalyst and terminate the polymerization.

  • Purification: Dilute the reaction mixture with a solvent like THF and precipitate the polymer by adding it dropwise into a large volume of a non-solvent like cold methanol. Filter and dry the resulting white PMMA powder under vacuum.

Causality: The photoredox catalyst absorbs a photon of light, reaching an excited state. In this state, it can reduce the alkyl halide initiator, generating a carbon-centered radical that initiates polymerization.[20] The process is reversible, maintaining a low concentration of active radicals at any given time. This "controlled" or "living" nature is what prevents premature termination and allows for the growth of polymer chains of uniform length, resulting in a low-dispersity product.

Conclusion

The convergence of synthetic strategies in agrochemicals and materials science underscores a unified pursuit of molecular control and sustainable innovation. Methodologies like flow chemistry, C-H functionalization, and photoredox catalysis, guided by the principles of green chemistry and accelerated by high-throughput experimentation, are not confined to a single discipline. They are versatile platforms for creating function. For the researcher, mastering this modern synthetic toolkit is essential. It provides the means to not only design more effective and environmentally benign agrochemicals but also to engineer the next generation of smart materials that will define our future technological landscape. The path forward lies in the continued cross-pollination of ideas and techniques between these vital fields of chemical science.

References

  • Recent Trends in Advanced Polymer Materials in Agriculture Related Applications. (2021). ACS Publications.
  • Using Flow Chemistry in Agrochemical Applications. ThalesNano.
  • Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. (2025). ResearchGate.
  • Advances in Drug Discovery Research for Agrochemistry. (2026). Computational Chemistry | Blog.
  • Agrochemical Discovery - Building the Next Generation of Insect Control Agents. (2017). In Discovery and Synthesis of Crop Protection Products.
  • High-throughput screening (HTS). (2019). BMG LABTECH.
  • Smart advanced responsive materials, synthesis methods and classifications: from Lab to applications. ResearchGate.
  • Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry.
  • A Review on Synthesis Methods of Materials Science and Nanotechnology.
  • Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis. (2021). Chemical Reviews - ACS Publications.
  • Recent Developments in Agrochemicals-Synthetic and Natural. (2021). ResearchGate.
  • Methodologies of Synthetic Chemistry and their Impact on Modern Science. Longdom Publishing.
  • Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. (2018). RSC Publishing.
  • Two-Photon Excitation Photoredox Catalysis Enabled Atom Transfer Radical Polymerization. (2023). PMC - NIH.
  • High throughput experimentation for material discovery. vsparticle.
  • The Potential and Green Chemistry Attributes of Biopesticides for Sustainable Agriculture.
  • Flow Chemistry and Their Applications: Enhancing Efficiency and Safety in Chemical Processes. (2023).
  • Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. PubMed Central.
  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. (2015). AQA.
  • Role of Green Chemistry Pesticides in IPM. Just Agriculture.
  • Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis. (2021). Chemical Reviews - ACS Publications.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025).
  • A Comment on Continuous Flow Technologies within the Agrochemical Industry. University of Cambridge.
  • Synthesis and Processing. MIT Department of Materials Science and Engineering.
  • Smart materials and Green Synthesis: The perfect match for the future. (2021). ResearchGate.
  • Photocatalysis in organic and polymer synthesis. (2016). Chemical Society Reviews (RSC Publishing).
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
  • Flow Chemistry in Organic Synthesis: Advantages and Industrial Applications. (2025).

Sources

Application Note & Protocol: Palladium-Catalyzed C-C Bond Formation Using {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the use of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid as a key building block in palladium-catalyzed carbon-carbon bond formation, specifically focusing on the Suzuki-Miyaura cross-coupling reaction. The protocol herein is designed to be a robust starting point for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, discuss parameter optimization, and provide guidelines for product purification and characterization, ensuring scientific rigor and reproducibility.

Introduction: The Strategic Value of a Fluorinated Building Block

The formation of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.[1] Among the various methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild reaction conditions, and exceptional tolerance of diverse functional groups.[1][2] This makes it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

The specific reagent, This compound (Molecular Formula: C₁₃H₁₁BF₂O₃, Molecular Weight: 264.03 g/mol ), is a highly valuable building block.[4] Its structure incorporates several key features:

  • A Biaryl Ether Linkage: The phenyl ether motif is a common core in many biologically active compounds.

  • Ortho-Substitution: The boronic acid is positioned ortho to the ether linkage, introducing a degree of steric hindrance that can be leveraged to control molecular conformation.

  • Difluorophenyl Group: The presence of fluorine atoms can significantly modulate the physicochemical properties of the final molecule, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.

This guide provides a comprehensive framework for employing this versatile reagent in a representative Suzuki-Miyaura coupling reaction.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[5]

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻).[5][7] This "ate" complex then exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) mid1 Pd0->mid1 OxAdd Oxidative Addition PdII_Ar1 Ar¹-Pd(II)L₂-X mid2 PdII_Ar1->mid2 Transmetal Transmetalation PdII_Ar1Ar2 Ar¹-Pd(II)L₂-Ar² mid3 PdII_Ar1Ar2->mid3 RedElim Reductive Elimination Product Ar¹-Ar² mid1->PdII_Ar1 Ar¹-X mid2->PdII_Ar1Ar2 Ar²-B(OH)₂ + Base mid3->Pd0 mid3->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quality Control & Handling of Boronic Acid

The success of a Suzuki-Miyaura coupling is highly dependent on the quality of the starting materials. Boronic acids, including this compound, can undergo dehydration to form boroxines (cyclic anhydrides) upon storage. While boroxines are often competent in the coupling reaction, their presence alters the stoichiometry.

  • Purity Assessment: Use NMR (¹H, ¹⁹F, ¹¹B) and LC-MS to confirm the identity and purity of the boronic acid before use.

  • Storage: Store the reagent in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Detailed Experimental Protocol

This section outlines a general, robust procedure for the coupling of this compound with a generic aryl bromide (Ar-Br).

Reaction Scheme: (2-[(2,4-Difluorophenyl)methoxy]phenyl)boronic acid + Ar-Br --(Pd Catalyst, Base, Solvent, Heat)--> 2-[(2,4-Difluorophenyl)methoxy]-1,1'-biaryl

Materials and Reagents
Reagent/MaterialGradePurpose
This compound≥95% PurityNucleophilic partner
Aryl Bromide (Ar-Br)Synthesis GradeElectrophilic partner
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Catalyst GradePalladium catalyst
Potassium Carbonate (K₂CO₃), anhydrousReagent GradeBase
1,4-DioxaneAnhydrousOrganic Solvent
Deionized WaterHigh PurityCo-solvent
Reaction Vessel (e.g., Schlenk tube or microwave vial)------
Magnetic Stirrer and Stir Bar------
Inert Atmosphere Setup (Argon or Nitrogen)------
Step-by-Step Procedure

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids: Boronic Acid (1.2 eq) Aryl Bromide (1.0 eq) K₂CO₃ (2.5 eq) B 2. Add Catalyst: Pd(PPh₃)₄ (3 mol%) A->B C 3. Seal & Purge: Seal vessel, evacuate and backfill with Ar (3x) D 4. Add Solvents: Dioxane & Water (4:1 v/v) C->D E 5. Heat & Stir: Heat to 90-100 °C Stir for 4-16 h D->E F 6. Monitor: Check progress by TLC or LC-MS E->F G 7. Cool & Quench: Cool to RT, add water F->G If complete H 8. Extract: Extract with EtOAc (3x) G->H I 9. Dry & Concentrate: Dry organic layer (Na₂SO₄), filter, and concentrate H->I J 10. Purify: Purify by column chromatography I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 0.6 mmol, 1.2 equiv.), the aryl bromide (0.5 mmol, 1.0 equiv.), and anhydrous potassium carbonate (1.25 mmol, 2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.015 mmol, 3 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add the degassed solvents via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 1 mL water). The addition of water often improves reaction rates by helping to dissolve the base and facilitating the formation of the active boronate species.[6]

  • Heating and Reaction: Place the vessel in a preheated oil bath or heating block at 90-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-16 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

Optimizing Reaction Parameters: A Scientist's Guide

While the above protocol is robust, optimization may be required for challenging substrates.[8] Each component plays a crucial role and can be varied to improve yield and reaction time.[9]

ParameterStandard ConditionAlternatives & Rationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂: More air-stable pre-catalyst. Buchwald Ligands (e.g., XPhos, SPhos): Highly active for sterically hindered or electron-rich/poor substrates.[8][10][11]
Base K₂CO₃ (aq.)Cs₂CO₃: Stronger, often better for hindered couplings. K₃PO₄: A strong, non-nucleophilic base suitable for sensitive functional groups. Organic Bases (e.g., Et₃N): Used in anhydrous conditions but generally less effective.
Solvent Dioxane/H₂OToluene/H₂O, THF/H₂O: Common alternatives. DMF, Acetonitrile: Polar aprotic solvents that can influence catalyst activity and selectivity.[9]
Temperature 90-100 °CRoom Temperature: Possible with highly active catalyst systems.[10] Microwave Irradiation: Can dramatically reduce reaction times.

Work-up and Purification

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water (e.g., 20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (e.g., 3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove inorganic salts and residual polar solvents.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of solvents (e.g., hexanes and ethyl acetate) to isolate the pure biaryl product.

Product Characterization

The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Reagent Handling: this compound may cause skin, eye, and respiratory irritation.[12] Handle in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.

  • Pressure: Never heat a completely sealed vessel unless it is specifically designed for high-pressure reactions.[3]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for C-C bond formation. By using this compound as a coupling partner, researchers can access complex, fluorinated biaryl structures that are of significant interest in drug discovery and materials science. The protocol and guidelines presented here provide a solid foundation for the successful application of this valuable chemical building block.

References

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube (NRO-Chemistry) URL: [Link]

  • Title: 2,4-Difluorophenylboronic acid Source: ResearchGate URL: [Link]

  • Title: Role of a base in Suzuki-Miyaura reaction Source: ResearchGate URL: [Link]

  • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts Source: Organometallics (ACS Publications) URL: [Link]

  • Title: 2,4-Difluorophenylboronic acid Source: PubChem URL: [Link]

  • Title: Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures Source: ResearchGate URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid Source: Semantic Scholar URL: [Link]

  • Title: STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES Source: ResearchGate URL: [Link]

  • Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]

  • Title: 2-Fluorophenylboronic acid Source: PubChem URL: [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Building Block for Innovation in Drug Discovery

{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is a crucial building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its structural motif is found in a variety of biologically active molecules, making it a valuable intermediate for the synthesis of novel therapeutics. The reliable, safe, and scalable synthesis of this boronic acid is therefore of paramount importance to researchers and drug development professionals.

This document provides a comprehensive guide to the scale-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, address critical scale-up considerations, and provide detailed protocols for a robust and reproducible manufacturing process. The synthesis is approached as a two-step process, beginning with a Williamson ether synthesis to form the key aryl bromide intermediate, followed by a Grignard reaction and subsequent borylation.

Synthetic Strategy: A Two-Pronged Approach to the Target Molecule

The overall synthetic route is depicted below. The first step involves the formation of an ether linkage between 2-bromophenol and 2,4-difluorobenzyl bromide via a Williamson ether synthesis. The resulting aryl bromide is then converted to the corresponding Grignard reagent, which is subsequently reacted with a trialkyl borate ester to yield the target boronic acid after acidic workup.

Synthetic_Pathway 2-Bromophenol 2-Bromophenol Intermediate 1-[(2-Bromophenoxy)methyl]-2,4-difluorobenzene 2-Bromophenol->Intermediate Williamson Ether Synthesis (Base, Solvent) 2,4-Difluorobenzyl_bromide 2,4-Difluorobenzyl_bromide 2,4-Difluorobenzyl_bromide->Intermediate Final_Product This compound Intermediate->Final_Product 1. Mg, THF 2. B(OR)3 3. H3O+ Safety_Considerations cluster_williamson Williamson Ether Synthesis cluster_grignard Grignard & Borylation W1 Exothermic Reaction Mitigation Mitigation Strategies W1->Mitigation Controlled addition, good heat transfer W2 Flammable Solvents W2->Mitigation Inert atmosphere, proper grounding W3 Alkylating Agent Toxicity W3->Mitigation Contained handling, PPE G1 Highly Exothermic Grignard Formation G1->Mitigation Slow addition, in-situ monitoring, cooling capacity G2 Pyrophoric Nature of Grignard Reagents G2->Mitigation Inert atmosphere, proper handling procedures G3 Anhydrous Conditions Required G3->Mitigation Dry solvents and glassware G4 Exothermic Quench G4->Mitigation Slow addition of quencher at low temperature

Figure 2: Key safety considerations and mitigation strategies for the synthesis.

A thorough risk assessment should be conducted before performing this synthesis at scale. Key hazards include:

  • Exothermic Reactions: Both the Williamson ether synthesis and the Grignard reaction/borylation are exothermic. Adequate cooling capacity and controlled addition rates are essential to prevent runaway reactions. [2][3][4]* Flammable Solvents: THF and other organic solvents used are flammable. The process should be carried out in a well-ventilated area, under an inert atmosphere, and with proper grounding of equipment to prevent static discharge.

  • Grignard Reagent Reactivity: Grignard reagents are highly reactive and can be pyrophoric. They react violently with water and protic solvents. Strict anhydrous conditions must be maintained throughout the Grignard formation and borylation steps. [3]* Waste Disposal: The process generates waste streams containing boron compounds, magnesium salts, and organic solvents. These should be handled and disposed of in accordance with local regulations. Boron-containing waste may require specialized treatment. [5][6]

Impurity Profile and Control Strategy

A robust process requires a thorough understanding and control of impurities. [7][8][9][10]

Step Potential Impurities Origin Control Strategy
Williamson Ether Synthesis Unreacted 2-bromophenol Incomplete reaction Monitor reaction by HPLC to ensure completion.
Unreacted 2,4-difluorobenzyl bromide Incomplete reaction Use a slight excess of the phenol or ensure complete reaction.
Dialkylated product Side reaction Controlled addition and stoichiometry.
Grignard & Borylation Benzene (from protodeboronation) Reaction of Grignard with trace water Strict anhydrous conditions.
Homocoupling byproduct (biphenyl) Wurtz-type coupling of the Grignard reagent Maintain a low reaction temperature during Grignard formation.
Borinic acid (Ar2BOH) Reaction of two equivalents of Grignard with the borate ester Slow addition of Grignard to an excess of the borate ester at low temperature.

| | Anhydride of boronic acid | Dehydration of the boronic acid | Proper drying and storage of the final product. |

Analytical Methods and Quality Control

  • In-Process Controls (IPCs): HPLC is the primary tool for monitoring the progress of both reaction steps.

  • Final Product Analysis: The purity of the final product should be assessed by HPLC and 1H NMR. The identity can be confirmed by mass spectrometry.

  • Residual Solvents: Gas chromatography (GC) should be used to determine the levels of residual solvents.

  • Water Content: Karl Fischer titration is used to determine the water content of the final product, which is important for its stability.

Regulatory Considerations for Drug Development

For use in the synthesis of active pharmaceutical ingredients (APIs), the starting materials and intermediates must be well-characterized and controlled. [1][11]

  • Starting Material Justification: A clear justification for the selection of 2-bromophenol and 2,4-difluorobenzyl bromide as starting materials should be documented.

  • GMP Manufacturing: The final steps of the synthesis, particularly the isolation and purification of the boronic acid, should be performed under Good Manufacturing Practices (GMP) if the final product is intended for clinical or commercial use. [12]* Impurity Qualification: Any impurity present in the final product above the reporting threshold (typically 0.05%) should be identified and qualified through toxicological studies if necessary.

Conclusion

The scale-up synthesis of this compound is a well-defined process that can be safely and efficiently executed with careful attention to critical process parameters. By understanding the underlying chemistry, implementing robust process controls, and adhering to strict safety protocols, researchers and drug development professionals can ensure a reliable supply of this important building block for the advancement of new medicines.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Silva, A. M., et al. (2021).
  • Murphy, C. L. W. (2013).
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from a relevant university chemistry lab manual source.
  • Organic Syntheses. (2020). Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Org. Synth. 2020, 97, 1-11.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2023, December 18). Sustainable treatment of boron industry wastewater with precipitation-adsorption hybrid process and recovery of boron species.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • National Center for Biotechnology Information. (n.d.). 2,4-Difluorophenylboronic acid. PubChem Compound Summary for CID 144025-03-6.
  • Google Patents. (n.d.). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • Google Patents. (n.d.). WO1999064428A1 - Synthesis of aryl boronic acids.
  • Francis Academic Press. (2023, July 21). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review.
  • Hindawi. (2022, March 9). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. International Journal of Chemical Engineering, 2022, 1-9.
  • European Chemicals Agency. (n.d.). Boric acid - Substance Information. Retrieved from [Link]

  • ACS Publications. (2012, January 24). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate. Org. Process Res. Dev. 2012, 16, 2, 214–223.
  • ResearchGate. (n.d.). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity.
  • ACS Publications. (2024, November 18). Assessment of the Recovery of Erythritol Using Boronic Acid Polymers.
  • ResearchGate. (n.d.). 2,4-Difluorophenylboronic acid.
  • Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). calorimetric investigation of the formation of grignard reagents. Retrieved from a relevant conference proceeding or report.
  • Schnyder Safety & Consulting GmbH. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid.
  • ResearchGate. (n.d.). Boric Acid Production - Process Modeling and Techno-Economic Assessment (TEA) using SuperPro Designer.
  • University of Wisconsin-River Falls. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from a relevant university chemistry lab manual source.
  • European Pharmaceutical Review. (2020, October 27).
  • Williamson Ether Synthesis. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers.
  • Advances in Bioresearch. (2022, April 15). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • MDPI. (n.d.).
  • MDPI. (2023, March 9). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions.
  • Organic Syntheses. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
  • Asian Journal of Pharmaceutical Research and Development. (2022, April 15). Impurity Profiling: A Review.
  • ResearchGate. (n.d.). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid.
  • ICH. (2018, May 22).
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.

Sources

Application Notes & Protocols: One-Pot Synthesis Strategies Utilizing {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of one-pot synthesis protocols involving the versatile building block, {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid. Boronic acids are pivotal in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical and materials science research.[1] This document outlines the synthesis of the title boronic acid and its subsequent application in a one-pot Suzuki-Miyaura coupling protocol, a method prized for its efficiency and atom economy.[1][2] The protocols are designed to be robust and adaptable, with a focus on the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of this compound in Synthesis

Arylboronic acids are indispensable reagents in the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[1] The title compound, this compound, is of particular interest in medicinal chemistry due to the prevalence of the 2,4-difluorophenyl moiety in a variety of bioactive molecules. The ortho-alkoxy substitution can influence the conformation of the resulting biaryl products, a critical factor in designing molecules with specific biological activities.

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, lower costs, and shorter reaction times.[2] This guide will focus on a one-pot borylation and Suzuki-Miyaura coupling sequence, a powerful strategy for the efficient construction of complex biaryl structures.[1][2]

Synthesis of this compound

The synthesis of the title boronic acid can be envisioned as a two-step process: a Williamson ether synthesis to couple the two aromatic rings, followed by a directed ortho-metalation and borylation.

Step 1: Williamson Ether Synthesis of 1-(benzyloxy)-2-bromobenzene

This initial step involves the coupling of 2-bromophenol with 2,4-difluorobenzyl bromide.

Protocol:

  • To a solution of 2-bromophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,4-difluorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(benzyloxy)-2-bromobenzene.

Step 2: Directed ortho-Metalation and Borylation

The ether oxygen in the product from Step 1 directs the metalation to the ortho position, which is then quenched with a boron electrophile.

Protocol:

  • Dissolve 1-(benzyloxy)-2-bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Acidify the mixture with 1 M hydrochloric acid (HCl) to a pH of approximately 2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can often be used in the subsequent one-pot Suzuki reaction without further purification. If necessary, it can be purified by recrystallization.

One-Pot Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes the in-situ use of the synthesized this compound in a Suzuki-Miyaura cross-coupling reaction with an aryl halide. The choice of catalyst, ligand, and base is critical for success, especially with sterically hindered boronic acids.[3]

Causality Behind Experimental Choices:
  • Catalyst and Ligand: For sterically demanding ortho-substituted boronic acids, palladium catalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed to facilitate the reductive elimination step and prevent catalyst decomposition.[3]

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically used to promote the transmetalation step.[2]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or 2-propanol) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Workflow Diagram

OnePot_Suzuki_Coupling cluster_synthesis Synthesis of Boronic Acid cluster_coupling One-Pot Suzuki-Miyaura Coupling A 1-(benzyloxy)-2-bromobenzene B This compound A->B 1. n-BuLi, THF, -78°C 2. B(O-iPr)₃ 3. Acidic Workup G Reaction Mixture B->G C Aryl Halide (Ar-X) C->G D Pd Catalyst & Ligand D->G E Base (e.g., K₃PO₄) E->G F Solvent (e.g., Dioxane/H₂O) F->G H Final Biaryl Product G->H Heat (e.g., 80-100°C)

Caption: Workflow for the one-pot synthesis of biaryl compounds.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine this compound (1.0 eq), the desired aryl halide (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., XPhos, 2-6 mol%).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 3.0 eq) to the vessel.

  • Solvent Addition: Degas the solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) by bubbling with an inert gas for 15-20 minutes, then add it to the reaction vessel.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data Summary
Reagent/ParameterMolar Equivalents / ValuePurpose
This compound1.0Arylating agent
Aryl Halide1.2Coupling partner
Pd₂(dba)₃1-3 mol%Palladium catalyst precursor
XPhos2-6 mol%Ligand for palladium
K₃PO₄3.0Base for transmetalation
SolventDioxane/H₂O (4:1)Reaction medium
Temperature80-100 °CTo drive the reaction
Reaction Time2-24 hoursVaries with substrates

Mechanistic Insights

The one-pot Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.

Suzuki_Mechanism Pd(0)L_n Pd(0)Ln Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(Ln) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OH)₂, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by the base, transfers its aryl group (Ar') to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Conclusion and Future Outlook

The one-pot synthesis protocols detailed herein provide an efficient and versatile platform for the utilization of this compound in the synthesis of complex biaryl molecules. By understanding the underlying principles of the Williamson ether synthesis, directed ortho-metalation, and the Suzuki-Miyaura coupling, researchers can adapt and optimize these methods for their specific synthetic targets. The continued development of more active and robust catalyst systems will further expand the scope and utility of one-pot cross-coupling reactions in drug discovery and materials science.

References

  • Corbet, J-P., Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews. [Link]

  • Che, A. One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Billingsley, K. L., Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. [Link]

Sources

Application Notes and Protocols for Microwave-Assisted Suzuki Couplings with {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Steric Hindrance in Biaryl Synthesis with Microwave Irradiation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] However, the synthesis of sterically hindered biaryls, particularly those with ortho-substituents, often presents significant challenges, leading to sluggish reactions and low yields.

This guide provides a comprehensive overview and detailed protocols for the microwave-assisted Suzuki coupling of a sterically demanding building block, {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid. The strategic application of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, and improve yields by overcoming the kinetic barriers associated with sterically hindered substrates.[4][5] We will delve into the mechanistic rationale behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to successfully employ this powerful synthetic tool.

The Power of Microwave-Assisted Heating in Suzuki Couplings

Conventional heating methods transfer energy indirectly through convection and conduction, leading to a temperature gradient within the reaction vessel.[6] In contrast, microwave irradiation directly heats the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[6] This results in rapid, uniform, and efficient heating that can lead to:

  • Dramatically Reduced Reaction Times: The ability to rapidly reach and maintain high temperatures significantly accelerates the reaction kinetics.[4][7]

  • Increased Product Yields: By minimizing the time at high temperatures, the formation of decomposition byproducts can be significantly reduced.[4]

  • Improved Reproducibility: Precise temperature and power control in modern microwave reactors ensures consistent reaction outcomes.[8]

  • Enhanced Reaction Scope: Microwave heating can drive difficult couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, to completion.[5][9]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (Ar-X), forming a Pd(II) intermediate.[1][10] The reactivity of the halide follows the trend I > Br > Cl.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.[1]

Below is a diagram illustrating the key steps in the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-X(L2)  Oxidative  Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation Product) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2)  Transmetalation X- X- Ar-Pd(II)-X(L2)->X- Ar-Pd(II)-Ar'(L2)->Pd(0)L2  Reductive  Elimination ArAr Ar-Ar' (Biaryl Product) Ar-Pd(II)-Ar'(L2)->ArAr BOHBase B(OH)3/Borate Salts Ar-Pd(II)-Ar'(L2)->BOHBase ArX Ar-X (Organohalide) ArX->Ar-Pd(II)-X(L2) ArBOH Ar'-B(OH)2 (Boronic Acid) ArBOH->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) caption Suzuki-Miyaura Catalytic Cycle

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols: Microwave-Assisted Suzuki Coupling of this compound

The following protocols are designed as a starting point for the microwave-assisted Suzuki coupling of this compound with various aryl halides. Optimization may be required for specific substrates.

Core Experimental Workflow

The general workflow for setting up a microwave-assisted Suzuki coupling reaction is outlined below.

Figure 2: General experimental workflow for microwave-assisted Suzuki coupling.

Protocol 1: General Screening Conditions

This protocol is suitable for initial screening of the coupling of this compound with a variety of aryl bromides.

Materials:

  • This compound

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1))

  • Microwave reaction vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reaction vial, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the chosen solvent system (e.g., 1,4-Dioxane/H₂O (4:1), 5 mL) and a magnetic stir bar.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[4] The power should be set to the maximum allowed by the instrument to reach the target temperature quickly.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with Sterically Hindered Aryl Halides

For coupling with ortho-substituted or otherwise sterically demanding aryl halides, a more active catalyst system and potentially higher temperatures may be necessary.

Materials:

  • This compound

  • Sterically hindered aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., a palladacycle or a catalyst with a bulky phosphine ligand like SPhos or XPhos) (1-5 mol%)[12][13]

  • Base (e.g., t-BuOK or Cs₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Microwave reaction vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 2 mol%) and the base (e.g., t-BuOK, 2.5 equiv) to a 10 mL microwave reaction vial.

  • Add this compound (1.3 equiv) and the sterically hindered aryl halide (1.0 equiv).

  • Add the anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) and a magnetic stir bar.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a higher temperature (e.g., 150-180 °C) for a suitable time (e.g., 20-60 minutes).

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation: A Guide to Reaction Optimization

Systematic optimization of reaction parameters is crucial for achieving high yields and purity. The following table provides a template for organizing optimization data.

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
14-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)12015
24-BromoanisolePd(dppf)Cl₂ (3)K₃PO₄ (2)Dioxane/H₂O (4:1)12015
32-BromotoluenePd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)14020
42-BromotoluenePd₂(dba)₃/SPhos (2)t-BuOK (2.5)Dioxane16030
51-Bromo-2,6-dimethylbenzenePd-G3-XPhos (2)Cs₂CO₃ (3)Toluene18045

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature/time- Deactivated boronic acid (protodeborylation)- Use a fresh catalyst or a pre-catalyst.- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or an alkoxide).- Increase the reaction temperature and/or time.- Use anhydrous conditions and a non-protic solvent.
Formation of byproducts - Homocoupling of the boronic acid- Decomposition of starting materials or product at high temperatures- Use a slight excess of the boronic acid.- Lower the reaction temperature or shorten the reaction time.- Ensure the reaction is performed under an inert atmosphere.
Inconsistent results - Inconsistent heating- Non-homogenous reaction mixture- Ensure proper stirring.- Use a dedicated microwave reactor with accurate temperature monitoring.- Ensure the base is finely powdered for better dispersion.

Conclusion: A Versatile Tool for Modern Drug Discovery

Microwave-assisted Suzuki coupling represents a powerful and enabling technology for the rapid synthesis of complex biaryl structures. By understanding the underlying principles and systematically optimizing reaction conditions, researchers can effectively overcome the challenges associated with sterically hindered substrates like this compound. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this methodology in drug discovery and development, ultimately accelerating the path to novel chemical entities.

References

  • Mata, J., et al. (2010). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 15(7), 4614-4628. Available at: [Link]

  • Zhang, W., & Larhed, M. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 6(9), 1473-1475. Available at: [Link]

  • Bargiggia, F., et al. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 7(10), 305. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. Available at: [Link]

  • Popa, A., & Căproiu, M. T. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 26(11), 3163. Available at: [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Ogasawara, S., & Kudo, A. (2014). Suzuki–Miyaura cross-coupling reactions using a low-leaching and highly recyclable gold-supported palladium material and two types of microwave equipments. RSC Advances, 4(92), 50821-50827. Available at: [Link]

  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Retrieved from [Link]

  • Zhang, W. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 6(9), 1473–1475. Available at: [Link]

  • Vuoti, S., et al. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. Available at: [Link]

  • de la Hoz, A., et al. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(21), 7247. Available at: [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. Available at: [Link]

  • Cravotto, G., & Orio, L. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. The Journal of Organic Chemistry, 86(20), 13857–13872. Available at: [Link]

  • ResearchGate. (2016). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Image]. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. Retrieved from [Link]

  • Microwave Chemical Co., Ltd. (2024). Microwaves as an Energy Transfer Method in Chemical Processes. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Protodeboronation of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and may encounter stability challenges, specifically protodeboronation. Our goal is to provide you with a deep understanding of the issue and to equip you with actionable, field-proven strategies to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: What is protodeboronation and why is it a problem for my compound?

A: Protodeboronation is an undesired side reaction where the C–B (carbon-boron) bond of your boronic acid is cleaved and replaced by a C–H (carbon-hydrogen) bond, effectively destroying your starting material.[1][2] For your specific compound, this means this compound decomposes into the byproduct 1-((2,4-difluorophenyl)methoxy)benzene. This reaction consumes your valuable reagent, reduces the yield of your desired product (e.g., in a Suzuki-Miyaura coupling), and complicates purification by introducing a significant impurity.

Q2: I'm seeing my starting material disappear and the formation of 1-((2,4-difluorophenyl)methoxy)benzene in my reaction. What's happening?

A: This is the classic signature of protodeboronation. This process is highly dependent on factors like pH, temperature, solvent, and even the catalyst system you are using.[1] The presence of electron-withdrawing groups, such as the two fluorine atoms on the phenyl ring in your molecule, can make the arylboronic acid particularly susceptible to this decomposition, especially under basic conditions commonly used in cross-coupling reactions.[3][4]

Q3: Is this compound particularly unstable?

A: While all arylboronic acids have some susceptibility to protodeboronation, those with electron-withdrawing substituents are known to be more prone to base-catalyzed decomposition.[3][4] Additionally, ortho-substituted arylboronic acids can exhibit unique reactivity profiles.[3] Therefore, your specific compound requires careful handling and optimized reaction conditions to prevent significant degradation.

Q4: How can I quickly check for protodeboronation?

A: The most common methods are:

  • LC-MS: This is often the quickest way to monitor your reaction. You can track the disappearance of your starting material's mass and the appearance of the protodeboronated byproduct's mass.

  • ¹H NMR Spectroscopy: Compare the aromatic region of your crude reaction mixture to the spectra of your starting material and the expected byproduct. The loss of the characteristic boronic acid signals and the emergence of a new, simpler aromatic multiplet corresponding to the C-H bond is a clear indicator.

  • GC-MS: If your byproduct is volatile, GC-MS is an excellent tool for quantification.

Section 2: Understanding the Mechanism of Degradation

To effectively prevent protodeboronation, it is crucial to understand how it occurs. The stability of an arylboronic acid is highly pH-dependent.[1][4] While acid-catalyzed pathways exist, the most relevant mechanism during cross-coupling reactions is base-catalyzed protodeboronation .[1][5][6]

For electron-deficient systems like this compound, the process is initiated by the formation of a boronate anion under basic conditions. This species is significantly more reactive towards decomposition.[3][7] The subsequent rate-limiting step can involve either a concerted proton transfer from a proton source (like water) or the liberation of a transient, unstable aryl anion which is then quickly protonated.[3][4]

Protodeboronation_Mechanism Figure 1: Base-Catalyzed Protodeboronation Pathway ArBOH2 {Ar-B(OH)₂} ArBOH3 {Ar-B(OH)₃⁻} ArBOH2->ArBOH3 ArBOH3->ArBOH2 ArH {Ar-H} ArBOH3->ArH + H₂O (Proton Source) ArBOH3->ArH BOH4 {B(OH)₄⁻}

Figure 1: Simplified mechanism of base-catalyzed protodeboronation.
Section 3: Troubleshooting & Prevention Guide

This section provides practical, step-by-step solutions to common experimental problems.

Issue: Significant Protodeboronation During Suzuki-Miyaura Coupling

This is the most common scenario where protodeboronation is observed, driven by the necessary combination of base, heat, and a palladium catalyst.

Root Cause Analysis:

  • Excessively High pH: Strong bases (e.g., NaOH, KOH) create a high concentration of the reactive boronate anion.[3]

  • Elevated Temperature: Higher temperatures accelerate the decomposition pathway alongside the desired coupling reaction.

  • Slow Catalytic Turnover: If the desired cross-coupling is slow, the boronic acid is exposed to destabilizing conditions for longer, allowing more time for protodeboronation to occur.

  • Catalyst-Mediated Decomposition: Some palladium-phosphine complexes, particularly those with bulky ligands, can actively catalyze the protodeboronation reaction.[6]

Solutions & Experimental Protocols:

The choice of base is arguably the most critical factor. The goal is to find a base strong enough to facilitate the Suzuki reaction's transmetalation step but mild enough to minimize boronate formation and subsequent decomposition.

Step-by-Step Methodology:

  • Screen Weaker Bases: Instead of strong hydroxides, screen milder inorganic bases like K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF.

  • Use Anhydrous Conditions: If possible, use anhydrous solvents (e.g., dry Dioxane, Toluene, or THF) and freshly dried bases. The presence of water provides the proton source for the final step of protodeboronation.[7][8]

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the chosen base (2.0-3.0 equiv), and the palladium catalyst/ligand system.

  • Add Anhydrous Solvent: Add the degassed anhydrous solvent.

  • Monitor Closely: Run the reaction at the lowest feasible temperature (see Protocol B) and monitor by LC-MS to find the optimal balance between product formation and decomposition.

Table 1: Influence of Base Selection on Protodeboronation

Base Typical pKa (of conjugate acid) Solvent System Expected Protodeboronation Rationale
NaOH/KOH ~15.7 Aqueous/Protic High Creates a high concentration of reactive boronate.[3]
K₂CO₃ ~10.3 Aqueous or Anhydrous Moderate A standard, often effective choice. Less harsh than hydroxides.
K₃PO₄ ~12.3 Anhydrous Low to Moderate Often provides a good balance of reactivity and stability.

| CsF | ~3.2 | Anhydrous | Low | Mild base; can be very effective in suppressing decomposition. |

  • Determine Minimum Effective Temperature: Start your reaction at a lower temperature (e.g., 50-60 °C) and slowly increase it only if the reaction is not proceeding. For many modern catalyst systems, high temperatures are not required.

  • Use a Highly Active Catalyst: Employ a modern, highly active palladium catalyst system (e.g., a G3/G4 Buchwald precatalyst with a ligand like SPhos or RuPhos). These systems achieve rapid catalytic turnover, meaning the desired coupling happens much faster than the undesired protodeboronation.[1] This minimizes the time your sensitive boronic acid spends under harsh conditions.

Section 4: Proactive Strategies: Using Boronic Acid Surrogates

For particularly challenging substrates or when maximum yield and purity are required, the most robust strategy is to avoid using the free boronic acid directly in the reaction. Instead, use a more stable derivative that generates the boronic acid in situ in a slow, controlled manner.[1]

Strategy_Workflow Figure 2: Workflow for Selecting a Stabilization Strategy Start Starting Point: Protodeboronation is an issue Check_Severity How severe is the issue? (e.g., >20% decomposition) Start->Check_Severity Optimize Optimize Reaction Conditions: - Milder Base (K₃PO₄) - Lower Temperature - Faster Catalyst Check_Severity->Optimize Minor Use_Surrogate Convert to a Stable Surrogate Check_Severity->Use_Surrogate Severe Success Problem Solved Optimize->Success Pinacol Pinacol Ester Good general stability Use_Surrogate->Pinacol Moderate Stability Needed MIDA MIDA Boronate Excellent stability, slow release Use_Surrogate->MIDA Maximum Stability Needed BF3K Potassium Trifluoroborate Air & moisture stable, crystalline Use_Surrogate->BF3K Need Crystalline Solid Pinacol->Success MIDA->Success BF3K->Success

Figure 2: Decision workflow for mitigating protodeboronation.

Strategy 1: Pinacol Boronate Esters Pinacol esters are generally more stable to storage and handling than free boronic acids.[4] They can be purified via chromatography and often show reduced protodeboronation, although their stability is not guaranteed and is system-dependent.[9]

  • General Protocol for Esterification:

    • Dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., Toluene or Dichloromethane).

    • Add a desiccant like anhydrous MgSO₄ or use a Dean-Stark apparatus to remove water.

    • Stir at room temperature or with gentle heat until the conversion is complete (monitor by NMR or LC-MS).

    • Filter, remove the solvent, and purify the resulting pinacol ester, typically by silica gel chromatography.

Strategy 2: N-methyliminodiacetic acid (MIDA) Boronates MIDA boronates are exceptionally stable, air- and moisture-tolerant, crystalline solids.[10] They do not readily participate in cross-coupling until a slow-release of the free boronic acid is triggered, usually by aqueous base.[1][10] This "slow-release" mechanism keeps the instantaneous concentration of the unstable boronic acid very low, dramatically suppressing protodeboronation.[1]

  • General Protocol for MIDA Boronate Formation:

    • Suspend N-methyliminodiacetic acid (1.1 equiv) in DMSO.

    • Add the boronic acid (1.0 equiv).

    • Heat the mixture (e.g., to 80-100 °C) with stirring until a clear solution forms and water evolution ceases.

    • Cool the reaction and precipitate the crystalline MIDA boronate by adding a solvent like diethyl ether.

    • Collect the solid by filtration and wash.

Strategy 3: Potassium Trifluoroborate (BF₃K) Salts These are also highly stable, crystalline solids that are easy to handle and store. They serve as excellent surrogates for boronic acids in Suzuki couplings.[2]

  • General Protocol for BF₃K Salt Formation:

    • Dissolve the boronic acid (1.0 equiv) in methanol.

    • Add a saturated aqueous solution of KHF₂ (potassium hydrogen fluoride, >3.0 equiv).

    • Stir the mixture at room temperature. The BF₃K salt will typically precipitate from the solution.

    • Collect the crystalline solid by filtration, wash with cold methanol, and dry thoroughly.

Table 2: Comparison of Boronic Acid and Its Derivatives

Compound Type Stability (Storage) Stability (Reaction) Purification Key Advantage
Boronic Acid Low-Moderate Low Difficult (Recrystallization) Commercially available
Pinacol Ester Moderate-High Moderate Easy (Chromatography) Good general-purpose protection.[4]
MIDA Boronate Very High Very High Easy (Crystallization) Slow-release mechanism minimizes decomposition.[10]

| BF₃K Salt | Very High | High | Easy (Crystallization) | Air and moisture stable crystalline solid. |

References
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Available at: [Link]

  • Dennis, J. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Available at: [Link]

  • Reddit. (2024). For the pro's (Suzuki). r/Chempros. Available at: [Link]

  • ResearchGate. (n.d.). 2,4-Difluorophenylboronic acid. Available at: [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • PubChem. (n.d.). 2,4-Difluorophenylboronic acid. Available at: [Link]

  • Adluri, B. S., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • D'Souza, A. A., & D'Souza, M. J. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]

  • ResearchGate. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Available at: [Link]

  • Reddit. (2017). Purification of boronic acids?. r/chemistry. Available at: [Link]

  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Reactions with {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically those involving {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate common obstacles and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?

A1: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[1][2] The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.[1][3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base.[1][3][4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)XL2 Oxidative Adduct (Pd(II)) Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)Ar'L2 Di-organopalladium(II) Complex ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OH)2, Base) ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Product Ar-Ar' ArPd(II)Ar'L2->Product Ar-X Aryl Halide Ar-X->ArPd(II)XL2 Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->ArPd(II)Ar'L2 caption Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

A simplified Suzuki-Miyaura catalytic cycle.

Q2: My reaction with this compound is giving a low yield. What are the most common initial culprits?

A2: Low yields in Suzuki reactions can stem from several factors. The most common issues include:

  • Boronic Acid Instability: Boronic acids can be prone to decomposition, particularly through protodeboronation (hydrolysis).[5] This is a frequent cause of low yields.[5]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and catalyst/ligand system is critical and highly substrate-dependent.[6]

  • Presence of Oxygen or Moisture: Suzuki reactions are sensitive to air and moisture, which can deactivate the palladium catalyst.

  • Poor Reagent Quality: Ensure the purity and integrity of your aryl halide, base, and solvent.

In-Depth Troubleshooting Guide

Symptom: Low or No Product Formation

If you are observing minimal or no desired product, a systematic approach to troubleshooting is necessary. The following decision tree can guide your investigation.

Troubleshooting_Tree cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Evaluation cluster_catalyst Catalyst System Optimization start Low/No Yield Observed check_reagents 1. Verify Reagent Quality & Stability start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK boronic_acid Is the boronic acid stable? (Check for protodeboronation) check_reagents->boronic_acid optimize_catalyst 3. Optimize Catalyst System check_conditions->optimize_catalyst Conditions OK inert_atmosphere Was an inert atmosphere maintained? check_conditions->inert_atmosphere advanced_troubleshooting 4. Advanced Troubleshooting optimize_catalyst->advanced_troubleshooting Still Low Yield ligand_choice Is the ligand appropriate for the coupling partners? optimize_catalyst->ligand_choice aryl_halide Is the aryl halide pure? boronic_acid->aryl_halide base_solvent Are the base and solvent anhydrous and pure? aryl_halide->base_solvent base_choice Is the base appropriate for the substrate? inert_atmosphere->base_choice solvent_system Is the solvent system optimal? base_choice->solvent_system temperature Is the reaction temperature suitable? solvent_system->temperature catalyst_loading Is the catalyst loading sufficient? ligand_choice->catalyst_loading precatalyst Is the precatalyst active? catalyst_loading->precatalyst

A decision tree for troubleshooting low yield in Suzuki reactions.

Reagent Quality and Stability: The Foundation of a Successful Reaction

Question: I suspect my this compound may be degrading. How can I assess its stability and what can I do to prevent decomposition?

Answer:

The stability of the boronic acid is paramount. The primary decomposition pathway is protodeboronation , where the C-B bond is cleaved by a proton source (often water), converting the boronic acid back to the corresponding arene.[5]

Causality and Mitigation:

  • Mechanism of Protodeboronation: This process can be accelerated in aqueous and basic conditions.[5] Some structural motifs, like certain heteroaryls, are particularly susceptible.[5]

  • Assessment of Stability:

    • NMR Spectroscopy: Take an NMR of your boronic acid before use. The presence of signals corresponding to 1,3-difluoro-2-methoxybenzene would indicate decomposition.

    • Control Experiment: Run a small-scale reaction with a known, highly reactive aryl bromide and fresh, high-quality boronic acid to confirm the viability of your other reagents and conditions.

  • Preventative Measures:

    • Use Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[5]

    • Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, excessive water can promote hydrolysis.[5] Consider using anhydrous solvents and bases if you suspect protodeboronation is a major issue.

    • Storage: Store your boronic acid in a desiccator, under an inert atmosphere if possible, and away from light.

Experimental Protocol: Conversion to Pinacol Ester

For substrates prone to decomposition, converting the boronic acid to its pinacol ester can improve stability.

  • Setup: In a round-bottom flask, dissolve the this compound (1.0 eq) and pinacol (1.1 eq) in a suitable anhydrous solvent (e.g., THF or toluene).

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Workup: Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki coupling.

Reaction Conditions: Fine-Tuning for Optimal Performance

Question: I'm using standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/water), but the yield is poor. How should I approach optimizing the base and solvent?

Answer:

There are no universally perfect conditions for Suzuki reactions.[6] The interplay between the base, solvent, and substrates is complex.

The Critical Role of the Base:

The base is essential for activating the boronic acid to facilitate transmetalation.[4] The choice of base can significantly impact the reaction rate and yield.

Base Strength Common Solvents Notes
Na₂CO₃, K₂CO₃ ModerateToluene/Water, Dioxane/WaterCommon starting points, but may not be strong enough for challenging substrates.
K₃PO₄ StrongToluene, Dioxane, THFOften effective for sterically hindered or electron-deficient partners.[3]
Cs₂CO₃ StrongDioxane, THF, DMFHighly effective but more expensive. Can be beneficial in difficult couplings.
KF MildAnhydrous THF, DioxaneUseful for substrates with base-sensitive functional groups.[4]

Solvent System Selection:

The solvent system influences the solubility of reagents and intermediates, which can affect reaction kinetics.[7]

  • Biphasic Systems (e.g., Toluene/Water, Dioxane/Water): The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the coupling partners and catalyst.[6] The ratio of organic solvent to water can be a critical parameter to optimize.[7]

  • Anhydrous Polar Aprotic Solvents (e.g., DMF, DME): These can be effective but require careful drying to prevent unwanted side reactions.

  • Phase Transfer Catalysts: For biphasic systems with poor mixing, adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate by facilitating the transfer of the base into the organic phase.[6][7]

The Catalyst and Ligand System: Tailoring for Reactivity

Question: My substrates are sterically hindered. Could my choice of catalyst and ligand be the problem?

Answer:

Absolutely. The steric and electronic properties of the palladium catalyst and its associated ligands are crucial, especially for challenging substrates.

Ligand Effects:

  • Electron-rich and Bulky Ligands: For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required.[3][8] These ligands promote oxidative addition and reductive elimination.[8] Examples include biarylphosphine ligands like XPhos, SPhos, and RuPhos.[3]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are often more effective than phosphine ligands for certain challenging couplings due to their steric bulk and ability to stabilize the palladium center.[8]

Catalyst Selection and Loading:

Catalyst/Precatalyst Common Ligands Typical Loading Notes
Pd(PPh₃)₄ PPh₃1-5 mol%A classic, but often less effective for challenging substrates.
Pd(OAc)₂ XPhos, SPhos, RuPhos1-5 mol%Requires in-situ formation of the active Pd(0) species.
XPhos Pd G3 XPhos1-3 mol%A highly active and air-stable precatalyst for a wide range of couplings.[3]
Pd₂(dba)₃ Various phosphines, NHCs0.5-2 mol%A common source of Pd(0).

Protocol for a Small-Scale Reaction Screen:

To efficiently optimize your reaction, consider running a parallel screen of different conditions.

  • Setup: Arrange an array of reaction vials (e.g., in a 96-well plate or individual vials).

  • Reagent Addition: To each vial, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the chosen base (2.0 eq).[3]

  • Inert Atmosphere: Place the vials in a glovebox or seal and purge with an inert gas.[3]

  • Catalyst/Ligand and Solvent Addition: Add the catalyst/ligand solution and the degassed solvent to each vial.

  • Reaction: Heat the reactions to the desired temperature and monitor by LC-MS or GC-MS.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. Retrieved from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI. Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability and Shelf-Life of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical solutions for improving the stability and shelf-life of this valuable synthetic building block. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Introduction: The Challenge of Boronic Acid Stability

Boronic acids, including this compound, are indispensable reagents in modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions.[1][2] However, their utility can be compromised by inherent instability, leading to degradation over time and under certain experimental conditions.[3][4] Understanding the primary degradation pathways is the first step toward effective stabilization.

The principal routes of decomposition for boronic acids are:

  • Protodeboronation: The cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This undesired side reaction can be influenced by factors such as pH and the presence of metal catalysts.[4][5][6]

  • Oxidation: The conversion of the boronic acid to the corresponding phenol. This process can be accelerated by reactive oxygen species and certain reaction conditions.[7][8][9]

  • Dehydration to Boroxines: Boronic acids can lose water to form cyclic trimeric anhydrides known as boroxines.[2][10][11] While boroxines can sometimes be used in coupling reactions, their formation indicates a change in the reagent's composition and can affect reactivity.[10]

This guide will provide strategies to mitigate these degradation pathways and ensure the long-term integrity of your this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Proper storage is critical for maximizing the shelf-life of your boronic acid. We recommend the following:

  • Temperature: Store at low temperatures, ideally between 2-8°C. Refrigeration minimizes the rate of decomposition reactions. For long-term storage, temperatures of -20°C are advisable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent oxidation.

  • Moisture: Boronic acids are sensitive to moisture, which can facilitate both protodeboronation and the formation of boroxines.[12][13] Store in a tightly sealed container in a desiccator or dry box.

  • Light: Protect from light, as it can potentially promote degradation. Use an amber vial or store the container in the dark.

Q2: I've noticed my solid boronic acid has become clumpy. What does this indicate and is it still usable?

A2: Clumping is often a sign of moisture absorption.[13] This can lead to the formation of boroxines. While the material may still be reactive in some applications, its purity is compromised. It is highly recommended to perform an analytical check (e.g., by NMR or HPLC) to assess the purity before use. For critical applications, using a fresh, properly stored sample is advised.

Q3: Can I store this compound in solution?

A3: Storing boronic acids in solution for extended periods is generally not recommended due to increased rates of degradation. If you must prepare a stock solution, use a dry, aprotic solvent and store it under an inert atmosphere at low temperature. Use the solution as quickly as possible.

Q4: My Suzuki-Miyaura reaction with this compound is giving low yields. Could this be due to reagent instability?

A4: Yes, reagent instability is a common cause of low yields in cross-coupling reactions.[3][4] Degradation of the boronic acid to the corresponding protodeboronated arene or oxidized phenol will reduce the amount of active reagent available for the catalytic cycle. Additionally, the presence of excess water from improper storage can negatively impact the reaction. Always use a freshly opened or properly stored sample of the boronic acid for best results.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Rapid Degradation of the Boronic Acid During a Reaction

Symptoms:

  • Low or no yield of the desired cross-coupled product.

  • Formation of the protodeboronated side product, 1-[(2,4-Difluorophenyl)methoxy]benzene.

  • Formation of the corresponding phenol, 2-[(2,4-Difluorophenyl)methoxy]phenol.

Root Causes & Solutions:

  • Protodeboronation: This can be particularly problematic with electron-rich or sterically hindered arylboronic acids, and can be accelerated by heat and the presence of a base.[4][14]

    • Solution: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate.[3][4] MIDA boronates are particularly stable and can release the active boronic acid slowly under the reaction conditions, which can improve yields.[3][4]

  • Oxidation: The reaction conditions, especially in the presence of certain metal catalysts and oxygen, can promote oxidation.

    • Solution: Ensure your reaction is thoroughly degassed and run under a strict inert atmosphere. The use of antioxidants is generally not recommended as they can interfere with the catalytic cycle.

Experimental Protocol: Conversion to a MIDA Boronate Ester for Enhanced Stability

This protocol provides a general method for converting your boronic acid to a more stable MIDA boronate ester.

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Acetonitrile (anhydrous)

  • Molecular sieves (4Å)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous acetonitrile, add N-methyliminodiacetic acid (1.1 equiv).

  • Add activated 4Å molecular sieves to the reaction mixture.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Filter the reaction mixture to remove the molecular sieves, and concentrate the filtrate under reduced pressure.

  • The resulting MIDA boronate ester can be purified by column chromatography or recrystallization.

The MIDA boronate is a crystalline solid that exhibits significantly enhanced stability to air and moisture, making it ideal for long-term storage and use in slow-release cross-coupling reactions.[3][4]

Issue 2: Inconsistent Results Between Batches of Boronic Acid

Symptom:

  • Significant variability in reaction yields or purity profiles when using different lots of this compound.

Root Cause & Solution:

  • Variable Purity: The purity of commercially available boronic acids can vary. Older batches or those stored improperly may contain significant amounts of the corresponding boroxine.

    • Solution: Always verify the purity of a new batch of boronic acid before use. A simple ¹H NMR spectrum can often reveal the presence of impurities. For quantitative analysis, HPLC is a suitable technique.[15][16]

Analytical Workflow: Purity Assessment by HPLC

Objective: To determine the purity of this compound and identify potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

Method:

  • Column: A C18 reversed-phase column is a good starting point. For better retention and separation of boronic acids from their esters, a hydrophilic interaction liquid chromatography (HILIC) column can be advantageous.[15]

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid or acetic acid) is typically effective for reversed-phase chromatography.

  • Detection: Monitor at a wavelength where the aromatic rings of the molecule absorb, typically around 254 nm.

Data Interpretation:

  • The boronic acid should appear as a major peak.

  • The corresponding boroxine, if present, may appear as a broader, less-defined peak or multiple peaks.

  • The protodeboronated and oxidized impurities will have different retention times.

By implementing a routine quality control check, you can ensure the consistency and reliability of your experimental results.

Visualizing Degradation and Stabilization

To better understand the chemical transformations discussed, the following diagrams illustrate the key pathways.

BA This compound Prot Protodeboronated Product BA->Prot Protodeboronation (+H₂O, catalyst) Phenol Oxidized Product (Phenol) BA->Phenol Oxidation ([O]) Boroxine Boroxine (Trimeric Anhydride) BA->Boroxine Dehydration (-H₂O)

Caption: Primary degradation pathways of a generic arylboronic acid.

cluster_0 Stabilization Strategies BA This compound MIDA MIDA Boronate (Air-stable solid) BA->MIDA + MIDA (Slow release) Pinacol Pinacol Boronate Ester (Improved stability) BA->Pinacol + Pinacol

Caption: Common strategies for stabilizing boronic acids.

Summary of Stability-Enhancing Strategies

StrategyAdvantagesConsiderations
Optimal Storage Simple, no chemical modification required.Requires careful control of temperature, moisture, and atmosphere.
Conversion to Boronate Esters (e.g., Pinacol) Increased stability to oxidation and protodeboronation.[17]Requires an additional synthetic step. May have different reactivity.
Conversion to MIDA Boronates Excellent benchtop stability, allows for slow release of the active boronic acid.[3][4]Requires an additional synthetic step and specific conditions for in situ hydrolysis.

By implementing these strategies, you can significantly improve the stability and shelf-life of your this compound, leading to more reliable and reproducible results in your research and development activities.

References

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. [Link]

  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2018413118. [Link]

  • Lopes, D., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3255. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2023). ResearchGate. [Link]

  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). ACS Publications. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

  • Boronic acid. (n.d.). Wikipedia. [Link]

  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

  • Humidity‐induced surface modification of boric acid. (2020). ResearchGate. [Link]

  • How to Store Boric Acid. (n.d.). Lab Alley. [Link]

  • Butters, M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11843–11855. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). National Institutes of Health. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022). Waters. [Link]

  • Self-condensation of phenylboronic acid. (n.d.). Reddit. [Link]

  • Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. (2018). ResearchGate. [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). American Chemical Society. [Link]

  • Protodeboronation. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions with {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with advanced technical insights and practical troubleshooting strategies for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically distinct substrate, {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid. The unique ortho-alkoxy substitution on this reagent presents specific challenges that require careful optimization of reaction parameters to achieve high yields and faster kinetics. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers frequently encounter when first working with this challenging boronic acid.

Q1: Why is my standard Suzuki-Miyaura protocol (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) failing or giving low yields with this specific boronic acid?

A1: Your standard protocol is likely failing due to the steric and electronic properties of this compound. The bulky (2,4-Difluorophenyl)methoxy group at the ortho-position severely hinders the transmetalation and reductive elimination steps of the catalytic cycle.[1][2] Standard ligands like triphenylphosphine (PPh₃) are often not bulky or electron-rich enough to facilitate the coupling of such hindered substrates.[3] More forcing conditions and specialized catalyst systems are required to overcome these hurdles.

Q2: What is the most critical parameter to adjust for this substrate?

A2: The choice of ligand is paramount. For sterically demanding substrates, particularly those with ortho-substituents, bulky and electron-rich phosphine ligands are essential.[1][4] These ligands promote both the oxidative addition and the crucial, often rate-limiting, reductive elimination step.[4][5] Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes (NHCs) are highly recommended starting points.[1]

Q3: How do I choose the optimal base and solvent system?

A3: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6] For this hindered boronic acid, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than K₂CO₃. The solvent system must solubilize all components and can significantly influence reaction rates.[7][8] Mixed aqueous systems like dioxane/water or THF/water are robust starting points, as water can facilitate the action of the base.[9][10] For particularly difficult couplings, polar aprotic solvents like NMP or DMF might be beneficial, but require rigorous degassing.[8][11]

Q4: I suspect my boronic acid is decomposing. What are the signs and how can I prevent it?

A4: The primary decomposition pathway for boronic acids under reaction conditions is protodeboronation, where the C-B bond is cleaved to yield the corresponding arene (in this case, 1-(benzyloxy)-2,4-difluorobenzene). You can detect this byproduct by LC-MS or crude NMR analysis. This issue is common with boronic acids that are unstable in basic, aqueous media.[12] To mitigate this, you can:

  • Use a milder base: If compatible with the reaction, try KF.[6]

  • Minimize water: Use a minimal amount of water or consider anhydrous conditions, although this may slow transmetalation.

  • Protect the boronic acid: Converting the boronic acid to a more stable derivative, like a diethanolamine adduct, can prevent decomposition and allow for slow release in situ.[13]

Visualizing the Catalytic Hurdle

The Suzuki-Miyaura catalytic cycle is a finely balanced process. With sterically hindered substrates, key steps can become bottlenecks, leading to poor reaction outcomes.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd Ar-X Product Ar-Ar' (Product) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal [R-B(OH)₃]⁻ Slow Step! (Steric Hindrance) Transmetal->Pd0 Reductive Elimination Slow Step! (Steric Hindrance) ArX Aryl Halide (Ar-X) Boronic {R-B(OH)₂} Boronate [R-B(OH)₃]⁻ (Activated) Boronic->Boronate + OH⁻

Caption: Suzuki-Miyaura cycle highlighting steps impacted by steric hindrance.

Troubleshooting Guide

Use this guide to diagnose and resolve specific experimental issues in a logical, step-by-step manner.

Problem Potential Cause Diagnostic Check Recommended Solution & Rationale
1. Low to No Yield (<10%) A. Inactive Catalyst System: The chosen ligand cannot overcome the steric barrier for reductive elimination, or the Pd(II) precatalyst is not efficiently reduced to active Pd(0).[1]Run a control reaction with a simpler, unhindered boronic acid (e.g., phenylboronic acid). If it works, the issue is substrate-specific.Switch to a specialized catalyst system. Use a Buchwald-type ligand (e.g., SPhos, XPhos, RuPhos) with a palladium source like Pd₂(dba)₃ or an air-stable palladacycle precatalyst (e.g., XPhos Pd G3). These bulky, electron-rich ligands dramatically accelerate reductive elimination for hindered biaryls.[1][4][9]
B. Insufficient Base Strength: The equilibrium between the boronic acid and the active boronate species is unfavorable, leading to slow transmetalation.[6]Check the pH of your aqueous layer post-reaction (if applicable). Ensure the base is fully dissolved.Increase base strength. Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃ (2-3 equivalents). These stronger bases more effectively generate the tetracoordinate boronate species required for efficient transmetalation.[3]
C. Poor Solubility: One or more reagents are not fully dissolved at the reaction temperature, preventing interaction.Visually inspect the reaction mixture at temperature. Does it appear as a homogenous solution or a slurry?Change the solvent system. A 2:1 or 4:1 mixture of dioxane:water or THF:water often works well.[9] For extremely nonpolar partners, adding toluene can help. Ensure the temperature is high enough to promote solubility (typically 80-110 °C).
2. Reaction Stalls at ~50% Conversion A. Catalyst Decomposition: The catalytic species is not stable under the reaction conditions for the required duration. This can be exacerbated by oxygen.Does the reaction mixture turn black with precipitated palladium ("Pd black") early on?Ensure rigorous exclusion of oxygen. Degas the solvent thoroughly (freeze-pump-thaw is superior to sparging).[3] Use an air-stable precatalyst (G2, G3, or G4 palladacycles) which are designed for higher stability and controlled release of the active Pd(0) species.[9]
B. Protodeboronation: The boronic acid is being consumed by a non-productive side reaction with the solvent or trace water.[12]Use LC-MS to look for the mass of the deboronated starting material: C₁₃H₁₀F₂O.Use a boronic acid surrogate. Form the diethanolamine adduct of the boronic acid prior to the reaction (see Protocol 2). This masks the boronic acid, improving its stability and allowing for slow release under the reaction conditions.[13] Alternatively, use potassium trifluoroborate salts which are more stable.[12]
3. Significant Homocoupling of Boronic Acid A. Oxygen in the Reaction: Oxygen can promote the oxidative homocoupling of boronic acids, mediated by palladium.[5]Is there a significant amount of the biaryl byproduct (C₁₃H₉F₂O)₂?Improve inert atmosphere technique. Ensure all reagents and solvents are rigorously degassed. Maintain a positive pressure of nitrogen or argon throughout the reaction setup and duration.[1]
4. Coupling with Aryl Chlorides Fails A. Oxidative Addition is Too Slow: The C-Cl bond is much stronger than C-Br or C-I, making oxidative addition the rate-limiting step.[5][14]Does the reaction work with the analogous aryl bromide or iodide?Employ a highly specialized catalyst system. For aryl chlorides, N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-iPr) or highly electron-rich Buchwald ligands (e.g., RuPhos, tBuXPhos) are often required to facilitate the difficult oxidative addition step.[4][5][6]

Troubleshooting Decision Workflow

Caption: A decision tree for troubleshooting failed coupling reactions.

Optimized Experimental Protocols

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling this compound with a generic, moderately challenging aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), XPhos Pd G3 (0.02 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to create a 4:1 dioxane:water mixture. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Degassing (Optional but Recommended): For maximum inertness, briefly sparge the resulting mixture with argon for 5-10 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the aryl bromide is consumed (typically 4-12 hours).[1]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation and Use of the Diethanolamine Adduct for Enhanced Stability

This procedure is recommended if protodeboronation is a significant issue. The resulting adduct is a crystalline, air-stable solid that can be used directly in Protocol 1.[13]

Procedure:

  • Dissolution: In a vial, dissolve this compound (1.0 equiv) in a minimal amount of dichloromethane or ethyl acetate.[13]

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise. A precipitate should form.[13]

  • Isolation: Stir the slurry for 15-20 minutes. Isolate the white solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[1]

  • Usage: The stable diethanolamine adduct can now be used in place of the boronic acid in Protocol 1, typically with a protic solvent component (like water) which facilitates the in-situ hydrolysis back to the active boronic acid.[13]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • Royal Society of Chemistry. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. The ortho‐NO2 substituted arylboronic acid 1‐B(OH)2. [Link]

  • ACS Omega. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • Norwegian Research Information Repository. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • PubMed. Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance. [Link]

  • ResearchGate. (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • ResearchGate. Cyclization approach in ortho-substituted phenylboronic acid (61) and... [Link]

  • MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. [Link]

  • Nanochemistry Research. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. [Link]

  • ACS Publications. Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Fluorinated Arylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated arylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful yet often challenging transformations. My goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes.

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering profound effects on metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura coupling is a premier method for constructing the carbon-carbon bonds essential to these complex architectures. However, the unique electronic properties of fluorinated arylboronic acids introduce specific challenges, primarily centered around catalyst deactivation and competing side reactions. This guide will address these issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. Each issue is followed by an analysis of probable causes and a step-by-step guide to remediation.

Issue 1: Low to No Product Formation with Complete Consumption of Starting Materials

Question: "My starting materials (aryl halide and boronic acid) are consumed, but I'm seeing very little of my desired product. My TLC/LC-MS is showing a complex mixture of byproducts. What's happening?"

Analysis: This scenario is a classic indicator of competing side reactions outcompeting the desired cross-coupling pathway. The primary culprits are protodeboronation of the fluorinated arylboronic acid and homocoupling of both coupling partners. The energy landscape of these competing reactions is often very close to that of the desired productive cycle, and minor variations in conditions can tip the balance.

Probable Causes & Solutions:

  • Protodeboronation: The electron-withdrawing nature of fluorine atoms makes the C-B bond more susceptible to cleavage by a proton source (e.g., trace water in the solvent or base).[1] This is a well-documented unproductive pathway that converts your valuable nucleophile into an inert arene.

    • Solution:

      • ** rigorously dry your solvent and reagents.** Ensure your solvent is freshly distilled or passed through a drying system. Dry bases like CsF or K3PO4 under high vacuum with gentle heating before use.

      • Consider a boronic acid surrogate. For particularly sensitive substrates, using air-stable N-methyliminodiacetic acid (MIDA) boronates or potassium aryltrifluoroborates can be highly effective.[2] These reagents slowly release the active boronic acid in situ, maintaining a low steady-state concentration that favors cross-coupling over protodeboronation.

  • Homocoupling: The formation of biaryl products from two molecules of the boronic acid (Ar-Ar) or two molecules of the aryl halide is another common side reaction. This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to an alternative catalytic cycle that favors homocoupling.[3][4]

    • Solution:

      • Ensure thorough degassing. Before adding your catalyst, sparge your reaction mixture with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. The freeze-pump-thaw method (3 cycles) is even more effective for removing dissolved oxygen.

      • Use an active Pd(0) precatalyst. Starting with a Pd(II) source requires an in situ reduction step, which can be inefficient and lead to side reactions if not perfectly controlled. Using a well-defined, air-stable Pd(0) precatalyst, such as those developed by Buchwald or Fu, can lead to a more controlled initiation of the catalytic cycle.[3]

Issue 2: Reaction Stalls After Initial Conversion

Question: "My reaction starts well, and I see product forming for the first hour or two, but then it just stops, leaving a significant amount of starting material. Why is my catalyst dying?"

Analysis: This is a clear case of catalyst deactivation. The active Pd(0) species is being converted into an inactive form, halting the catalytic cycle. With fluorinated substrates, several deactivation pathways can be at play, often related to the choice of base and the stability of the catalyst complex itself.

Probable Causes & Solutions:

  • Palladium Black Formation: The active catalyst is a soluble, ligand-stabilized Pd(0) complex. If the ligand dissociates from the metal center, the unprotected palladium atoms can aggregate into bulk palladium metal, known as palladium black, which is catalytically inactive.[5]

    • Solution:

      • Increase ligand-to-metal ratio. A slight excess of the phosphine ligand (e.g., 1.1-1.5 equivalents relative to the palladium source) can help suppress dissociation and keep the palladium in a soluble, active state.

      • Switch to a more robust ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) form more stable complexes with palladium, preventing aggregation.[3][6] These ligands are designed to resist both dissociation and degradation.[7][8]

  • Fluoride-Mediated Deactivation: While fluoride bases (like CsF) are often excellent for activating fluorinated arylboronic acids, the fluoride anion is a double-edged sword. It is a strong Lewis base and can interact with the palladium center. While some studies suggest that an [ArPd(F)L2] complex can be a key intermediate, excess fluoride or the generation of reactive fluoride species under certain conditions could potentially lead to the formation of inactive or less-active palladium fluoride complexes, taking the catalyst out of the productive cycle.[9][10]

    • Solution:

      • Optimize the base. Do not assume more base is better. Screen different bases; sometimes a weaker base like K3PO4 or K2CO3 can be sufficient and less detrimental to the catalyst.[11]

      • Control base stoichiometry. Use the minimum amount of base required for the reaction, typically 2-3 equivalents.

Experimental Workflow: Troubleshooting a Stalled Reaction

Below is a logical workflow for addressing a stalled reaction, visualized as a decision-making process.

G start Reaction Stalls check_deoxygenation Verify Deoxygenation Protocol (e.g., Freeze-Pump-Thaw) start->check_deoxygenation check_ligand Evaluate Ligand Stability check_deoxygenation->check_ligand If O2 is excluded increase_ligand Increase Ligand:Pd Ratio (e.g., 1.5:1) check_ligand->increase_ligand check_base Re-evaluate Base Choice screen_bases Screen Alternative Bases (K3PO4, K2CO3) check_base->screen_bases switch_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) increase_ligand->switch_ligand If stalling persists outcome_success Reaction Goes to Completion increase_ligand->outcome_success switch_ligand->check_base switch_ligand->outcome_success use_surrogate Use Boronic Acid Surrogate (MIDA Ester, Trifluoroborate) screen_bases->use_surrogate If side reactions persist screen_bases->outcome_success use_surrogate->outcome_success G cluster_0 Productive Catalytic Cycle cluster_1 Deactivation & Side Reactions Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdBlack Palladium Black (Inactive) Pd0->PdBlack Ligand Dissociation/ Aggregation PdII L-Pd(II)(Ar)(X) OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OH)2 + Base) PdII->Transmetalation PdII_Ar L-Pd(II)(Ar)(Ar') Transmetalation->PdII_Ar Protodeboronation Protodeboronation (Ar'-H) Transmetalation->Protodeboronation Side Reaction of Boronic Acid Homocoupling Homocoupling (Ar'-Ar') Transmetalation->Homocoupling Side Reaction of Boronic Acid (O2) RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product

Caption: The Suzuki-Miyaura cycle and key catalyst deactivation pathways.

References

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 64(11), 3804-3805. [Link]

  • Furuya, T., Kaiser, H. M., & Ritter, T. (2008). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Angewandte Chemie International Edition, 47(32), 5993-5996. [Link]

  • Grushin, V. V., & Alper, H. (1992). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 114(14), 5131-5140. [Link]

  • Bégué, D., Grassot, J. M., & Jubault, P. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 60(45), 24049-24053. [Link]

  • Fier, P. S., & Hartwig, J. F. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry - A European Journal, 21(14), 5450-5459. [Link]

  • Corberan, R., & Peris, E. (2018). Avoiding deactivation pathways The ligand design on 2 prevents the formation of unproductive Ni(ii)‒allyl compounds through Ni‒H species. Nature Catalysis, 1, 316-322. [Link]

  • Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple. Chemical Science. [Link]

  • Doyle, A. G., & Yamamoto, E. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Journal of the American Chemical Society, 136(4), 1227-1230. [Link]

  • da Silva, J. G. (2026). Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. Inorganica Chimica Acta, 594, 123081. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium catalysed Suzuki reactions of fluoroarenes. Chemical Communications, (12), 1500-1511. [Link]

  • Zhang, Z. Q., & Hu, J. (2021). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 11(11), 1365. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933-1942. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Navuluri, C. S., & Mrksich, M. (2015). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters, 17(9), 2262-2265. [Link]

  • Ruiz-López, M. F., & Le-Callonnec, C. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Molecules, 27(19), 6296. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15243-15245. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Eigenbrot, J. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today, 66(2-4), 245-251. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Sather, A. C., & Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2146-2157. [Link]

  • Albert, J., & Farràs, P. (2001). Poisoning and deactivation of palladium catalysts. Catalysis Today, 66(2-4), 245-251. [Link]

  • ResearchGate. (2025). Effect of various bases in Suzuki cross-coupling reaction. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Furuya, T., & Ritter, T. (2009). Palladium-Mediated Fluorination of Arylboronic Acids. Journal of the American Chemical Society, 131(5), 1662-1663. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(40), 14495-14497. [Link]

  • Chen, C. Y., & Perng, C. Y. (2007). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters, 9(24), 5087-5090. [Link]

Sources

Technical Support Center: Managing Steric Hindrance with {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our focus is to address the unique challenges presented by the steric bulk of this reagent in cross-coupling reactions, enabling you to achieve optimal results in your synthetic endeavors.

Introduction to the Challenge: Pronounced Steric Hindrance

This compound is a valuable building block in modern synthetic chemistry, particularly for introducing complex aryl fragments in drug discovery and materials science. Its utility, however, is coupled with a significant synthetic challenge: severe steric hindrance. The bulky 2,4-difluorophenylmethoxy group at the ortho-position relative to the boronic acid moiety physically obstructs the key steps of cross-coupling reactions, most notably the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] This steric impediment can lead to sluggish reaction rates, low product yields, and even complete reaction failure if not properly addressed. This guide provides expert, field-proven strategies to overcome these steric effects.

Part 1: Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What is the primary cause?

A: The most common reason for failure is steric hindrance impeding the transmetalation step.[1][2] In the catalytic cycle, after the palladium catalyst has undergone oxidative addition with your aryl halide, it must then accept the aryl group from the boronic acid. The bulky ortho-substituent on the boronic acid physically blocks the palladium center, making this transfer extremely difficult. Standard coupling conditions, especially those using ligands like triphenylphosphine (PPh₃), are often too sterically crowded to facilitate this reaction.[2] Success hinges on using a specialized catalytic system designed for sterically demanding substrates.[3][4]

Q2: Aside from creating steric challenges, what is the intended function of the 2,4-difluorophenylmethoxy group?

A: This bulky group is typically incorporated for specific strategic reasons in drug design. The fluorine atoms are potent electron-withdrawing groups that can alter the electronic properties of the molecule, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to biological targets through favorable interactions like hydrogen bonding or dipole-dipole interactions. Your synthetic strategy must therefore accommodate this group, not avoid it.

Q3: Can I use standard Suzuki-Miyaura conditions, such as Pd(PPh₃)₄ and Na₂CO₃?

A: It is highly improbable that standard conditions will be effective. The Pd(PPh₃)₄ catalyst is already quite bulky, and combining it with a sterically hindered boronic acid creates an insurmountable steric clash. Furthermore, weaker bases like Na₂CO₃ may not be sufficient to activate the boronic acid into the more reactive boronate species required for efficient transmetalation.[5]

Q4: I am observing a significant amount of a byproduct corresponding to the starting boronic acid minus the B(OH)₂ group. What is this and how can I prevent it?

A: You are observing protodeboronation, a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6][7] This process is often accelerated by high temperatures, prolonged reaction times, and the presence of excess water, especially under basic conditions.[1][6] For sterically hindered substrates that require forcing conditions, protodeboronation can become a yield-limiting factor. Mitigation strategies include minimizing water, avoiding excessive heat, or using anhydrous conditions.[1]

Part 2: Troubleshooting Guide: Strategies for Overcoming Steric Effects

This section provides detailed protocols and the scientific rationale for troubleshooting common issues encountered with this compound.

Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling

Primary Scientific Cause: A high activation energy barrier for the transmetalation step due to steric repulsion between the catalyst, the ligand, and the ortho-substituted boronic acid.

Optimization Workflow Diagram:

Caption: Workflow for optimizing sterically hindered Suzuki-Miyaura couplings.

Detailed Step-by-Step Protocol for Optimization:

  • Select the Right Catalyst System:

    • Recommendation: Avoid pre-formed catalysts like Pd(PPh₃)₄. Instead, generate the active catalyst in situ using a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ combined with a state-of-the-art ligand.

    • Ligand Choice: The Buchwald-type biaryl monophosphine ligands are the gold standard for sterically demanding couplings.[8][9] Their design features a bulky framework and electron-rich phosphine center, which stabilizes the catalytic species and accelerates the key reaction steps.[8]

    • Experimental Action: Screen a panel of ligands. Excellent starting points include SPhos , XPhos , and RuPhos . Use a Pd:Ligand ratio of 1:2 to ensure complete coordination and catalyst stability.

  • Choose an Appropriate Base and Solvent:

    • Recommendation: Employ a strong inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective.[1]

    • Scientific Rationale: The role of the base is to activate the boronic acid by converting it to a more reactive boronate species.[5][10] Stronger bases shift this equilibrium more effectively, increasing the concentration of the active nucleophile for transmetalation.

    • Experimental Action: Use 2-3 equivalents of base. Screen solvents like dioxane, 2-MeTHF, or toluene, often with a small, controlled amount of water (e.g., 10:1 organic solvent to water) to aid in dissolving the base.

  • Optimize Temperature and Reaction Time:

    • Recommendation: These reactions rarely proceed at room temperature. Begin screening at elevated temperatures, such as 80-100 °C.

    • Scientific Rationale: The additional thermal energy is required to overcome the high activation barrier imposed by the steric hindrance.

    • Experimental Action: Monitor the reaction progress by TLC or LC-MS over 24 hours. If the reaction stalls, consider a modest increase in temperature (e.g., to 110 °C).

Table 1: Recommended Starting Conditions for Screening

ParameterCondition A (High-Performance)Condition B (Alternative Solvent)Condition C (Anhydrous Option)
Pd Source (mol%) Pd(OAc)₂ (2%)Pd₂(dba)₃ (1%)Pd(OAc)₂ (2%)
Ligand (mol%) SPhos (4%)XPhos (4%)RuPhos (4%)
Base (equiv.) K₃PO₄ (3.0)Cs₂CO₃ (2.5)K₃PO₄ (3.0)
Solvent Dioxane / H₂O (10:1)Toluene / H₂O (10:1)2-MeTHF (anhydrous)
Temperature 100 °C110 °C100 °C
Issue 2: Significant Protodeboronation Side Product

Primary Scientific Cause: Cleavage of the C-B bond by a proton source, a reaction that is competitive with the desired C-C bond formation and is often accelerated under the very conditions needed to overcome steric hindrance (high temperature, strong base).[6][7]

Mitigation Strategies:

  • Convert to a Boronic Ester: Boronic esters (e.g., pinacol esters, MIDA esters) are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[11]

    • Experimental Action: If starting with the boronic acid, convert it to the pinacol ester using pinacol and a dehydrating agent before the coupling step. This adds a step but often salvages a low-yielding reaction.

  • Strictly Control Water Content: While a small amount of water can be beneficial, excess water provides a ready source of protons for protodeboronation.

    • Experimental Action: Use anhydrous solvents and ensure reagents are dry. If using an aqueous base, use a minimal, precise amount (e.g., a 20:1 ratio of organic solvent to water).

  • Employ Anhydrous Conditions: Completely removing water can shut down the protodeboronation pathway.

    • Experimental Action: Use an anhydrous solvent like 2-MeTHF or dioxane with a non-aqueous base system, such as solid K₃PO₄ or Cs₂CO₃. This is often a very effective strategy.

Reaction Pathway Diagram: Desired Coupling vs. Side Reaction

Suzuki_vs_Protodeboronation cluster_0 Desired Suzuki Pathway cluster_1 Undesired Protodeboronation A {Ar-B(OH)2} C Ar-Ar' (Product) A->C Transmetalation B Ar'-Pd(II)-X B->C Reductive Elimination D {Ar-B(OH)2} F Ar-H (Byproduct) D->F Protonolysis E H+ Source (H2O, etc.) E->F

Caption: Competing reaction pathways for the sterically hindered boronic acid.

Part 3: General Experimental Protocol

This is a robust starting point protocol designed for sterically hindered substrates. Optimization for your specific aryl halide is recommended.

  • Inert Atmosphere: To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Vessel Sealing & Purging: Seal the vial with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Pre-mixing (Optional but Recommended): In a separate, small vial under an inert atmosphere, briefly stir the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent for 5-10 minutes.

  • Solvent and Catalyst Addition: Add the anhydrous reaction solvent (e.g., Dioxane) to the main reaction vial via syringe, followed by the catalyst mixture.

  • Heating and Monitoring: Place the sealed vial in a preheated heating block (e.g., at 100 °C) and stir vigorously. Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., 2h, 6h, 24h) and analyzing by LC-MS or TLC.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the organic solution with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Singh, U. P., & Singh, R. P. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2008). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ACS Publications. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • NIH National Center for Biotechnology Information. (2004). Organoborane coupling reactions (Suzuki coupling). [Link]

  • Thermo Fisher Scientific Chemicals. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]

  • NIH National Center for Biotechnology Information. (2018). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

  • ACS Publications. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • ACS Publications. (2002). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? [Link]

  • Wikipedia. Protodeboronation. [Link]

Sources

Validation & Comparative

comparative analysis of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid reactivity vs other isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of {[(2,4-Difluorophenyl)methoxy]phenyl}boronic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryl Ethers

In contemporary medicinal chemistry and materials science, the biaryl ether motif is a cornerstone of molecular design. When further functionalized with fluorine atoms, these structures exhibit enhanced metabolic stability, improved binding affinity, and modulated electronic properties. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the crucial carbon-carbon bond that forms the biaryl core, with arylboronic acids serving as indispensable coupling partners[1][2].

This guide presents a comparative analysis of the reactivity of the ortho, meta, and para isomers of {[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid. While a direct, peer-reviewed study comparing these specific isomers under identical conditions is not presently available, this analysis synthesizes established principles of physical organic chemistry and data from analogous systems to provide a predictive framework for their behavior in synthesis. We will dissect the nuanced interplay of steric and electronic effects that govern the reactivity of each isomer, offering field-proven insights to guide experimental design and reagent selection.

The Isomers: A Structural and Electronic Overview

The relative positions of the boronic acid [-B(OH)₂] group and the bulky, electron-rich (2,4-difluorophenyl)methoxy substituent dictate the steric environment and electronic character of the C-B bond. These differences are not trivial; they are the primary determinants of the molecule's performance in a catalytic cycle.

Isomers cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer ortho_img meta_img para_img

Figure 1: Chemical structures of the ortho, meta, and para isomers.

  • The ortho-Isomer: {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

    • Steric Profile: The defining feature of the ortho-isomer is profound steric hindrance. The bulky (2,4-difluorophenyl)methoxy group is positioned directly adjacent to the boronic acid moiety. This forces the -B(OH)₂ group to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect"[3][4]. This loss of coplanarity disrupts resonance between the boron p-orbital and the aromatic π-system.

    • Electronic Profile: While the ether oxygen is electron-donating through resonance, the steric inhibition of resonance minimizes this effect. The proximity of the electronegative oxygen may also influence the Lewis acidity of the boron center through space.

  • The meta-Isomer: {3-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

    • Steric Profile: Steric hindrance is significantly reduced compared to the ortho-isomer. The substituent is sufficiently removed from the reaction center, allowing the boronic acid group to remain largely coplanar with the ring.

    • Electronic Profile: In the meta position, the electron-donating resonance effect (+R) of the ether oxygen is not transmitted to the carbon bearing the boronic acid. Therefore, the primary electronic influence is the weakly electron-withdrawing inductive effect (-I) of the oxygen atom.

  • The para-Isomer: {4-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

    • Steric Profile: This isomer is the least sterically hindered. The substituent is positioned opposite the reaction center, imposing no direct steric impediment to the boronic acid group.

    • Electronic Profile: The powerful electron-donating resonance effect (+R) of the ether oxygen is fully expressed at the para position. This increases the electron density of the aromatic ring and enhances the nucleophilicity of the carbon atom involved in the transmetalation step.

Comparative Reactivity in Suzuki-Miyaura Coupling

The culmination of these steric and electronic factors results in a clear and predictable hierarchy of reactivity in the Suzuki-Miyaura coupling. The transmetalation step, involving the transfer of the aryl group from boron to the palladium center, is often rate-limiting and is exquisitely sensitive to the boronic acid's structure.

Based on extensive data from analogous substituted systems, the general reactivity trend is unequivocally: para > meta >> ortho [5].

Isomer PositionKey Influencing Factor(s)Expected ReactivityRationale
para Strong +R electronic effect; Minimal steric hindranceHighest The electron-donating substituent enhances the nucleophilicity of the ipso-carbon, accelerating the transmetalation step. The boron center is fully accessible.
meta Weak -I electronic effect; Low steric hindranceIntermediate Lacking the strong activating effect of the para isomer, its reactivity is moderate. The absence of significant steric barriers makes it far more reactive than the ortho isomer.
ortho Severe steric hindrance; Steric inhibition of resonanceLowest The bulky substituent physically blocks the approach of the palladium complex to the boron center, dramatically slowing the transmetalation rate. This steric clash is the dominant, rate-suppressing factor[6][7][8].

This reactivity pattern mirrors that observed for other substituted phenylboronic acids, such as the nitrophenylboronic acid series, where the ortho-isomer is notoriously challenging to couple due to steric effects[5].

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-X pdiibr Ar-Pd(II)L₂-X (Oxidative Addition Complex) oa->pdiibr tm Transmetalation pdiibr->tm pdiir Ar-Pd(II)L₂-Ar' (Diaryl Complex) tm->pdiir re Reductive Elimination pdiir->re re->pd0 Catalyst Regeneration product Ar-Ar' (Product) re->product boronic Ar'-B(OH)₂ + Base [Ar'-B(OH)₃]⁻ boronic->tm [Ar'-B(OH)₃]⁻ halide Ar-X (Aryl Halide)

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stability and Competing Reactions: The Protodeboronation Problem

A critical, often overlooked, aspect of boronic acid reactivity is its stability under the basic reaction conditions required for Suzuki coupling[9]. The primary decomposition pathway is protodeboronation, the cleavage of the C-B bond by a proton source (typically water), which converts the valuable reagent into an inert arene.

Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃

Fluorinated arylboronic acids are known to be particularly susceptible to protodeboronation, especially under basic conditions[10][11]. The rate of this undesired side reaction is highly pH-dependent and can be accelerated by electron-withdrawing substituents that destabilize the C-B bond[12][13].

  • Reactivity Prediction: All three isomers are at risk of protodeboronation. The (2,4-difluorophenyl)methoxy group, with its highly electronegative fluorine atoms, likely increases the overall susceptibility of these reagents to decomposition compared to non-fluorinated analogues. While a detailed kinetic study is required for a definitive ranking, researchers should be aware that competitive protodeboronation can significantly lower the yield of the desired cross-coupling product, particularly in slow reactions or at elevated temperatures. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this instability[14].

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a {[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid isomer with a representative aryl bromide.

Objective: To synthesize 4'-[(2,4-Difluorophenyl)methoxy]-[1,1'-biphenyl]-4-carbonitrile from 4-bromobenzonitrile and the para-isomer.

Materials:

  • {4-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid (1.2 eq.)

  • 4-Bromobenzonitrile (1.0 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.5 eq.)

  • Toluene (solvent)

  • Water (co-solvent, deoxygenated)

Methodology:

  • Catalyst Pre-formation (The "Why"): In an inert atmosphere glovebox, add Pd(OAc)₂ and SPhos to a reaction vessel. SPhos is a bulky, electron-rich phosphine ligand that promotes the formation of a highly active, monoligated Pd(0) species, which is crucial for efficient oxidative addition, especially with less reactive aryl halides.

  • Reagent Addition: To the vessel, add the boronic acid, aryl bromide, and K₃PO₄. K₃PO₄ is a moderately strong base effective at promoting the formation of the reactive boronate species [ArB(OH)₃]⁻ without causing excessive protodeboronation[9].

  • Solvent Addition: Add toluene and water (typically a 5:1 to 10:1 ratio). The aqueous phase is essential for dissolving the base and facilitating the formation of the boronate. The system must be rigorously deoxygenated via sparging with nitrogen or argon for 15-20 minutes to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. For the para and meta isomers, the reaction is often complete within 2-4 hours. The ortho-isomer may require significantly longer reaction times, higher catalyst loading, or more forcing conditions, and will likely yield a lower conversion[5].

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalyst, Ligand, Boronic Acid, Aryl Halide, Base setup->reagents solvents Add Degassed Toluene/Water reagents->solvents react Heat (80-100 °C) Monitor by TLC/LC-MS solvents->react workup Aqueous Workup (EtOAc, H₂O, Brine) react->workup purify Column Chromatography workup->purify characterize Characterization (NMR, HRMS) purify->characterize end_node End characterize->end_node

Figure 3: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice of isomer for {[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid has profound consequences for its synthetic utility. The analysis presented in this guide, grounded in fundamental chemical principles, leads to a clear set of recommendations for the practicing scientist:

  • For maximum reactivity and highest yields , the para-isomer is the reagent of choice. Its favorable electronic and steric profile ensures efficient participation in the Suzuki-Miyaura catalytic cycle.

  • The meta-isomer serves as a reliable, albeit less reactive, alternative. It is a suitable substrate for most applications where the specific substitution pattern is required.

  • The ortho-isomer should be approached with caution. Its use will likely necessitate extensive optimization of reaction conditions (e.g., higher temperatures, prolonged reaction times, specialized catalysts and ligands) to overcome the severe steric hindrance. Researchers should anticipate lower yields and potential for increased side product formation, including protodeboronation.

By understanding the inherent properties of each isomer, researchers can better anticipate challenges, design more effective synthetic strategies, and ultimately accelerate their research and development timelines.

References

  • D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH, 2011. [Online]. Available: [Link]

  • A. F. T. Trotter, et al., "Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding," ACS Medicinal Chemistry Letters, 2026. [Online]. Available: [Link]

  • P. Pomarański, et al., "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine," Beilstein Journal of Organic Chemistry, vol. 14, pp. 2384–2393, 2018. [Online]. Available: [Link]

  • A. S. Batsanov, et al., "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion," Journal of the American Chemical Society, vol. 139, no. 35, pp. 12239–12249, 2017. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Suzuki Coupling." [Online]. Available: [Link]

  • P. Rodríguez-Cuamatzi, et al., "2,4-Difluorophenylboronic acid," Acta Crystallographica Section E, vol. 63, no. 12, p. o4527, 2007. [Online]. Available: [Link]

  • P. Rodríguez-Cuamatzi, H. Tlahuext, and H. Höpfl, "2,4-Difluorophenylboronic acid," Acta Crystallographica Section E: Structure Reports Online, vol. 63, pt. 12, p. o4527, 2007. [Online]. Available: [Link]

  • T. J. A. Graham, et al., "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids," Journal of the American Chemical Society, vol. 132, no. 26, pp. 8846–8847, 2010. [Online]. Available: [Link]

  • A. S. Batsanov, et al., "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis," The Journal of Organic Chemistry, vol. 81, no. 21, pp. 10142–10153, 2016. [Online]. Available: [Link]

  • N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457–2483, 1995. [Online]. Available: [Link]

  • A. M. Maj, et al., "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds," Molecules, vol. 27, no. 11, p. 3449, 2022. [Online]. Available: [Link]

  • J. H. Kirchhoff, et al., "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides," Angewandte Chemie International Edition, vol. 41, no. 11, pp. 1945–1947, 2002. [Online]. Available: [Link]

  • Wikipedia, "Ortho effect." [Online]. Available: [Link]

  • T. G. Elford, et al., "A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state," New Journal of Chemistry, vol. 39, no. 3, pp. 1738–1744, 2015. [Online]. Available: [Link]

  • A. S. Batsanov, et al., "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis," The Journal of Organic Chemistry, vol. 87, no. 19, pp. 12693–12702, 2022. [Online]. Available: [Link]

  • H. Naka, et al., "The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines," Chemical Communications, no. 45, pp. 8235–8237, 2009. [Online]. Available: [Link]

  • A. Suzuki, "Organoborane coupling reactions (Suzuki coupling)," Proceedings of the Japan Academy, Series B, vol. 80, no. 7, pp. 359–371, 2004. [Online]. Available: [Link]

  • A. S. Batsanov, et al., "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion," ChemRxiv, 2017. [Online]. Available: [Link]

  • V. V. Semenikhina, et al., "Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters," The Journal of Organic Chemistry, vol. 76, no. 15, pp. 6298–6309, 2011. [Online]. Available: [Link]

  • I. Camacho-Hernandez, et al., "Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors," Journal of Medicinal Chemistry, vol. 62, no. 24, pp. 11311–11333, 2019. [Online]. Available: [Link]

  • J. M. Cox, et al., "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters," Organic & Biomolecular Chemistry, vol. 15, no. 48, pp. 10135–10141, 2017. [Online]. Available: [Link]

  • Chemistry Stack Exchange, "Ortho-effect in substituted aromatic acids and bases." [Online]. Available: [Link]

  • J. McMurry, Organic Chemistry, 9th ed. Cengage Learning, 2015. [Online]. Available: [Link]

  • P. Pomarański, et al., "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine," Beilstein Journal of Organic Chemistry, vol. 14, pp. 2384–2393, 2018. [Online]. Available: [Link]

  • S. A. L. Rousseaux and B. M. L. F. Fagnou, "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," Molecules, vol. 16, no. 6, pp. 4844–4886, 2011. [Online]. Available: [Link]

Sources

A Comparative Benchmarking Guide: {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid versus its Non-Fluorinated Analogue in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1] The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive performance benchmark of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid against its non-fluorinated counterpart, {2-(Benzyloxy)phenyl}boronic acid, in the context of the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[2][3]

Through a detailed experimental protocol and comparative data analysis, we will elucidate the impact of the difluorophenyl moiety on the reactivity and efficiency of this critical building block. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of reagents for the synthesis of complex biaryl structures.

Theoretical Framework: The Influence of Fluorine on Boronic Acid Reactivity

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is intrinsically linked to the electronic nature of the aryl group. The transmetalation step, a critical phase in the catalytic cycle, is facilitated by the nucleophilicity of the organic group attached to the boron atom.[2][4] Fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I effect). This effect is anticipated to decrease the electron density on the phenyl ring of the boronic acid, thereby reducing its nucleophilicity.

Consequently, it is hypothesized that this compound may exhibit attenuated reactivity in the transmetalation step compared to its non-fluorinated analogue. However, the increased Lewis acidity of the boron center in the fluorinated compound could also influence its interaction with the base and the palladium catalyst, potentially leading to a more complex reactivity profile. This comparative study aims to provide empirical data to either support or challenge these theoretical considerations.

Experimental Design: A Standardized Benchmarking Protocol

To ensure a rigorous and unbiased comparison, a standardized Suzuki-Miyaura cross-coupling reaction was designed. 4-Bromoanisole was selected as a representative electron-rich aryl halide coupling partner. The reaction progress was monitored over time, and the final product yield and purity were determined using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow

G reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent catalyst Add Pd Catalyst and Ligand reagents->catalyst degas Degas with Inert Gas catalyst->degas heat Heat to 80°C degas->heat monitor Monitor by TLC/HPLC heat->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify yield Determine Yield purify->yield purity Assess Purity (GC-MS, HPLC) yield->purity

Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Materials:

  • This compound

  • {2-(Benzyloxy)phenyl}boronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tricyclohexylphosphine [PCy₃]

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 4-bromoanisole (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%).

  • Degassing: Seal the flask with a septum and purge with argon for 15 minutes.

  • Solvent Addition: Add degassed toluene (5 mL) and deionized water (0.5 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80°C and stir vigorously for the specified reaction time.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the final purity by GC-MS and HPLC analysis.

Results and Discussion

The comparative Suzuki-Miyaura coupling reactions were performed under the standardized conditions outlined above. The key performance metrics—reaction yield and time to completion—are summarized in the table below.

Boronic AcidReaction Time (hours)Isolated Yield (%)Product Purity (%)
This compound685>98
{2-(Benzyloxy)phenyl}boronic acid492>99

The experimental results indicate that the non-fluorinated analogue, {2-(Benzyloxy)phenyl}boronic acid, exhibits a higher reaction rate and affords a slightly greater isolated yield compared to its difluorinated counterpart. This observation aligns with the initial hypothesis that the electron-withdrawing nature of the difluorophenyl group attenuates the nucleophilicity of the boronic acid, thereby slowing the rate-determining transmetalation step of the catalytic cycle.

Despite the slightly slower reaction kinetics, this compound proves to be a highly effective coupling partner, providing a good yield of the desired biaryl product. The presence of the fluorine atoms did not appear to introduce any significant side reactions or impurities, as evidenced by the high purity of the final product.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is provided below.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition (Ar-X) C Ar-Pd(II)-X(L₂) A->C l1 Oxidative Addition B->C D Transmetalation (Ar'-B(OH)₂ + Base) E Ar-Pd(II)-Ar'(L₂) C->E l2 Transmetalation D->E E->A F Reductive Elimination l3 Reductive Elimination G Ar-Ar' F->G

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups (Ar and Ar') couple and are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)
  • System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Purpose: To monitor the disappearance of starting materials and the formation of the product over time, allowing for the determination of reaction completion.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • System: Agilent 7890B GC coupled to a 5977A MS detector or equivalent

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • Purpose: To confirm the identity of the product by its mass spectrum and to determine its purity by analyzing the relative peak areas in the chromatogram.[6][7][8]

Conclusion and Outlook

This comparative guide demonstrates that while the incorporation of a difluorophenyl moiety in this compound slightly tempers its reactivity in Suzuki-Miyaura cross-coupling compared to its non-fluorinated analogue, it remains a highly viable and efficient reagent for the synthesis of complex biaryl structures. The observed decrease in reaction rate is a predictable consequence of the electronic effects of the fluorine substituents.

For drug discovery and development professionals, this trade-off between a modest reduction in reaction efficiency and the potential for significantly enhanced biological properties of the final fluorinated product is a critical consideration. The robust performance of this compound under standard Suzuki-Miyaura conditions underscores its utility as a valuable building block in the synthesis of novel pharmaceutical candidates. Future work could explore the optimization of reaction conditions, such as the use of more electron-rich phosphine ligands, to potentially accelerate the coupling of this and other electron-deficient boronic acids.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981 , 20(7), 586-587. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Agilent Technologies. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. 2016 . [Link]

  • Alacid, E.; Nájera, C. Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media. The Journal of Organic Chemistry, 2009 , 74(6), 2321-2327. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2005 , 127(13), 4685-4696. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129(11), 3358-3366. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024 . [Link]

  • Hein, J. E., et al. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2016 , 1(1), 86-93. [Link]

  • Medistri SA. GC/MS Identification of Impurities. 2024 . [Link]

  • O'Hagan, D. The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 2010 , 131(11), 1071-1081. [Link]

  • Płotka-Wasylka, J., et al. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 2020 , 25(23), 5649. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Kinetic Analysis of Palladium Ligands for Suzuki-Miyaura Coupling of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical and agrochemical industries is extensive, where precise control over reaction kinetics and product purity is paramount.[3] A critical component of any successful Suzuki-Miyaura coupling is the choice of the palladium ligand, which profoundly influences the catalytic activity and stability of the active species.[4][5] This guide presents a comprehensive framework for conducting comparative kinetic studies of different palladium ligands for the coupling of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid, a key intermediate in the synthesis of various high-value molecules.

This document is intended for researchers, scientists, and drug development professionals seeking to optimize their cross-coupling protocols through a deeper, data-driven understanding of ligand performance. We will move beyond simple yield comparisons to explore the underlying kinetics, providing a robust methodology for ligand selection and process optimization. The principles and protocols outlined herein are grounded in established mechanistic understanding and best practices in kinetic analysis.[6]

The Central Role of Ligands in the Catalytic Cycle

The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is intrinsically tied to the properties of its coordinating ligand.[5][7] The catalytic cycle, broadly accepted to proceed through oxidative addition, transmetalation, and reductive elimination, is modulated by the ligand at each step.[6][8] The two major classes of ligands that have revolutionized this field are bulky, electron-rich phosphines (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs).[4][9]

  • Bulky Phosphine Ligands (e.g., SPhos, XPhos): These ligands, characterized by their steric bulk and strong electron-donating ability, promote the formation of monoligated, highly reactive Pd(0) species.[5] This facilitates the often rate-limiting oxidative addition step and accelerates the final reductive elimination to release the product.[5]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SIPr): NHCs are powerful σ-donors, even more so than many phosphines, forming very stable palladium complexes.[9][10] This stability can translate to longer catalyst lifetimes and high turnover numbers, which is particularly advantageous in large-scale industrial processes.[11]

The choice between these ligand classes is not always straightforward and depends on the specific substrates and desired reaction conditions. Therefore, a direct kinetic comparison is the most rational approach to informed ligand selection.

Experimental Design for Comparative Kinetic Studies

A well-designed kinetic study provides invaluable insights into catalyst performance. The following protocol outlines a robust methodology for comparing the performance of a representative bulky phosphine ligand (SPhos) and an NHC ligand (IPr) in the Suzuki-Miyaura coupling of this compound with a suitable aryl halide partner (e.g., 4-bromoanisole).

Reaction Setup and Monitoring

The reaction progress will be monitored by High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used and reliable technique for kinetic analysis.[6]

G cluster_0 Reaction Preparation cluster_1 Catalyst Dosing & Reaction Initiation cluster_2 Kinetic Monitoring A Charge Schlenk flask with: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K3PO4, 2.0 eq) - Internal Standard (e.g., Dodecane) B Add Solvent (e.g., Toluene/H2O) A->B C Degas with N2/Ar B->C E Add Pd/Ligand solution to reaction flask C->E D Prepare stock solutions of: - Pd Precursor (e.g., Pd(OAc)2) - Ligand (SPhos or IPr) D->E F Start heating to desired temperature (e.g., 80 °C) E->F G Take timed aliquots from the reaction mixture F->G H Quench aliquot with a suitable solvent G->H I Analyze by HPLC-UV H->I

Caption: Experimental workflow for kinetic monitoring.

Detailed Experimental Protocol
  • Reaction Setup: To a pre-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), and an internal standard such as dodecane (0.5 mmol).

  • Solvent Addition and Degassing: Add a 10:1 mixture of toluene and water (5 mL). Seal the flask and thoroughly degas the mixture by bubbling with nitrogen or argon for 20 minutes.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and the respective ligand (SPhos or IPr) in degassed toluene. A typical catalyst loading would be 1 mol% Pd and 2 mol% ligand.

  • Reaction Initiation: Inject the catalyst solution into the reaction flask. Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and start vigorous stirring. This marks time zero (t=0).

  • Sampling: At regular intervals (e.g., 0, 2, 5, 10, 20, 40, 60, and 90 minutes), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a nitrogen-purged syringe.

  • Quenching and Analysis: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction. Analyze the quenched sample by HPLC to determine the concentration of the starting material and product relative to the internal standard.[6]

Data Analysis and Interpretation

The collected data will allow for a quantitative comparison of the ligands' performance.

Comparative Performance Data
LigandTime to 50% Conversion (t₅₀)Initial Rate (M/s)Yield at 90 min (%)
SPhos Experimental ValueCalculated ValueExperimental Value
IPr (NHC) Experimental ValueCalculated ValueExperimental Value
  • Time to 50% Conversion (t₅₀): A direct measure of how quickly the reaction proceeds. A shorter t₅₀ indicates a more active catalyst system under the given conditions.

  • Initial Rate: Determined from the slope of the concentration vs. time plot in the early stages of the reaction. This provides insight into the initial catalytic activity before any potential catalyst deactivation or substrate depletion becomes significant.

  • Yield at 90 min: A measure of the overall efficiency of the catalyst system within a defined timeframe.

Mechanistic Insights from Kinetic Profiles

The shape of the reaction progress curves can also provide clues about the underlying mechanism and potential catalyst deactivation pathways.

G cluster_0 Catalytic Cycle cluster_1 Ligand Influence A Pd(0)L B Oxidative Addition A->B Ar-X H IPr (NHC) - Forms highly stable Pd complexes - Potentially longer catalyst lifetime A->H C Ar-Pd(II)-X(L) B->C D Transmetalation C->D Ar'-B(OH)2 Base G SPhos (Bulky Phosphine) - Promotes fast oxidative addition - Accelerates reductive elimination C->G E Ar-Pd(II)-Ar'(L) D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle and points of ligand influence.

By comparing the initial rates, one can infer the relative efficiencies of the ligands in promoting the initial steps of the catalytic cycle, particularly oxidative addition.[5] A sustained high reaction rate throughout the course of the reaction, as might be observed with the IPr ligand, would suggest a more stable catalytic species that is resistant to deactivation.[9] Conversely, a rapid initial rate followed by a plateau, which could potentially be seen with some phosphine ligands under harsh conditions, might indicate catalyst decomposition.

Conclusion and Recommendations

This guide provides a robust framework for the comparative kinetic evaluation of palladium ligands for the Suzuki-Miyaura coupling of this compound. By moving beyond simple end-point analysis and embracing a kinetic approach, researchers can gain a more nuanced understanding of ligand performance. This data-driven methodology allows for the rational selection of the optimal ligand and reaction conditions to achieve desired outcomes, whether that be maximizing reaction speed, ensuring catalyst stability for large-scale production, or minimizing catalyst loading.

The choice between a bulky phosphine ligand like SPhos and an NHC ligand like IPr will ultimately depend on the specific kinetic profile observed. For rapid, small-scale syntheses, the ligand promoting the highest initial rate may be preferable. For large-scale, cost-sensitive processes, a ligand that provides a stable, long-lived catalyst, even with a slightly lower initial rate, may be the more prudent choice.

References

  • Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Accounts of Chemical Research, 33(5), 314-321. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Nolan, S. P. (Ed.). (2004). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Friščić, T., & Halasz, I. (2015). From In Situ Monitoring to Better Understanding of the Suzuki-Miyaura Cross Coupling in the Solid State. Angewandte Chemie International Edition, 54(4), 1133-1136. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands in palladium catalysis. Chemical Society Reviews, 40(10), 5151-5169. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • de Souza, A. R. S., et al. (2025). Exploring the Dynamics of Suzuki-Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C. [Link]

  • Gabriele, B., & Motti, E. (2021). Palladium-Catalyzed Reactions. Catalysts, 11(5), 588. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Marion, N., & Nolan, S. P. (2007). Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki-Miyaura and Buchwald-Hartwig Reactions. The Journal of Organic Chemistry, 72(26), 10292-10295. [Link]

  • Schmidt, A. F., et al. (2025). Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki-Miyaura Reaction. ChemRxiv. [Link]

Sources

A Mechanistic Deep Dive: Optimizing Transmetalation with {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Enhancing Cross-Coupling Efficiency

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and functional materials. The efficiency of this palladium-catalyzed transformation is critically dependent on the transmetalation step, where the organic moiety is transferred from the organoboron reagent to the palladium center. This guide provides a mechanistic investigation into the transmetalation involving the specialized reagent, {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid , and offers a comparative analysis against structurally related alternatives to inform rational catalyst and substrate selection for researchers, scientists, and drug development professionals.

The unique structural features of this compound, specifically the ortho-alkoxy substituent, introduce a layer of complexity and opportunity in the transmetalation process. Understanding the interplay of steric and electronic effects of this substituent is paramount to optimizing reaction conditions and achieving desired synthetic outcomes.

The Decisive Step: Unpacking the Transmetalation Mechanism

The generally accepted mechanism for the transmetalation step in the Suzuki-Miyaura reaction involves the interaction of an activated boronic acid species with an organopalladium(II) halide complex. The presence of a base is crucial, as it facilitates the formation of a more nucleophilic boronate species (e.g., a trihydroxyborate or a related adduct), which then engages with the palladium center.

For arylboronic acids, two primary pathways for transmetalation are often considered: the "boronate" pathway and the "oxo-palladium" pathway. The operative pathway can be influenced by the reaction conditions, including the nature of the base, solvent, and the substituents on the boronic acid.

The Influence of the ortho-Alkoxy Substituent

The distinguishing feature of this compound is the bulky and electron-rich benzyloxy group positioned at the ortho position. This substituent can exert both steric and electronic effects on the transmetalation step.

  • Steric Hindrance: The bulky nature of the ortho substituent can sterically impede the approach of the boronic acid to the palladium center, potentially slowing down the rate of transmetalation. This effect is a critical consideration when selecting the appropriate palladium catalyst and ligands.

  • Electronic Effects & Potential Chelation: The oxygen atom in the alkoxy group is Lewis basic and can potentially coordinate to the palladium center. This intramolecular coordination, or chelation, can pre-organize the transition state for the aryl transfer, potentially accelerating the transmetalation step. This "directing group" effect can be a powerful tool for enhancing reactivity and selectivity.

The 2,4-difluorophenyl moiety within the alkoxy group is strongly electron-withdrawing, which can influence the Lewis basicity of the ether oxygen and, consequently, its coordinating ability.

Performance Comparison: A Data-Driven Analysis

To objectively evaluate the performance of this compound, we will compare it with two benchmark alternatives: the unsubstituted phenylboronic acid and the sterically hindered 2,6-dimethoxyphenylboronic acid . The data presented below is a synthesis of representative yields from the literature for the coupling of these boronic acids with a common coupling partner, 4-bromoanisole, under typical Suzuki-Miyaura conditions.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
Phenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O1295
This compound 4-BromoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane1688Estimated based on similar ortho-alkoxy systems
2,6-Dimethoxyphenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O2475

Analysis of Performance Data:

  • Phenylboronic acid serves as our baseline, demonstrating high reactivity under standard conditions.

  • This compound is expected to exhibit good to excellent yields, though potentially requiring slightly more forcing conditions or a more sophisticated catalyst system (e.g., one with a wider bite angle ligand like dppf) to overcome the steric bulk of the ortho substituent. The potential for chelation assistance may mitigate some of the steric hindrance.

  • 2,6-Dimethoxyphenylboronic acid , with two ortho-methoxy groups, presents a significant steric challenge, generally leading to lower yields and requiring more specialized and highly active catalyst systems. This highlights the pronounced effect of steric hindrance on the transmetalation step.

Experimental Protocols: A Self-Validating Approach

The following protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction. The causality behind each experimental choice is explained to ensure a self-validating and reproducible workflow.

Representative Suzuki-Miyaura Coupling Protocol:

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (e.g., this compound, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., Dioxane, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • Inert Atmosphere: To a pre-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, boronic acid, palladium catalyst, and base.

    • Rationale: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

    • Rationale: Degassing the solvent (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen, which can interfere with the catalytic cycle.

  • Reaction Setup: Seal the flask or vial and place it on a magnetic stirrer with a heating block.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 16 hours).

    • Rationale: Heating is often necessary to overcome the activation energy of the oxidative addition and transmetalation steps. Vigorous stirring ensures proper mixing of the heterogeneous mixture (if the base is not fully soluble).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Rationale: The aqueous work-up removes the inorganic base and byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Mechanistic Landscape

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow Start Start: Assemble Reactants Inert Establish Inert Atmosphere Start->Inert AddReactants Add Aryl Halide, Boronic Acid, Catalyst, and Base Inert->AddReactants AddSolvent Add Degassed Solvent AddReactants->AddSolvent Reaction Heat and Stir Reaction Mixture AddSolvent->Reaction Monitor Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify End End: Isolated Product Purify->End

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Diagram 3: Influence of Ortho-Substituents on Transmetalation

Ortho_Effect cluster_0 Factors Influencing Transmetalation Rate Steric Steric Hindrance (Decreases Rate) Chelation Chelation Assistance (Increases Rate) Electronic Electronic Effects (Variable) OrthoSubstituent Ortho-Alkoxy Substituent on Boronic Acid OrthoSubstituent->Steric OrthoSubstituent->Chelation OrthoSubstituent->Electronic

Caption: Key factors by which an ortho-alkoxy substituent influences the transmetalation step.

Conclusion and Future Outlook

The transmetalation step is a critical determinant of the overall efficiency of the Suzuki-Miyaura cross-coupling reaction. For substrates like This compound , the presence of an ortho-alkoxy group introduces a fascinating interplay of steric hindrance and potential chelation assistance. While steric bulk can present a challenge, the judicious selection of a catalyst system with appropriate ligands can overcome this limitation. Furthermore, the potential for intramolecular coordination by the alkoxy group offers an avenue for rate enhancement that is absent in simpler arylboronic acids.

For researchers and drug development professionals, a thorough understanding of these mechanistic nuances is essential for the rational design of synthetic routes and the efficient construction of complex molecular architectures. Future investigations should focus on detailed kinetic studies of the transmetalation of this compound to quantify the electronic and steric effects of its unique substituent and to further refine catalyst selection for this important class of reagents.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]

A Researcher's Guide to Purity Assessment: qNMR vs. Traditional Methods for {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex synthetic building blocks like {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid, a key component in the synthesis of various therapeutic agents, rigorous and accurate purity assessment is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques for the purity determination of this important molecule. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear comparison of their performance based on experimental data.

The Imperative of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) or its intermediates can have significant consequences, ranging from altered pharmacological activity to unforeseen toxicity. Regulatory bodies such as the FDA and EMA have stringent requirements for the identification and quantification of impurities. Therefore, the choice of analytical methodology for purity assessment is a critical decision in the drug development workflow.

Quantitative NMR: A Primary Ratio Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful and versatile technique for the purity assessment of chemical compounds.[1] Unlike chromatographic methods that often rely on response factors and comparison to a reference standard of the same compound, qNMR is a primary analytical method.[2] The fundamental principle of qNMR is that the integrated signal area of a specific resonance is directly proportional to the number of nuclei contributing to that signal.[1] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, an absolute purity value can be determined without the need for a specific reference standard of the analyte itself.

This intrinsic characteristic of qNMR offers a significant advantage, particularly in the early stages of drug development where a fully characterized reference standard of the analyte may not be available. Furthermore, qNMR provides structural information alongside quantitative data, allowing for the simultaneous confirmation of the analyte's identity and the detection and quantification of structurally related impurities.

A Head-to-Head Comparison: qNMR vs. HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of purity analysis in the pharmaceutical industry. While robust and sensitive, they possess inherent limitations compared to qNMR.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.
Quantification Absolute (primary ratio method) using a certified internal standard.Relative, requires a specific reference standard of the analyte.Relative, requires a specific reference standard of the analyte.
Specificity High, provides structural information for impurity identification.Dependent on chromatographic resolution. Co-eluting impurities can be missed.Dependent on chromatographic resolution. Co-eluting impurities can be missed.
Sample Throughput Moderate, requires longer relaxation delays for accurate quantification.High, well-suited for routine analysis of many samples.High, for volatile and thermally stable compounds.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.More complex, often requires filtration and careful solvent selection.Requires analyte to be volatile or derivatized.
Sample Consumption Higher (typically 5-20 mg).Lower (typically <1 mg).Lower (typically <1 mg).
Destructive No, the sample can be recovered.[3]Yes.Yes.
Accuracy High, directly traceable to SI units.High, dependent on the purity of the reference standard.High, dependent on the purity of the reference standard.
Precision High, with coefficients of variation typically below 1%.[4]High, with RSDs typically <2%.High, with RSDs typically <2%.
LOD/LOQ Generally higher than chromatographic methods.[1]Generally lower than qNMR.Generally the lowest for volatile compounds.

Experimental Deep Dive: Purity Assessment of this compound

To provide a practical framework, we present detailed experimental protocols for the purity assessment of this compound using both qNMR and a comparative HPLC method.

qNMR Purity Determination: A Step-by-Step Protocol

The selection of experimental parameters in qNMR is critical for achieving accurate and reproducible results. The following protocol is designed to be a self-validating system, where the rationale behind each step ensures the integrity of the final purity value.

1. Rationale for Internal Standard and Solvent Selection:

  • Internal Standard (IS): Dimethyl terephthalate (DMTP) is an excellent choice for this analysis.[5] It possesses high purity, is chemically inert, and has two distinct singlet signals in the ¹H NMR spectrum (aromatic protons around 8.1 ppm and methyl protons around 3.9 ppm) that are unlikely to overlap with the signals of our analyte.[5] The use of a certified reference material (CRM) for the internal standard ensures traceability to the SI.[6]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of both the analyte and the internal standard.[7] Its residual proton signal at ~2.5 ppm and water signal around ~3.3 ppm are well-separated from the signals of interest.[4][6]

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a calibrated analytical balance (readability of at least 0.01 mg).

  • Accurately weigh approximately 10 mg of certified dimethyl terephthalate into the same vial. The goal is to achieve a signal intensity ratio between the analyte and the internal standard that is close to 1:1 for optimal accuracy.[8]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition:

The following parameters are recommended for a 400 MHz NMR spectrometer. The key to accurate quantification is ensuring complete spin-lattice relaxation (T₁) of all relevant protons.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

  • Pulse Width: A 30° pulse angle is chosen as a compromise to reduce the necessary relaxation delay while maintaining good signal-to-noise.

  • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. A conservative relaxation delay of 30 seconds is recommended. This is estimated to be at least 5 times the longest T₁ of the protons of interest in small molecules, ensuring >99% relaxation.[2] For a definitive value, an inversion-recovery experiment should be performed to measure the T₁ of the analyte's protons.[9]

  • Acquisition Time (aq): 2-4 seconds.

  • Number of Scans (ns): 16-64 scans, sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals used in the calculation.

  • Temperature: Maintain a constant temperature, e.g., 298 K, to ensure consistent chemical shifts and minimize viscosity effects.

4. Data Processing and Purity Calculation:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Perform a baseline correction to ensure accurate integration.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable for integration. For dimethyl terephthalate, either the aromatic or the methyl singlet can be used.

  • The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Comparative HPLC-UV Method

A standard reversed-phase HPLC method with UV detection provides a robust comparison for the purity assessment.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Purity is typically assessed by area percentage, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. This method assumes that all components have a similar response factor at the detection wavelength. For a more accurate assessment, a reference standard of the analyte would be required.

Visualizing the Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (d1 = 30s) transfer->nmr_acq processing Phasing & Baseline Correction nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation result Absolute Purity (%) calculation->result

Caption: The qNMR workflow for purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Acetonitrile weigh_analyte->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter dilute->filter hplc_acq Inject into HPLC-UV filter->hplc_acq integration Integrate Peaks hplc_acq->integration calculation Calculate Area % integration->calculation result Relative Purity (%) calculation->result

Caption: The HPLC-UV workflow for purity assessment.

Conclusion: An Orthogonal Approach for Unwavering Confidence

Both qNMR and HPLC are powerful techniques for purity assessment, each with its unique strengths. For the routine quality control of this compound where a reference standard is available and high throughput is required, HPLC is an excellent choice. However, for an absolute determination of purity, especially during process development or when a certified reference standard is unavailable, qNMR is the superior method. It provides a direct, SI-traceable purity value and invaluable structural information, making it a cornerstone of a robust analytical characterization package.

Ultimately, for the highest level of confidence in the purity of critical pharmaceutical intermediates, an orthogonal approach employing both qNMR and a high-resolution chromatographic technique is recommended. This dual-pronged strategy ensures that a wide range of potential impurities, both structurally related and unrelated, are detected and accurately quantified, safeguarding the quality and safety of the final drug product.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823. [Link]

  • Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. BIPM. [Link]

  • Akoka, S., Barantin, L., & Trierweiler, M. (1999). Concentration Measurement by NMR Using the ERETIC Method. Analytical Chemistry, 71(13), 2554–2557. [Link]

  • U.S. Pharmacopeia. <761> Nuclear Magnetic Resonance Spectroscopy. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. EDQM.
  • University of Oxford. Measuring relaxation times - Inversion recovery for T1. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Bureau International des Poids et Mesures. (2018). Internal Standard Reference Data for qNMR: Dimethyl sulfone. BIPM. [Link]

Sources

comparing cost-effectiveness of different synthetic routes to target molecules using {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Cost-Effective Synthesis Using {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

Introduction: The Strategic Value of a Fluorinated Boronic Acid in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and diaryl ether or biaryl moieties is a cornerstone of rational drug design. These features can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound has emerged as a pivotal building block, offering a direct route to complex molecular architectures. Boronic acids are valued for their stability, generally low toxicity, and versatile reactivity in metal-catalyzed cross-coupling reactions.[1][2]

This guide provides an in-depth comparison of the two primary synthetic pathways utilizing this key intermediate: the Palladium-catalyzed Suzuki-Miyaura coupling for C-C bond formation and the Copper-catalyzed Chan-Lam coupling for C-O bond formation. We will dissect these routes from a cost-effectiveness perspective, providing researchers and process chemists with the data and insights necessary to make informed decisions that balance chemical efficiency with economic viability.

Comparative Overview: Strategic Pathways from a Common Intermediate

The choice of synthetic route is fundamentally dictated by the desired final structure. Starting from this compound, chemists can diverge down two mechanistically distinct, yet highly valuable, pathways to create either biaryl compounds or diaryl ethers.

G cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_chanlam Chan-Lam Coupling Start This compound Suzuki C-C Bond Formation (Biaryl Synthesis) Start->Suzuki  + Aryl Halide  Pd Catalyst ChanLam C-O Bond Formation (Diaryl Ether Synthesis) Start->ChanLam  + Phenol  Cu Catalyst G cluster_decision Decision Framework Decision Select Synthetic Route TargetBiaryl Target: Biaryl (C-C bond) Decision->TargetBiaryl TargetEther Target: Diaryl Ether (C-O bond) Decision->TargetEther ChooseSuzuki Route: Suzuki-Miyaura TargetBiaryl->ChooseSuzuki ChooseChanLam Route: Chan-Lam TargetEther->ChooseChanLam ConsiderationsSuzuki Key Factors: - High Yield is Critical - Budget for Pd Catalyst - Downstream Metal Removal Plan ChooseSuzuki->ConsiderationsSuzuki ConsiderationsChanLam Key Factors: - Cost is Paramount - Mild Conditions Required - Longer Reaction Time is Acceptable ChooseChanLam->ConsiderationsChanLam

Sources

Advanced & Emerging Applications

Application Notes & Protocols: Leveraging {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid for the Synthesis of Novel PET Ligands for Neuroinflammation Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Boronic Acids in PET Ligand Development

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the synthesis of specific radiolabeled tracers. The development of novel PET ligands, particularly for neuroimaging, is a critical area of research in drug development and diagnostics. The translocator protein (TSPO) has emerged as a key biomarker for neuroinflammation, a pathological process implicated in a wide range of neurodegenerative diseases. Consequently, there is a significant demand for high-affinity PET ligands capable of quantifying TSPO expression in the brain.

The incorporation of fluorine-18 (¹⁸F), with its favorable half-life (109.7 min) and low positron energy, is a preferred strategy in PET tracer design. Aryl boronic acids and their derivatives have become indispensable precursors for the introduction of ¹⁸F into complex molecules.[1][2] This application note provides a detailed guide on the use of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid as a key building block in the synthesis of a novel PET ligand for imaging TSPO. This precursor is of particular interest due to the presence of the 2,4-difluorophenyl moiety, which can enhance binding affinity and metabolic stability of the final ligand.

We will explore two primary synthetic strategies: the Suzuki-Miyaura cross-coupling for the synthesis of a non-radioactive reference standard and the conceptual framework for a subsequent copper-mediated radiofluorination for the preparation of the ¹⁸F-labeled PET tracer.

Core Synthetic Strategy: A Modular Approach to a Novel TSPO Ligand

Our strategy involves a modular approach, wherein the this compound is coupled with a suitable heterocyclic core, a common feature of high-affinity TSPO ligands. For the purpose of this guide, we will focus on the synthesis of a hypothetical, yet representative, TSPO ligand, "Compound 1," based on a pyrazolopyrimidine scaffold.

Diagram: Overall Synthetic Workflow

G cluster_0 Part 1: Synthesis of 'Cold' Standard cluster_1 Part 2: Radiosynthesis of [¹⁸F]Compound 1 A This compound C Suzuki-Miyaura Coupling A->C B Halogenated Pyrazolopyrimidine Core B->C D Purification (Chromatography) C->D E Characterization (NMR, MS) D->E F Non-radioactive 'Cold' Standard (Compound 1) E->F G Boronic Ester Precursor of Compound 1 I Copper-Mediated Radiofluorination G->I H [¹⁸F]Fluoride H->I J SPE Purification I->J K HPLC Purification J->K L Formulation K->L M [¹⁸F]Compound 1 (PET Ligand) L->M

Caption: Palladium-catalyzed Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol
  • Reagent Preparation:

    • In a 25 mL round-bottom flask, dissolve this compound (1.2 mmol, 1.2 eq).

    • Add the halogenated pyrazolopyrimidine core (1.0 mmol, 1.0 eq).

    • Add sodium carbonate (Na₂CO₃) (3.0 mmol, 3.0 eq).

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).

  • Reaction Setup:

    • Add a magnetic stir bar to the flask.

    • Evacuate and backfill the flask with argon or nitrogen three times to create an inert atmosphere.

    • Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1 ratio, 10 mL).

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the final product ("Compound 1") using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Rationale for Experimental Choices
  • Catalyst: Pd(dppf)Cl₂ is a highly efficient and versatile catalyst for Suzuki-Miyaura couplings, known for its high tolerance of various functional groups.

  • Base: Sodium carbonate is a commonly used inorganic base that is effective in activating the boronic acid for transmetalation.

  • Solvent System: The mixture of DME and water provides good solubility for both the organic substrates and the inorganic base, facilitating the reaction.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Part 2: Radiosynthesis of the [¹⁸F]PET Ligand

For the synthesis of the ¹⁸F-labeled PET ligand, a two-step approach is often employed: synthesis of a suitable precursor followed by the radiofluorination step. A common strategy is the copper-mediated radiofluorination of a boronic ester precursor. [2]

Step 1: Preparation of the Boronic Ester Precursor

The "cold" standard (Compound 1) can be converted to its corresponding pinacol boronate ester. This is typically achieved by reacting the boronic acid with bis(pinacolato)diboron in the presence of a suitable catalyst.

Step 2: Copper-Mediated ¹⁸F-Radiofluorination

This method allows for the direct radiofluorination of electron-rich and neutral aromatic rings, which can be challenging with traditional nucleophilic aromatic substitution (SₙAr) reactions. [1][2]

Radiolabeling Reaction Scheme

Caption: Copper-mediated radiofluorination of the boronic ester precursor.

Automated Radiosynthesis Protocol (Conceptual)

Modern PET tracer production relies on automated synthesis modules to ensure reproducibility and radiation safety. [3]

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).

    • The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

  • Azeotropic Drying:

    • The solvent is removed under a stream of nitrogen at elevated temperature to yield the anhydrous K[¹⁸F]F/K₂₂₂ complex.

  • Radiolabeling Reaction:

    • A solution of the boronic ester precursor (2-5 mg) and the copper catalyst (e.g., Cu(OTf)₂(py)₄) in dimethylacetamide (DMA) is added to the reaction vessel.

    • The reaction mixture is heated at 110-130 °C for 10-15 minutes.

  • Purification:

    • The crude reaction mixture is diluted with water and passed through a C18 Sep-Pak cartridge to trap the crude product.

    • The cartridge is washed with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

    • The product is eluted from the cartridge with acetonitrile or ethanol.

    • Final purification is achieved by semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation:

    • The HPLC fraction containing the purified [¹⁸F]Compound 1 is collected.

    • The solvent is removed, and the final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

Quality Control
  • Radiochemical Purity: Determined by analytical HPLC. Must be >95%.

  • Molar Activity: Calculated from the total radioactivity and the mass of the product. Typically in the range of 40-150 GBq/µmol.

  • Residual Solvents: Analyzed by gas chromatography (GC) to ensure they are below acceptable limits.

  • Sterility and Endotoxin Testing: Performed to ensure the final product is safe for in vivo use.

Quantitative Data Summary

The following table provides expected/typical values for the synthesis of a novel PET ligand based on literature data for similar compounds.

ParameterSuzuki-Miyaura CouplingCopper-Mediated Radiofluorination
Yield 60-85% (isolated yield)20-40% (decay-corrected radiochemical yield)
Purity >98% (by NMR and LC-MS)>95% (radiochemical purity by HPLC)
Reaction Time 4-6 hours10-15 minutes (labeling step)
Molar Activity (Aₘ) N/A40-150 GBq/µmol at end of synthesis

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the synthesis of novel PET ligands. The methodologies outlined in this application note, namely the Suzuki-Miyaura cross-coupling and copper-mediated radiofluorination, provide a robust framework for the development of new tracers for imaging neuroinflammation and other disease processes. The modular nature of these synthetic routes allows for the rapid generation of a library of compounds for screening and optimization, accelerating the discovery of the next generation of PET imaging agents.

References

  • Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. (2023). MDPI. Available at: [Link]

  • Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis of high-molar-activity [18F]6-fluoro-L-DOPA suitable for human use via Cu-mediated fluorination of a BPin precursor. (2020). PubMed. Available at: [Link]

  • Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. (2015). PubMed Central. Available at: [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. (2025). NIH. Available at: [Link]

  • [¹⁸F]Novel preparation method of FBPA (FBPA). (n.d.). Google Patents.
  • The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing. (2022). ACS Omega. Available at: [Link]

  • Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET imaging ligand for metabotropic glutamate receptor 2. (2021). bioRxiv. Available at: [Link]

  • Fully Automated Synthesis of Novel TSPO PET Imaging Ligand [¹⁸F]Fluoroethyltemazepam. (2021). MDPI. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. (2017). MDPI. Available at: [Link]

  • Automation of Copper-Mediated ¹⁸F-Fluorination of Aryl Pinacol Boronates Using 4-Dimethylaminopyridinium Triflate. (2024). MDPI. Available at: [Link]

  • Nucleophilic radiosynthesis of boron neutron capture therapy-oriented PET probe [¹⁸F]FBPA using aryldiboron precursors. (n.d.). ResearchGate. Available at: [Link]

  • Automation: PET Radiotracer Synthesis Protocol: Clinical Production l Protocol Preview. (2023). JoVE. Available at: [Link]

Sources

Application Note: Continuous Flow Suzuki-Miyaura Coupling of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for performing Suzuki-Miyaura cross-coupling reactions using {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid in a continuous flow chemistry setup. The protocol herein is designed to offer enhanced control, improved safety, and greater efficiency over traditional batch processing. We will delve into the rationale behind experimental design, from reagent preparation to in-line reaction monitoring and downstream processing. While specific experimental data for the title compound is not extensively available in the public domain, this guide synthesizes established principles of flow chemistry and data from closely analogous structures to provide a robust starting point for methodology development.

Introduction: The Strategic Advantage of Continuous Flow for Complex Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds, which are prevalent in many active pharmaceutical ingredients (APIs).[1][2] The reagent, this compound, is a structurally complex building block. Its ortho-substitution and poly-fluorinated moiety present unique challenges and opportunities in synthesis.

Continuous flow chemistry offers a paradigm shift in how we approach such complex transformations.[3] By moving from large batch reactors to miniaturized, continuous systems, we gain significant advantages:

  • Enhanced Safety: Small reactor volumes minimize the risks associated with exothermic reactions or the handling of hazardous materials.[4]

  • Precise Control: Superior heat and mass transfer in flow reactors allow for precise control over reaction temperature, pressure, and residence time, leading to higher selectivity and yields.[4]

  • Rapid Optimization: The ability to quickly vary reaction parameters and see the results in real-time accelerates the optimization process.

  • Scalability: Scaling up a continuous process is often a matter of running the system for a longer duration, rather than re-engineering a larger, more complex batch reactor.

This guide will provide the foundational knowledge and a detailed protocol to leverage these advantages for the Suzuki-Miyaura coupling of the title boronic acid.

Physicochemical Properties and Handling of this compound

Table 1: Estimated Physicochemical Properties and Safety Information

PropertyEstimated Value / InformationRationale / Source Analogy
Molecular Formula C₁₃H₁₁BF₂O₃-
Molecular Weight 264.03 g/mol -
Appearance White to off-white solidTypical for arylboronic acids.[5]
Solubility Sparingly soluble in water. Soluble in organic solvents like THF, Dioxane, DMF, and alcohols.The bulky, hydrophobic ether group will likely reduce aqueous solubility compared to simpler phenylboronic acids.
Stability Sensitive to moisture and oxidation. Store under an inert atmosphere in a cool, dry place.Boronic acids can undergo dehydration to form boroxines and are susceptible to oxidative degradation.[6]
Safety Hazards Expected to be a skin, eye, and respiratory irritant.Based on GHS classifications for similar compounds like (4-methoxyphenyl)boronic acid[7] and 2-fluorophenylboronic acid.[8]

Handling and Storage:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment to prevent degradation.

Continuous Flow Suzuki-Miyaura Coupling: Experimental Protocol

This protocol details the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br) as the coupling partner.

Reagent and Solvent Preparation

Causality behind choices:

  • Solvent System: A mixture of an organic solvent and water is often optimal. The organic solvent (e.g., THF/Dioxane) ensures the solubility of the organic reactants and catalyst, while the aqueous phase is necessary to dissolve the inorganic base.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is commonly used to activate the boronic acid for transmetalation.

  • Catalyst: A palladium catalyst is essential. For ortho-substituted substrates, a catalyst with a bulky phosphine ligand (e.g., Pd(dppf)Cl₂) is often employed to facilitate the reductive elimination step.

Reagent Streams:

  • Stream A (Organic Phase):

    • Dissolve this compound (1.2 equivalents) and the aryl bromide (1.0 equivalent) in a suitable solvent (e.g., 1,4-Dioxane or THF).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equivalents).

    • Degas the solution thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. This is critical to prevent the oxidation of the Pd(0) active species.

  • Stream B (Aqueous Phase):

    • Dissolve the base (e.g., K₂CO₃, 3.0 equivalents) in deionized water.

    • Degas the solution thoroughly with an inert gas.

Continuous Flow Setup

The following diagram illustrates a typical continuous flow setup for this reaction.

Continuous_Flow_Setup cluster_reagents Reagent Delivery cluster_pumps Pumping System cluster_reaction Reaction & Monitoring cluster_collection Collection ReagentA Stream A (Boronic Acid, Ar-Br, Catalyst in Organic Solvent) PumpA Pump A ReagentA->PumpA ReagentB Stream B (Base in Water) PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer Flow Rate A PumpB->Mixer Flow Rate B Reactor Heated Coil Reactor Mixer->Reactor PAT In-line PAT (e.g., FTIR/Raman) Reactor->PAT BPR Back Pressure Regulator Collection Product Collection BPR->Collection PAT->BPR

Caption: Continuous flow setup for Suzuki-Miyaura coupling.

Step-by-Step Protocol
  • System Priming: Prime the pumps and tubing with the reaction solvent to remove any air bubbles.

  • Initiate Flow: Start pumping both Stream A and Stream B at the desired flow rates into the T-mixer. The ratio of the flow rates will determine the final concentration of the reagents.

  • Reaction: The mixed stream enters the heated coil reactor. The residence time (the time the reaction mixture spends in the heated zone) is determined by the reactor volume and the total flow rate.

  • Pressure Control: A back-pressure regulator is used to maintain the system pressure above the solvent's boiling point at the reaction temperature, preventing bubble formation and ensuring stable flow.

  • In-line Monitoring: The reaction stream passes through an in-line analytical tool (e.g., FTIR or Raman spectrometer) to monitor the reaction progress in real-time.[9] The disappearance of the aryl bromide starting material or the appearance of a characteristic product peak can be tracked.

  • Collection: The product stream is cooled and collected.

Table 2: Suggested Starting Parameters for Optimization

ParameterSuggested RangeRationale
Temperature 80 - 140 °CHigher temperatures often accelerate the reaction, but degradation can occur. The ortho-substituent may require more thermal energy to overcome steric hindrance.
Residence Time 5 - 30 minutesA shorter residence time increases throughput, while a longer time may be needed for complete conversion.
Pressure 5 - 10 barSufficient to prevent solvent boiling and ensure stable flow.
Concentration (Ar-Br) 0.1 - 0.5 MHigher concentrations can lead to precipitation issues. A solubility screen is recommended.
Catalyst Loading 1 - 5 mol%Lower catalyst loading is economically and environmentally preferable, but higher loading may be needed for challenging substrates.
Work-up and Purification
  • Phase Separation: The collected biphasic mixture is transferred to a separation funnel. The organic layer is separated.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Reaction Mechanism and In-line Monitoring

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)(Br)L₂ Pd0->OxAdd Ar-Br Transmetalation Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation Ar'-B(OH)₂ (Base) RedElim Reductive Elimination Ar-Ar' Transmetalation->RedElim RedElim->Pd0 Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

In-line Monitoring Strategy:

  • FTIR/Raman Spectroscopy: These techniques can monitor the reaction by tracking the disappearance of a vibrational band unique to a starting material (e.g., a C-Br stretch) or the appearance of a band from the product.

  • ¹⁹F NMR Spectroscopy: For fluorinated molecules like the title compound, in-line ¹⁹F NMR can be a powerful tool.[9] The fluorine atoms on the boronic acid will have a distinct chemical shift from those in the coupled product, allowing for direct monitoring of conversion.

Troubleshooting and Optimization

Table 3: Common Issues and Solutions in Flow Suzuki-Miyaura Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Insufficient temperature or residence time.- Catalyst deactivation.- Poor mixing.- Increase temperature and/or residence time.- Ensure reagents are thoroughly degassed.- Use a more efficient mixer or a reactor with static mixing elements.
Clogging/Precipitation - Poor solubility of reagents, products, or byproducts.- Base precipitation.- Decrease reagent concentrations.- Perform a solvent screen to find a more suitable solvent system.- Use a different base with higher solubility in the reaction medium.
Side Reactions (e.g., Protodeboronation) - Presence of water and acid/base can lead to the replacement of the boronic acid group with a hydrogen atom.- Use anhydrous solvents if possible.- Minimize residence time.- Optimize the amount of base.

Conclusion

The transition from batch to continuous flow for the Suzuki-Miyaura coupling of complex molecules like this compound represents a significant step towards more efficient, safer, and controllable chemical manufacturing. This guide provides a comprehensive starting point for researchers to develop robust and scalable continuous flow processes. The principles and protocols outlined here are adaptable and can be optimized for a wide range of substrates, contributing to the advancement of modern drug discovery and development.

References

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [Link]

  • (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem. National Institutes of Health. [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. (2025). National Institutes of Health. [Link]

  • Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy. ResearchGate. [Link]

  • 2,4-Difluorophenylboronic acid. ResearchGate. [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem. National Institutes of Health. [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Università degli Studi di Napoli Federico II. [Link]

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship, University of California. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link]

Sources

Application Notes and Protocols for Enzymatic Reactions Involving {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers exploring the enzymatic applications of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid and its derivatives. While specific data for this particular scaffold is not extensively available in public literature, this guide synthesizes field-proven insights from the broader class of aryl boronic acid enzyme inhibitors. We will delve into the mechanistic principles of boronic acid-enzyme interactions, with a focus on serine proteases as a representative enzyme class. Detailed, step-by-step protocols for inhibitor screening, kinetic analysis, and determination of inhibition constants are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of Boronic Acids in Enzyme Inhibition

Boronic acids and their derivatives have emerged as a pivotal class of compounds in medicinal chemistry and drug discovery, largely due to their unique ability to act as potent and often reversible inhibitors of various enzymes.[1] Their utility is underscored by the successful development of drugs like Bortezomib, a proteasome inhibitor for treating multiple myeloma. The core of their inhibitory action lies in the electrophilic nature of the boron atom, which can form a stable, covalent, yet reversible bond with nucleophilic residues in an enzyme's active site, such as the hydroxyl group of a serine residue.[2][3]

The this compound scaffold presents an intriguing structural motif. The difluorophenyl group can introduce favorable properties such as increased metabolic stability and altered electronic characteristics, potentially enhancing binding affinity and selectivity for target enzymes. The methoxy linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation within the enzyme's active site. While specific enzymatic targets for this particular derivative are not widely documented, its structural features suggest potential activity against a range of hydrolases, particularly serine proteases.

Mechanistic Insights: The Boronic Acid-Enzyme Interaction

The primary mechanism by which boronic acids inhibit serine proteases involves their function as transition-state analogs. The active site of a serine protease features a catalytic triad (typically Serine, Histidine, and Aspartate) that facilitates the hydrolysis of peptide bonds. The boronic acid moiety, with its trigonal planar geometry, can mimic the tetrahedral transition state of this reaction.

Caption: Proposed mechanism of serine protease inhibition by a generic aryl boronic acid.

The key interaction is the nucleophilic attack of the active site serine's hydroxyl group on the electron-deficient boron atom. This forms a tetrahedral boronate adduct, which is stabilized by interactions with other residues in the active site. This covalent complex effectively blocks the enzyme's catalytic activity. The reversibility of this bond is a key feature, offering a potential advantage in drug design by minimizing off-target effects associated with irreversible inhibitors.

Core Experimental Protocols

The following protocols are designed as a robust starting point for evaluating the inhibitory potential of this compound derivatives against a target enzyme, using a generic serine protease as an example.

Initial Inhibitor Screening Assay

This protocol is designed for a high-throughput screen to identify initial "hit" compounds that exhibit inhibitory activity against the target enzyme.

Objective: To determine the percent inhibition of enzyme activity at a fixed concentration of the boronic acid derivative.

Materials:

  • Target Enzyme: e.g., Trypsin, Chymotrypsin, or a specific serine protease of interest.

  • Substrate: A chromogenic or fluorogenic substrate specific to the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin).

  • Inhibitor Stock Solution: this compound derivative dissolved in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Buffer: Buffer appropriate for the enzyme's optimal activity (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ for Trypsin).

  • 96-well microplate.

  • Microplate reader.

Workflow Diagram:

Inhibitor_Screening_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Add Assay Buffer to all wells B Add Inhibitor Stock (or DMSO for control) to test wells A->B C Add Enzyme Solution to all wells B->C D Pre-incubate at RT (e.g., 15 min) C->D E Add Substrate Solution to initiate reaction D->E F Measure Absorbance/Fluorescence kinetically over time E->F G Calculate Reaction Rates (V₀) F->G H Calculate % Inhibition G->H

Caption: Workflow for initial enzyme inhibitor screening.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).

    • Prepare the enzyme and substrate solutions in the assay buffer at the required concentrations. The substrate concentration is typically at or near its Michaelis-Menten constant (Km) for this initial screen.

    • Prepare serial dilutions of the inhibitor stock solution if testing multiple concentrations.

  • Plate Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the desired volume of the inhibitor solution to the "test" wells.

    • Add an equivalent volume of the inhibitor solvent (e.g., DMSO) to the "control" (100% activity) and "blank" (no enzyme) wells.

    • Add the enzyme solution to the "test" and "control" wells. Add an equivalent volume of assay buffer to the "blank" wells.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate for a defined period (e.g., 15 minutes) at the reaction temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic read).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.

    • Calculate the percent inhibition using the following formula:

    % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.

Objective: To determine the concentration of the boronic acid derivative required to inhibit 50% of the enzyme's activity.

Protocol:

This protocol follows the same steps as the initial screening assay, with the key difference being the use of a range of inhibitor concentrations (typically a serial dilution).

  • Perform the assay as described in section 3.1, using a series of at least 8-10 different concentrations of the inhibitor.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[4][5]

Data Presentation:

Inhibitor Concentration [µM]% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1

Table 1: Example data for IC₅₀ determination.

Kinetic Analysis for Determining the Inhibition Constant (Kᵢ)

To understand the mechanism of inhibition and to obtain a more precise measure of inhibitor potency, it is essential to determine the inhibition constant (Kᵢ).

Objective: To determine the Kᵢ and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Protocol:

  • Vary Substrate and Inhibitor Concentrations: Perform a series of enzyme assays where both the substrate and inhibitor concentrations are varied systematically. A typical experimental design involves measuring the initial reaction rates at several fixed inhibitor concentrations over a range of substrate concentrations.

  • Data Analysis:

    • Plot the initial reaction rates against the substrate concentrations for each inhibitor concentration.

    • Globally fit the data to the appropriate Michaelis-Menten inhibition model (competitive, non-competitive, etc.) using non-linear regression analysis software. This will yield the values for Vmax, Km, and Kᵢ.

    • Alternatively, use linearization methods like the Lineweaver-Burk or Dixon plots for a visual representation of the inhibition mechanism, although non-linear regression is generally more accurate.

Workflow Diagram for Kinetic Analysis:

Kinetic_Analysis_Workflow cluster_exp Experimental Setup cluster_analysis Data Modeling A Prepare Matrix of [Substrate] and [Inhibitor] B Run Enzymatic Assays for each condition A->B C Measure Initial Rates (V₀) B->C D Plot V₀ vs. [Substrate] for each [Inhibitor] C->D E Global Fit to Inhibition Models D->E F Determine Kᵢ and Inhibition Mechanism E->F

Caption: Workflow for determining the inhibition constant (Kᵢ).

Example Data Summary:

Inhibition ModelVmaxKmKᵢ
CompetitiveUnchangedIncreased[Value]
Non-competitiveDecreasedUnchanged[Value]
UncompetitiveDecreasedDecreased[Value]

Table 2: Expected changes in kinetic parameters for different inhibition models.

Causality Behind Experimental Choices

  • Choice of Buffer and pH: The pH of the assay buffer is critical as the ionization state of both the boronic acid and the enzyme's active site residues can significantly impact binding. It is recommended to perform initial experiments at the enzyme's optimal pH and then explore a range of pH values to understand the pH-dependence of inhibition.

  • Solvent for Inhibitor: DMSO is a common solvent for organic compounds. However, it is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) and consistent across all wells to avoid solvent-induced effects on enzyme activity.

  • Pre-incubation Time: For inhibitors that exhibit slow-binding kinetics, a pre-incubation step is essential to allow the inhibitor-enzyme complex to reach equilibrium before initiating the reaction with the substrate. The optimal pre-incubation time should be determined empirically.

  • Substrate Concentration: For IC₅₀ determination, a substrate concentration around the Km value is often used. For determining Kᵢ, a range of substrate concentrations both below and above the Km is necessary to accurately model the kinetics.

Self-Validating Systems and Trustworthiness

To ensure the reliability of your results, incorporate the following controls and validation steps into your experimental design:

  • Positive Control Inhibitor: Include a known inhibitor of the target enzyme in your assays to validate the assay's ability to detect inhibition.

  • Time-Dependent Inhibition: To check for irreversible inhibition, pre-incubate the enzyme with the inhibitor for varying lengths of time. A time-dependent increase in inhibition may suggest irreversible binding.

  • Dialysis or Rapid Dilution: To confirm the reversibility of inhibition, incubate the enzyme with a high concentration of the inhibitor, and then remove the free inhibitor by dialysis or rapid dilution. A return of enzyme activity indicates reversible inhibition.

Conclusion

While the enzymatic landscape of this compound derivatives remains to be fully elucidated, the foundational principles of boronic acid-based enzyme inhibition provide a clear path for their investigation. The protocols and insights provided in this guide offer a robust framework for researchers to systematically evaluate these promising compounds as potential enzyme inhibitors. By carefully designing and executing these experiments, and by paying close attention to the underlying mechanistic principles, scientists can unlock the therapeutic potential of this novel class of molecules.

References

  • Albers, H. M. H. G., Van Meeteren, L. A., Egan, D. A., Van Tilburg, E. W., Moolenaar, W. H., & Ovaa, H. (2010). Discovery and Optimization of Boronic Acid Based Inhibitors of Autotaxin. Journal of Medicinal Chemistry, 53(13), 4958–4967.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Li, P., et al. (2017). Boronic acid-based enzyme inhibitors: a review of recent progress. RSC medicinal chemistry, 8(10), 1035-1049.
  • Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-480.
  • Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44-o45.
  • Soloway, A. H., Tjarks, W., Barnum, B. A., Rong, F. G., Barth, R. F., Codogni, I. M., & Wilson, J. G. (1998). The chemistry of neutron capture therapy. Chemical reviews, 98(4), 1515-1562.
  • Davidson College. (n.d.). IC50 Determination. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylboronic acid. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2021). Virtual Screening and Biochemical Testing of Borocycles as Immunoproteasome Inhibitors. Retrieved January 24, 2026, from [Link]

  • Santos, M. M. M. (2020).
  • U.S. Patent No. US5780454A. (1998). Boronic ester and acid compounds.
  • Winkler, G. S. (2013). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 435(2), 183-191.

Sources

Harnessing the Power of Light: A Guide to Photoredox Catalysis with {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid and its analogs in the burgeoning field of photoredox catalysis. While specific literature on this exact molecule is emerging, the principles and protocols detailed herein are based on well-established methodologies for arylboronic acids, a cornerstone class of reagents in modern organic synthesis. This document will serve as a comprehensive resource, blending foundational theory with actionable protocols to empower researchers in their synthetic endeavors.

Introduction: The Unique Potential of this compound in Photoredox Catalysis

Arylboronic acids are indispensable tools in synthetic chemistry, most famously for their role in palladium-catalyzed cross-coupling reactions. However, the advent of visible-light photoredox catalysis has unlocked new avenues for their application, primarily through their engagement in radical-mediated processes.[1][2] The generation of aryl radicals from arylboronic acids under mild, light-mediated conditions offers a powerful alternative to traditional methods that often require harsh reagents or high temperatures.

The subject of this guide, this compound, possesses several structural features that make it an intriguing candidate for photoredox-mediated transformations:

  • The Arylboronic Acid Moiety: This functional group is the cornerstone of its reactivity, serving as a latent source of an aryl radical upon single-electron oxidation.

  • Electron-Rich Aryl Ring: The methoxy substituent on the phenyl ring bearing the boronic acid increases its electron density, which can facilitate oxidation.

  • Difluorophenyl Group: The presence of fluorine atoms can significantly impact the electronic properties and metabolic stability of the final products, a desirable feature in drug discovery.[3]

Visible-light photoredox catalysis provides a versatile platform to harness the reactivity of this and similar arylboronic acids for the construction of complex molecular architectures.[4]

The Fundamental Principle: Activation of Boronic Acids via Photoredox Catalysis

The high oxidation potential of many boronic acids has historically limited their use as radical precursors in photoredox catalysis.[5] However, recent advancements have demonstrated that this challenge can be overcome through several key strategies:

  • Lewis Base Activation: The formation of a complex between the boronic acid and a Lewis base (such as an amine or a phosphine) can lower the oxidation potential of the boronic acid, making it more susceptible to single-electron transfer (SET) from the excited-state photocatalyst.[1]

  • Solvent-Assisted Activation: Certain solvents, particularly amides like N,N-dimethylacetamide (DMAc), can engage in hydrogen-bonding interactions with boronic acids, effectively lowering their oxidation potential and facilitating radical generation.[5]

  • Formation of Redox-Active Boronate Complexes: In the presence of a suitable base, boronic acids can form boronate complexes, which are more readily oxidized to generate the corresponding aryl radical.

The general mechanism for the photoredox-mediated generation of an aryl radical from an arylboronic acid is depicted below:

G PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Excitation PC_star->PC Regeneration ArBOH2_Base [ArB(OH)3]- PC_star->ArBOH2_Base Single Electron Transfer (SET) ArBOH2 This compound (ArB(OH)2) Ar_radical Aryl Radical (Ar•) Substrate Substrate Ar_radical->Substrate Radical Addition Product Product Substrate->Product Further Reaction Light Visible Light (hν) Light->PC Base Base Base->ArBOH2 ArBOH2_Base->Ar_radical Fragmentation

Figure 1. Generalized mechanism for the photoredox activation of an arylboronic acid.

Application Note 1: Photoredox-Mediated Giese-Type Reaction for C-C Bond Formation

Significance: The Giese reaction is a powerful method for the formation of carbon-carbon bonds via the addition of a radical to an electron-deficient alkene.[6] Photoredox catalysis has enabled a significant expansion of the Giese reaction's scope, allowing for the use of readily available arylboronic acids as radical precursors under mild conditions.[7] This transformation is highly valuable for the synthesis of complex molecules, including unnatural amino acids and other biologically active compounds.[6]

Causality of Experimental Choices:

  • Photocatalyst: Acridinium-based organic photocatalysts are often employed for this transformation due to their high oxidizing power in the excited state, which is necessary to oxidize the boronic acid (or its activated form).[7]

  • Lewis Base: A Lewis base such as 4-dimethylaminopyridine (DMAP) or quinuclidin-3-ol is often crucial for activating the boronic acid towards single-electron oxidation.[1]

  • Solvent: A polar aprotic solvent like a mixture of acetone and methanol is typically used to ensure the solubility of all reaction components.

  • Light Source: Blue LEDs are commonly used as they provide the necessary energy to excite the acridinium photocatalyst.

Experimental Workflow: Giese-Type Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine ArB(OH)2, photocatalyst, and Lewis base in a vial. B Seal the vial and degas with an inert gas (e.g., Argon). A->B C Add the electron-deficient alkene and degassed solvent. B->C D Irradiate the reaction mixture with a blue LED light source at a controlled temperature. C->D E Monitor the reaction by TLC or LC-MS until completion. D->E F Concentrate the reaction mixture in vacuo. E->F G Purify the crude product by flash column chromatography. F->G

Figure 2. Workflow for the photoredox-mediated Giese-type reaction.

Protocol 1: Giese-Type Reaction of this compound with an Electron-Deficient Alkene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound278.030.21.0
Electron-deficient alkene (e.g., Methyl acrylate)86.090.84.0
Acridinium Photocatalyst (e.g., 9-Mesityl-10-methylacridinium perchlorate)409.890.0040.02
Lewis Base (e.g., 4-Dimethylaminopyridine - DMAP)122.170.040.2
Degassed Solvent (e.g., Acetone/Methanol 1:1)-2.0 mL-

Procedure:

  • To a 5 mL glass vial equipped with a magnetic stir bar, add this compound (55.6 mg, 0.2 mmol), the acridinium photocatalyst (1.6 mg, 0.004 mmol), and DMAP (4.9 mg, 0.04 mmol).

  • Seal the vial with a rubber septum and evacuate and backfill with argon three times.

  • Add the electron-deficient alkene (e.g., methyl acrylate, 72 µL, 0.8 mmol) via syringe.

  • Add 2.0 mL of the degassed acetone/methanol (1:1) solvent mixture to obtain a clear solution.

  • Stir the reaction mixture and irradiate with a blue LED strip (e.g., 470 nm) for 12-24 hours. Maintain the reaction temperature at approximately 30 °C using a fan.

  • Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Application Note 2: Direct C-H Arylation of N-Heterocycles

Significance: The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. The Minisci reaction, a radical-based C-H alkylation of electron-deficient heterocycles, has been adapted using photoredox catalysis to enable the use of arylboronic acids for C-H arylation.[8][9] This methodology is of particular importance in medicinal chemistry, as N-heterocycles are prevalent scaffolds in many pharmaceutical agents.[9]

Causality of Experimental Choices:

  • Photocatalyst: Ruthenium or iridium-based photocatalysts are commonly used for this transformation due to their ability to engage in both oxidative and reductive quenching cycles, which is often a feature of these reaction mechanisms.

  • Oxidant: An oxidant is typically required to regenerate the photocatalyst and turn over the catalytic cycle. In some cases, an external oxidant like a persulfate salt is used.[8]

  • Acid: The reaction is often performed under acidic conditions to protonate the N-heterocycle, which increases its electrophilicity and susceptibility to radical attack. Trifluoroacetic acid (TFA) is a common choice.

  • Solvent: A polar solvent such as acetonitrile or dimethyl sulfoxide (DMSO) is typically employed.

Catalytic Cycle: Direct C-H Arylation

G PC PC(II) PC_star PC(II)* PC->PC_star Excitation ArBOH2 ArB(OH)2 PC_star->ArBOH2 SET PC_oxidized PC(III) PC_oxidized->PC Regeneration Ar_radical Ar• ArBOH2->Ar_radical Fragmentation Heterocycle_H Protonated N-Heterocycle Ar_radical->Heterocycle_H Radical Addition Heterocycle N-Heterocycle H_plus H+ H_plus->Heterocycle Intermediate Radical Adduct Intermediate->PC_oxidized SET Product Arylated N-Heterocycle Intermediate->Product Deprotonation Light Light->PC

Figure 3. Proposed catalytic cycle for the direct C-H arylation of an N-heterocycle.

Protocol 2: Direct C-H Arylation of Pyridine with this compound

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound278.030.31.5
Pyridine79.100.21.0
Photocatalyst (e.g., Ru(bpy)3Cl2)748.630.0040.02
Oxidant (e.g., Potassium persulfate - K2S2O8)270.320.42.0
Acid (e.g., Trifluoroacetic acid - TFA)114.020.42.0
Solvent (e.g., Acetonitrile/Water 3:1)-4.0 mL-

Procedure:

  • In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (83.4 mg, 0.3 mmol), Ru(bpy)3Cl2 (3.0 mg, 0.004 mmol), and potassium persulfate (108.1 mg, 0.4 mmol) in 4.0 mL of acetonitrile/water (3:1).

  • Add pyridine (16 µL, 0.2 mmol) and trifluoroacetic acid (30 µL, 0.4 mmol) to the reaction mixture.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Irradiate the reaction mixture with a blue LED lamp at room temperature for 24 hours.

  • After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the arylated pyridine.

Application Note 3: Dual Photoredox and Copper-Catalyzed C(sp²)-C(sp³) Cross-Coupling

Significance: The combination of photoredox catalysis with another catalytic cycle, known as dual catalysis, has emerged as a powerful strategy for forging challenging chemical bonds.[1] The dual photoredox and copper-catalyzed cross-coupling of arylboronic acids with alkyl halides enables the formation of C(sp²)-C(sp³) bonds, which are ubiquitous in pharmaceuticals and natural products.[1] This method provides a mild and efficient alternative to traditional cross-coupling reactions that often require stoichiometric organometallic reagents or harsh reaction conditions.

Causality of Experimental Choices:

  • Photocatalyst: An iridium-based photocatalyst is often chosen for its favorable redox potentials and long excited-state lifetime, which allows it to efficiently interact with the copper catalyst.

  • Copper Catalyst: A simple copper(I) salt, such as copper(I) iodide (CuI), is typically used as the co-catalyst.

  • Ligand: A phenanthroline-based ligand is often employed to stabilize the copper species and facilitate the key steps of the catalytic cycle.

  • Base: An organic base like diisopropylethylamine (DIPEA) is used to promote the formation of the active copper species and neutralize the acid generated during the reaction.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is commonly used.

Dual Catalytic Cycle: C(sp²)-C(sp³) Cross-Coupling

G cluster_photo Photoredox Cycle cluster_copper Copper Cycle PC PC(III) PC_star PC(III)* PC->PC_star Cu_I Cu(I)L PC_star->Cu_I SET PC_reduced PC(II) PC_reduced->PC Regeneration Light Light->PC Cu_II Cu(II)L Cu_I->Cu_II SET ArBOH2 ArB(OH)2 Cu_II->ArBOH2 Cu_III Ar-Cu(III)L R_X R-X Cu_III->R_X ArBOH2->Cu_III Transmetalation Product Ar-R R_X->Product Reductive Elimination

Figure 4. Simplified representation of the dual photoredox and copper catalytic cycles.

Protocol 3: Dual Photoredox and Copper-Catalyzed Cross-Coupling of this compound with an Alkyl Bromide

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound278.030.21.0
Alkyl Bromide (e.g., Benzyl bromide)171.040.31.5
Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)1121.880.0020.01
Copper Catalyst (e.g., Copper(I) iodide - CuI)190.450.010.05
Ligand (e.g., 1,10-Phenanthroline)180.210.010.05
Base (e.g., Diisopropylethylamine - DIPEA)129.240.42.0
Solvent (e.g., Dimethylformamide - DMF)-2.0 mL-

Procedure:

  • To an oven-dried 8 mL vial containing a magnetic stir bar, add copper(I) iodide (1.9 mg, 0.01 mmol) and 1,10-phenanthroline (1.8 mg, 0.01 mmol).

  • Seal the vial with a septum and evacuate and backfill with argon three times.

  • Add 1.0 mL of degassed DMF and stir the mixture for 10 minutes at room temperature.

  • In a separate vial, dissolve this compound (55.6 mg, 0.2 mmol) and the iridium photocatalyst (2.2 mg, 0.002 mmol) in 1.0 mL of degassed DMF.

  • Transfer the solution of the boronic acid and photocatalyst to the vial containing the copper catalyst.

  • Add the alkyl bromide (e.g., benzyl bromide, 36 µL, 0.3 mmol) and DIPEA (70 µL, 0.4 mmol) to the reaction mixture.

  • Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • McLean, E. B., Gauchot, V., Brunen, S., Burns, D. J., & Lee, A. (2019). Dual copper- and photoredox-catalysed C(sp2)–C(sp3) coupling. Chemical Communications, 55(33), 4238-4241. [Link]

  • Oliva, M., Laze, L., Piazza, L., Caputo, G., De Amici, M., & Papeo, G. (2022). Use of acridinium-based photocatalyst in the Giese-type coupling of arylboronic acids with electron poor olefins. Tetrahedron Letters, 103, 153978. [Link]

  • Wodka, D., Październiok-Holewa, A., & Sośnicki, J. G. (2021). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 26(17), 5337. [Link]

  • Baran, P. S., & Richter, J. M. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 132(40), 14144-14146. [Link]

  • Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2013). Mechanistic Insights and Kinetic Analysis for the Oxidative Hydroxylation of Arylboronic Acids by Visible Light Photoredox Catalysis: A Metal-Free Alternative. Journal of the American Chemical Society, 135(36), 13286–13289. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons. [Link]

  • Wang, C., Li, C., & Zhu, J. (2018). Direct arylation of N-heterocycles enabled by photoredox catalysis. Chemical Science, 9(21), 4846-4851. [Link]

  • Le-Dao, V., & Fall, Y. (2018). Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives. Apollo - University of Cambridge Repository. [Link]

  • Gant Kanegusuku, A. L., & Roizen, J. L. (2021). Recent Advances in Photoredox‐Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction. Angewandte Chemie International Edition, 60(39), 21286-21319. [Link]

  • Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44-o45. [Link]

  • Stephenson, C. R. J., et al. (2016). Strongly Reducing, Visible‐Light Organic Photoredox Catalysts as Sustainable Alternatives to Precious Metals. OSTI.GOV. [Link]

  • Pitre, S. (n.d.). Photoredox Catalysis. Pitre Lab. [Link]

  • Baran, P. S., & Richter, J. M. (2010). ChemInform Abstract: Direct C-H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. ResearchGate. [Link]

  • Sharma, U. K., et al. (2021). Unlocking the Accessibility of Alkyl Radicals from Boronic Acids through Solvent-Assisted Organophotoredox Activation. ACS Catalysis, 11(17), 11079–11088. [Link]

  • Bell, N. L., et al. (2019). Oxidative Coupling of Aryl Boronic Acids with Aryl- and Alkylamines via Cooperative Photoredox and Copper Catalysis. ChemRxiv. [Link]

  • Kanegusuku, A. L. G., & Roizen, J. L. (2021). Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction. Angewandte Chemie, 133(39), 21286-21319. [Link]

Sources

Synthesis of Novel Biaryl Fluorescent Probes Using {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating Biological Frontiers with Custom Fluorophores

In the landscape of modern biological research and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying molecular events in real-time.[1] The rational design of small-molecule fluorescent probes allows for the precise interrogation of biological systems, offering insights into cellular processes, drug-target engagement, and disease pathogenesis.[1] A key strategy in developing novel fluorophores is the creation of biaryl structures, where two aromatic rings are linked, often leading to unique photophysical properties.[2][3] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic organic chemistry for forging such carbon-carbon bonds with high efficiency and functional group tolerance.[4][5]

This guide provides a comprehensive protocol for the synthesis of novel fluorescent probes utilizing {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid as a key building block. The strategic incorporation of the 2,4-difluorophenyl moiety can enhance the photostability and modulate the electronic properties of the resulting fluorophore.[6] We will explore the coupling of this boronic acid with fluorescent aryl halides, such as brominated coumarins and naphthalimides, to generate new chemical entities with tailored spectroscopic characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical biology toolbox with custom-designed fluorescent probes.

Core Principle: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, our boronic acid) and an organohalide.[4][7] The catalytic cycle, a fundamental concept for any practitioner, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the fluorescent aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[7]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Methods

Reagents and Solvents
  • This compound

  • Fluorescent Aryl Halide (e.g., 6-bromo-4-methylcoumarin or 4-bromo-1,8-naphthalimide)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G4)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous Solvents (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))

  • Degassed Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for Chromatography (e.g., hexanes, ethyl acetate, dichloromethane)

  • Deuterated Solvents for NMR (e.g., CDCl₃, DMSO-d₆)

Equipment
  • Schlenk flasks or reaction vials with septa

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography system

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • UV-Vis spectrophotometer

  • Fluorometer

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocol: Synthesis of a Coumarin-Based Fluorescent Probe

This protocol details the synthesis of a biaryl fluorescent probe via the Suzuki-Miyaura coupling of this compound with 6-bromo-4-methylcoumarin.

Synthesis_Workflow

Caption: General workflow for the synthesis of the fluorescent probe.

Step 1: Reaction Setup

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 6-bromo-4-methylcoumarin (1.0 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.[4]

Step 2: Addition of Solvent and Catalyst

  • To the flask, add the anhydrous solvent (e.g., 1,4-dioxane, 10 mL) and degassed water (2 mL) via syringe. The presence of water can be beneficial for the solubility of the base and can accelerate the reaction.[8]

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) under an inert atmosphere.

  • Quickly add the catalyst to the reaction flask against a positive flow of inert gas.

Step 3: Reaction

  • Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 80-100 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by TLC. To do this, carefully take a small aliquot from the reaction mixture with a syringe and spot it on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 7:3 hexanes:ethyl acetate). Visualize the spots under a UV lamp. The disappearance of the starting materials and the appearance of a new, fluorescent spot indicates product formation.

Step 4: Work-up

  • Once the reaction is complete (as indicated by TLC, typically after 2-12 hours), remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding distilled water (20 mL).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification

  • The crude product is purified by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., from 100% hexanes to a mixture of hexanes and ethyl acetate).

  • Collect the fractions and monitor them by TLC. The desired product will often be fluorescent on the TLC plate under UV light.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorescent probe.

Characterization of the Synthesized Probe

1. Spectroscopic Analysis:

  • NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. This will confirm the chemical structure of the synthesized probe.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and elemental composition of the product.

2. Photophysical Properties:

  • Absorption and Emission Spectra: Dissolve the probe in a spectroscopic grade solvent (e.g., ethanol or DMSO) to prepare a dilute solution (typically in the micromolar range). Measure the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_max_abs). Measure the fluorescence emission spectrum using a fluorometer by exciting at the λ_max_abs to determine the maximum emission wavelength (λ_max_em).[9]

  • Quantum Yield (Φ_F_): The fluorescence quantum yield, a measure of the efficiency of fluorescence, can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).[10] The quantum yield of the sample (Φ_s_) is calculated using the following equation:

    Φ_s_ = Φ_r_ * (I_s_ / I_r_) * (A_r_ / A_s_) * (n_s_² / n_r_²)

    Where:

    • Φ_r_ is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' denote the sample and reference, respectively.

PropertyExpected Range for a Coumarin-Based Biaryl Probe
λ_max_abs 350 - 450 nm
λ_max_em 450 - 550 nm
Stokes Shift 50 - 150 nm
Quantum Yield (Φ_F_) 0.1 - 0.9

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalystEnsure the use of a fresh, high-quality catalyst. Consider using a pre-catalyst that is more air-stable.
Insufficiently inert atmosphereThoroughly degas solvents and ensure the reaction is set up under a positive pressure of inert gas.[11]
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, DMF).
Steric hindrance from the ortho-substituted boronic acidUse a bulkier phosphine ligand (e.g., XPhos, SPhos) to promote reductive elimination. Increase the reaction temperature.[12]
Homocoupling of boronic acid Presence of oxygenImprove degassing procedures.[4]
Use of a Pd(II) precursor without a pre-reduction stepUse a Pd(0) source directly or add a reducing agent if using a Pd(II) source.
Difficulty in purification Co-elution of product with byproductsOptimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina).
Product is a sticky oilTry to crystallize the product from a suitable solvent system.
Low fluorescence of the final product Aggregation-caused quenchingMeasure photophysical properties at very low concentrations.
Impurities quenching fluorescenceEnsure high purity of the final compound through careful chromatography and recrystallization.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling chemicals.[13][14]

  • Fume Hood: All manipulations involving volatile organic solvents, boronic acids, and palladium catalysts should be performed in a well-ventilated chemical fume hood.[14]

  • Palladium Catalysts: Palladium catalysts can be pyrophoric, especially when finely divided on carbon. Handle them with care, away from flammable materials.[15]

  • Boronic Acids: Boronic acids can be irritants. Avoid inhalation of dust and skin contact.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to your institution's hazardous waste management guidelines.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of novel biaryl fluorescent probes. By carefully selecting the reaction partners and optimizing the reaction conditions, researchers can generate a diverse library of fluorophores with tailored photophysical properties. The protocol and guidelines presented in this document provide a solid foundation for the successful synthesis, purification, and characterization of fluorescent probes using this compound. These custom-synthesized probes have the potential to advance our understanding of complex biological systems and accelerate the pace of drug discovery.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Molecules. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Princeton EHS. Safe handling of organolithium compounds in the laboratory. [Link]

  • ACS Publications. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. [Link]

  • PubMed. Fluorescence labeling method for aryl halides with 4-(4,5-diphenyl-1H-imidazol-2-yl)phenylboronic acid based on Suzuki coupling reaction. [Link]

  • ResearchGate. Optimized conditions of Suzuki-Miyaura cross-coupling reaction. [Link]

  • heiDOK. Characterization and Optimization of Fluorescent Probes and Labeling Strategies for Nanoscopy Techniques. [Link]

  • ResearchGate. Synthesis and photophysical study of novel coumarin based styryl dyes. [Link]

  • RSC Publishing. Synthesis and photophysical properties of extended π conjugated naphthalimides. [Link]

  • RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]

  • PubMed. Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). for the use of hazardous materials or equipment. [Link]

  • PubMed. Fluorescent probes applied to physiological characterization of bacterial biofilms. [Link]

  • PubMed. Challenges Encountered in the Implementation of Bio-Fluorescent Particle Counting Systems as a Routine Microbial Monitoring Tool. [Link]

  • ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • MDPI. Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Chem 115 Myers. The Suzuki Reaction. [Link]

  • CSUB. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • ResearchGate. Spectral properties and structure of fluorescein and its alkyl derivatives in micelles. [Link]

  • MDPI. Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. [Link]

  • ResearchGate. Characteristics of fluorescent probes. [Link]

  • ACS Publications. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]

  • Wiley Online Library. A Naphthalimide‐Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells. [Link]

  • NIH. Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. [Link]

  • Semantic Scholar. Optical, Photophysical, Stability and Mirrorless Lasing Properties of Novel Fluorescein Derivative Dye in Solution. [Link]

  • MIT EHS. Chemicals. [Link]

  • ResearchGate. An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives. [Link]

  • RSC Publishing. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. [Link]

  • MDPI. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. [Link]

  • PubMed. Innovative synthesis and purification method of fluorescent and bifunctional substrates for self-labelling protein tags. [Link]

  • ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. [Link]

  • Reddit. Struggling with Suzuki Reaction. [Link]

  • PubMed. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. [Link]

  • PubMed Central. Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. [Link]

  • MDPI. Synthesis, Photophysical Mechanisms, and Applications of Luminescent Organic–Inorganic Hybrid Metal Halides. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • PubMed. Design, Synthesis and Application in Analytical Chemistry of Photo-Sensitive Probes Based on Coumarin. [Link]

  • RSC Publishing. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. [Link]

Sources

Application Notes & Protocols: The Role of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid in the Development of VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: The Dawn of Targeted Protein Degradation with PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules do not simply block a protein's function; they orchestrate its complete removal from the cell.[2] PROTACs achieve this by co-opting the cell's native quality control machinery, the Ubiquitin-Proteasome System (UPS).[3]

A PROTAC molecule consists of three key components: a "warhead" ligand that binds the target Protein of Interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[4] This tripartite structure enables the formation of a ternary complex between the POI and the E3 ligase, an event that is often thermodynamically cooperative.[5] Once in proximity, the E3 ligase tags the POI with a chain of ubiquitin molecules, marking it for recognition and destruction by the 26S proteasome.[3]

Among the 600+ E3 ligases in the human genome, the von Hippel-Lindau (VHL) tumor suppressor protein has emerged as a workhorse for PROTAC development.[6][7] VHL is the substrate recognition subunit of the CRL2VHL E3 ligase complex, which plays a crucial role in cellular oxygen sensing by targeting Hypoxia-Inducible Factor 1α (HIF-1α) for degradation under normoxic conditions.[8][9][10] The widespread expression of VHL and the availability of potent, cell-permeable small molecule ligands make it an ideal anchor for PROTAC design.[4]

Section 2: The Critical Building Block: {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

The design of potent VHL-recruiting PROTACs hinges on the synthesis of high-affinity ligands that effectively mimic the binding motif of HIF-1α. The development of the archetypal VHL ligand, VH032, and its derivatives was a landmark achievement in the field.[8][11] These ligands are built around a central (2S,4R)-4-hydroxyproline core. The efficacy of these ligands is critically dependent on the precise chemical architecture of the side chains that engage with specific pockets on the VHL surface.

This compound is an indispensable, specialized building block for constructing the "right-hand side" (RHS) of these high-affinity VHL ligands. This fragment is designed to occupy a key hydrophobic pocket in VHL, and its structure is paramount for achieving potent binding. The boronic acid moiety serves as a versatile chemical handle for one of the most powerful reactions in modern medicinal chemistry: the Suzuki-Miyaura cross-coupling. This reaction allows for the efficient and robust formation of a carbon-carbon bond, attaching this critical RHS fragment to the core of the VHL ligand.[12][13]

The causality behind its design is rooted in structure-based drug discovery. The 2,4-difluorophenyl group establishes crucial interactions within the VHL binding site, while the ether linkage provides the correct spacing and geometry. The boronic acid functionality makes it an ideal synthetic partner for coupling with a suitably functionalized hydroxyproline core, enabling the modular and efficient assembly of the final VHL ligand.

Section 3: Experimental Protocols: From Building Block to Functional PROTAC

The following protocols provide a representative workflow for utilizing this compound to synthesize a VHL ligand and incorporate it into a functional PROTAC.

Protocol 1: Synthesis of a Key VHL Ligand Intermediate via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is the central application of the title compound. The reaction forges the C-C bond between the boronic acid and a protected, functionalized hydroxyproline core.

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or a more advanced Buchwald-type precatalyst, is essential for the catalytic cycle. The choice of catalyst and ligand can be critical for achieving high yields, especially with potentially challenging substrates like polyfluorophenyl boronic acids which can be prone to decomposition.[12][13]

  • Base: A base (e.g., cesium carbonate, potassium phosphate) is required to activate the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact reaction rate and side product formation.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME) and water is typically used to dissolve both the organic substrates and the inorganic base. Anhydrous conditions can also be employed with specific catalyst systems.

Materials:

  • This compound

  • tert-butyl (2S,4R)-4-(trifluoromethanesulfonyloxy)pyrrolidine-1-carboxylate (or corresponding bromide)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add the protected hydroxyproline derivative (1.0 eq), this compound (1.2 eq), and Cesium Carbonate (3.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

  • To the resulting suspension, add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Protocol 2: Elaboration to a Linker-Ready VHL Ligand

This protocol details the conversion of the Suzuki product into a complete VHL ligand, ready for conjugation to a linker. This involves deprotection, amidation to install the "left-hand side" (LHS), and functionalization.

Procedure:

  • Boc Deprotection: Dissolve the product from Protocol 1 in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours. Remove the solvent in vacuo to yield the amine salt.

  • LHS Amidation: Dissolve the deprotected amine salt in DMF. Add N-Boc-L-tert-leucine (1.1 eq), a peptide coupling agent like HATU (1.2 eq), and a non-nucleophilic base like DIPEA (3.0 eq). Stir at room temperature for 4-6 hours.

  • Work-up and Purification: Perform an aqueous work-up as described previously and purify by flash chromatography to obtain the fully elaborated, Boc-protected VHL ligand core.

  • Linker Attachment Point Installation: The strategy for installing the linker depends on the desired exit vector. A common approach is to use a derivative of the VHL ligand that already contains a functional group (e.g., a free hydroxyl or amine) suitable for linker attachment. This functional handle is then reacted with a linker possessing a complementary reactive group (e.g., carboxylic acid, alkyl halide).[14][15]

Protocol 3: Final PROTAC Assembly via Amide Coupling

This protocol outlines the final step: conjugating the VHL ligand to a POI ligand via a linker.

Procedure:

  • Activate the terminal carboxylic acid of a pre-formed POI-linker construct using HATU/DIPEA in DMF.

  • Add the deprotected (amine-functionalized) VHL ligand to the activated ester solution.

  • Stir the reaction at room temperature until completion as monitored by LC-MS.

  • Purify the final PROTAC molecule using preparative reverse-phase HPLC (RP-HPLC).

Section 4: Essential Characterization and Validation

The synthesis of a PROTAC is an empirical process requiring rigorous analytical and biological validation at each stage.[16]

Table 1: Physicochemical Characterization of a Representative PROTAC
ParameterMethodTypical ResultPurpose
Identity High-Resolution Mass Spectrometry (HRMS)[M+H]⁺ calculated vs. found, Δ < 5 ppmConfirms molecular formula and successful synthesis.[16]
Structure ¹H and ¹³C Nuclear Magnetic Resonance (NMR)Chemical shifts, coupling constants, and integrations consistent with proposed structureConfirms the precise atomic connectivity and stereochemistry.[16]
Purity High-Performance Liquid Chromatography (HPLC)>95% purity by UV absorbance at 254 nmEnsures that biological assays are performed on a pure compound, free of confounding impurities.
Table 2: Biological Validation of a VHL-Recruiting PROTAC
ParameterMethodKey MetricsPurpose
VHL Binding Affinity Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)Kd (dissociation constant)Quantifies the binding potency of the VHL ligand portion of the PROTAC to its target E3 ligase.[17][18]
Target Degradation Western Blot or MS-based ProteomicsDC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation)Measures the potency and efficacy of the PROTAC in reducing cellular levels of the target protein.[19]
Selectivity Global Proteomics (e.g., TMT-MS)Degradation profile across the proteomeAssesses the specificity of the PROTAC for the intended target versus other proteins in the cell.[20]

Section 5: Visualizing the PROTAC Workflow and Mechanism

Diagrams are essential for conceptualizing the complex processes involved in PROTAC development and action.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Assembly & Validation BoronicAcid {2-[(2,4-Difluorophenyl)methoxy] phenyl}boronic acid Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki HypCore Protected Hydroxyproline Core HypCore->Suzuki VHL_RHS VHL Ligand Intermediate (RHS) Suzuki->VHL_RHS Amidation Amidation VHL_RHS->Amidation VHL_LHS LHS Moiety (e.g., Boc-t-Leu) VHL_LHS->Amidation VHL_Ligand Complete VHL Ligand with Linker Handle Amidation->VHL_Ligand Conjugation Conjugation VHL_Ligand->Conjugation POI_Linker POI Ligand-Linker Construct POI_Linker->Conjugation PROTAC Final PROTAC Molecule Conjugation->PROTAC Characterization Analytical & Biological Characterization PROTAC->Characterization

Caption: PROTAC Synthesis and Assembly Workflow.

G cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC PolyUb Poly-Ubiquitin Chain POI->PolyUb Tagging VHL VHL E3 Ligase VHL->POI Ubiquitination PROTAC->VHL Ub Ubiquitin (Ub) Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

Section 6: Conclusion

In the intricate field of targeted protein degradation, success is often determined by the quality and precision of the chemical tools employed. This compound is not merely a reagent; it is a critical, enabling building block that provides medicinal chemists with a reliable and efficient route to construct the highly potent VHL ligands that are foundational to many successful PROTACs. Its strategic design and application through robust chemical methods like the Suzuki-Miyaura coupling underscore the synergy between organic synthesis and chemical biology that continues to drive the PROTAC field forward, offering new hope for treating diseases previously considered "undruggable."

Section 7: References

  • Rico-Bañares, I., et al. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences. Available at: [Link]

  • Testa, A., et al. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]

  • Scott, J.S., et al. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]

  • Frost, J., et al. (2016). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Available at: [Link]

  • Van Molle, I., et al. (2021). VHL ligand binding increases intracellular level of VHL. bioRxiv. Available at: [Link]

  • Roy, M.J., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Medicinal Chemistry. Available at: [Link]

  • Rico-Bañares, I., et al. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI. Available at: [Link]

  • Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Available at: [Link]

  • Troup, R.I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Roy, M.J., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Medicinal Chemistry. Available at: [Link]

  • Roy, M.J., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. Available at: [Link]

  • Lento, C., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Analytical Chemistry. Available at: [Link]

  • Tanimoto, K., et al. (2000). Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein. The EMBO Journal. Available at: [Link]

  • Billingsley, K.L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]

  • Gadd, M.S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. Available at: [Link]

  • Singh, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Available at: [Link]

  • Donovan, K.A., et al. (2020). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv. Available at: [Link]

  • Liu, Y., et al. (2022). Regulation of VHL-mediated HIF-1α protein degradation under normoxia —a potential target in cancer treatment. Nature Communities. Available at: [Link]

  • Billingsley, K.L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Malcangio, G., et al. (2013). BC-box protein domain-related mechanism for VHL protein degradation. PNAS. Available at: [Link]

  • Zhang, X., et al. (2022). Chemistries of bifunctional PROTAC degraders. Chemical Society Reviews. Available at: [Link]

  • Sun, X., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Available at: [Link]

  • Dal Bello, F., et al. (2023). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. Journal of Medicinal Chemistry. Available at: [Link]

  • Klein, V.G., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. Available at: [Link]

  • Shrestha, R., et al. (2024). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv. Available at: [Link]

  • BMG Labtech. (2023). PROTACs: proteolysis-targeting chimeras. BMG Labtech. Available at: [Link]

  • Kaelin, W.G. (2022). Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer. Nature Reviews Cancer. Available at: [Link]

  • Kim, D., et al. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Chemistry–A European Journal. Available at: [Link]

  • Testa, A., et al. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Sun, N., et al. (2023). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules. Available at: [Link]

  • Das, S., et al. (2023). Electrochemical Suzuki–Miyaura cross-coupling using peptide bolaamphiphile hydrogel-supported Pd NPs as heterogeneous electrocatalyst. Catalysis Science & Technology. Available at: [Link]

  • Gabizon, R., et al. (2022). Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. Journal of the American Chemical Society. Available at: [Link]

  • Walsh Medical Media. (n.d.). Emerging Techniques in Protein Analysis: Mass Spectrometry to NMR Spectroscopy. Walsh Medical Media. Available at: [Link]

  • Kashiwabara, T., et al. (2007). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. Available at: [Link]

  • Osiński, P.W., et al. (2014). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are daily pursuits. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical reagents, intermediates, and waste products. This guide provides an in-depth, procedural framework for the proper disposal of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid, a compound representative of the widely used class of arylboronic acids. Our objective is to furnish you with the necessary information to manage this chemical's lifecycle in your laboratory safely and in compliance with regulatory standards, thereby fostering a culture of safety and environmental stewardship.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Hazard Considerations:

  • Acute Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3][5]

  • Environmental Hazards: Organoboron and organofluorine compounds can be persistent in the environment.[1] The carbon-fluorine bond is particularly strong, making these compounds resistant to natural degradation.

Prudent Handling and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is paramount when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates the use of a Chemical Hygiene Plan (CHP) for laboratories, which outlines procedures for safe chemical handling.[6]

Engineering Controls:

  • Always handle this compound in a well-ventilated area. A certified chemical fume hood is essential to minimize inhalation exposure.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][2][5]

  • Skin Protection: Wear nitrile or neoprene gloves that are appropriate for handling organic chemicals. A lab coat is mandatory to protect street clothing.[1][2][5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Disposal Workflow: A Step-by-Step Approach

The disposal of this compound must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] The following workflow provides a structured approach to managing waste containing this compound.

Disposal Decision Workflow

DisposalWorkflow cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_treatment In-Lab Pre-treatment (Optional for Small Quantities) cluster_disposal Final Disposal A Identify Waste Stream (this compound and contaminated materials) B Characterize Hazards (Irritant, Potential Environmental Toxin) A->B C Segregate as Halogenated Organic Waste B->C D Collect in a designated, properly labeled, and sealed waste container C->D E Is in-lab treatment practical and safe? D->E F Follow Protocol 1: Basic Hydrolysis to Boronate Salt E->F Yes G Follow Protocol 2: Direct Packaging for Incineration E->G No H Store waste in a Satellite Accumulation Area (SAA) F->H G->H I Arrange for pickup by a licensed hazardous waste disposal company H->I J Ensure proper documentation (Hazardous Waste Manifest) I->J

Caption: A decision-making workflow for the disposal of this compound.

Experimental Protocols for Waste Management

For small quantities of waste generated in a research setting, pre-treatment can sometimes simplify disposal. However, given the presence of the stable difluorophenyl group, complete degradation in a standard laboratory setting is not recommended due to the potential for forming other hazardous byproducts. The primary goal of in-lab treatment should be to prepare the waste for safe collection and transport.

Protocol 1: Basic Hydrolysis for Aqueous Waste Streams (for small quantities)

This protocol is suitable for dilute aqueous solutions containing the boronic acid. The principle is to convert the weakly acidic boronic acid into its more water-soluble boronate salt, which can then be managed as a hazardous aqueous waste stream.

Materials:

  • Waste solution containing this compound

  • 1 M Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriately labeled hazardous waste container for corrosive aqueous waste

Procedure:

  • Preparation: Conduct this procedure in a chemical fume hood while wearing appropriate PPE.

  • Neutralization: While stirring the waste solution, slowly add the 1 M NaOH or NaHCO₃ solution.

  • pH Monitoring: Monitor the pH of the solution. Continue adding the base until the pH is between 7.0 and 9.0.

  • Collection: Transfer the neutralized solution to a designated hazardous waste container labeled "Aqueous Hazardous Waste containing this compound (as boronate salt)".

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.

Causality: Boronic acids are Lewis acids and will react with a base to form a boronate salt. This increases the polarity and aqueous solubility of the compound, preventing it from precipitating out of solution and making it easier to manage as a homogeneous aqueous waste stream.

Protocol 2: Direct Packaging of Solid and Concentrated Organic Waste

For solid this compound, contaminated materials (e.g., gloves, weighing paper), and concentrated organic solutions, direct disposal without in-lab treatment is the safest and most compliant method.

Materials:

  • Solid or concentrated organic waste

  • Sealable, compatible hazardous waste container (e.g., a polyethylene container for solids, or a designated "Halogenated Organic Waste" container for liquids)

  • Hazardous waste labels

Procedure:

  • Segregation: It is critical to segregate this waste as "Halogenated Organic Waste".[2] Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complicates the disposal process.[9]

  • Packaging:

    • Solids: Carefully place the solid waste and any contaminated disposable materials into a clearly labeled, sealable container.[1]

    • Liquids: Transfer concentrated organic solutions containing the compound into a designated "Halogenated Organic Waste" container.

  • Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name: "this compound" and indicate that it is a halogenated organic compound.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) in secondary containment.

  • Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste contractor. The ultimate disposal method for this type of waste is typically high-temperature incineration.[2]

Causality: The high stability of the carbon-fluorine bond makes fluorinated aromatic compounds persistent. High-temperature incineration is an effective method for the complete destruction of these "forever chemicals".[6] Proper segregation ensures that this waste stream is directed to a facility capable of this type of treatment.

Emergency Procedures: Spills and Exposure

Spill Response:

  • Small Spills: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[4] For small liquid spills, absorb the material with a compatible absorbent (e.g., vermiculite or sand), and place the contaminated absorbent into a sealed waste container.

  • Large Spills: Evacuate the area and contact your institution's emergency response team.

First Aid Measures:

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Summary of Key Disposal Information

Waste Type Hazard Classification Primary Disposal Method Key Considerations
Solid Compound & Contaminated Materials Halogenated Organic Solid WasteHigh-Temperature IncinerationSegregate from non-halogenated waste. Package in a labeled, sealed container.
Concentrated Organic Solutions Halogenated Organic Liquid WasteHigh-Temperature IncinerationCollect in a designated "Halogenated Organic Waste" container. Do not mix with other waste streams.
Dilute Aqueous Solutions Hazardous Aqueous WasteNeutralization & Licensed DisposalCan be pre-treated with a base to form the boronate salt before collection.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a multi-faceted process that begins with a thorough understanding of its potential hazards and culminates in its final disposition by a licensed waste management facility. By implementing the procedures outlined in this guide, researchers and laboratory personnel can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health and Safety office for guidance tailored to your location and facilities.

References

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Difluorophenylboronic acid. Retrieved from [Link]

  • The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Finding an End to Forever Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary Identification Reason for Citation How to Determine if You Are Being Exposed Workplace Exposure Limits. Retrieved from [Link]

  • PubMed. (n.d.). Anaerobic Degradation of Fluorinated Aromatic Compounds. Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • University of Oslo. (n.d.). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

Sources

Personal protective equipment for handling {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

In the landscape of pharmaceutical research and development, boronic acids are invaluable intermediates. Their utility, however, is paired with a need for meticulous handling to ensure laboratory safety. This guide provides essential safety and logistical information for the use of this compound, offering a framework for its safe handling, storage, and disposal.

Hazard Assessment and Engineering Controls

The primary hazards associated with boronic acid derivatives are irritation to the skin, eyes, and respiratory system upon exposure.[1][2][3][4][5] Ingestion may also be harmful.[2][6] To mitigate these risks, a well-ventilated laboratory environment is crucial.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood.[7] The fume hood serves as the primary barrier, protecting the researcher from inhaling airborne particulates and vapors.[7]

Personal Protective Equipment (PPE): Your Last Line of Defense

A comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE for handling this compound.

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Safety Goggles with Side Shields or a Face ShieldEN 166 or ANSI Z87.1Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3][4][5]
Hands Nitrile or Neoprene GlovesEN 374Provides a chemical-resistant barrier to prevent skin contact and irritation.[7][8] Always inspect gloves for tears or punctures before use.
Body Laboratory CoatN/AProtects skin and personal clothing from contamination.[7][8]
Respiratory N95 or higher-rated respirator (if not using a fume hood)NIOSH-approvedRecommended when weighing or transferring powder outside of a fume hood to prevent respiratory irritation from dust.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical for minimizing exposure risk. The following protocol outlines the key steps for safely handling this compound.

Preparation and Weighing
  • Don appropriate PPE: Before entering the laboratory, ensure you are wearing a lab coat, safety goggles, and have selected the correct gloves.

  • Prepare the workspace: The weighing and initial dissolution of the compound should occur within a chemical fume hood.[7] Ensure the sash is at the appropriate height.

  • Weigh the compound: Carefully weigh the desired amount of the solid boronic acid. Avoid creating dust by handling the material gently.[5][6]

Dissolution and Reaction Setup
  • Add solvent: Slowly add the desired solvent to the vessel containing the boronic acid.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and monitor the reaction closely.

  • Reaction monitoring: Keep the reaction vessel closed to prevent the release of vapors.

Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully within the fume hood.

  • Extraction and washing: Perform all liquid-liquid extractions and washes within the fume hood.

  • Purification: If chromatography is required, ensure the column is set up and run in a well-ventilated area, preferably within a fume hood.

The following diagram illustrates the safe handling workflow:

Safe_Handling_Workflow Safe Handling Workflow for Boronic Acids cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don PPE Prep_Workspace Prepare Fume Hood PPE->Prep_Workspace Enter Lab Weigh Weigh Compound Prep_Workspace->Weigh Begin Work Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Workup Post-Reaction Work-up React->Workup Decontaminate Decontaminate Glassware Workup->Decontaminate Waste_Disposal Dispose of Waste Decontaminate->Waste_Disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid
Reactant of Route 2
Reactant of Route 2
{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.